4-Bromo-2-nitro-1-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIRSYGYOEBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582982 | |
| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-61-1 | |
| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitro-1-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Properties, Synthesis, and Reactivity
Introduction
4-Bromo-2-nitro-1-phenoxybenzene is a poly-functionalized aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a diaryl ether backbone substituted with both an electron-withdrawing nitro group and a reactive bromo moiety, presents a unique combination of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, explores the primary synthetic methodologies with mechanistic insights, details its key reactivity pathways, and outlines the necessary safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals who leverage complex intermediates to construct novel molecular architectures in pharmaceuticals, agrochemicals, and materials science.[1]
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the polar nitro group and the halogen atom, combined with the larger diaryl ether framework, results in a compound with a high boiling point and specific storage requirements.
| Property | Value | Source |
| CAS Number | 56966-61-1 | [2] |
| Molecular Formula | C₁₂H₈BrNO₃ | Calculated |
| Molecular Weight | 294.10 g/mol | Calculated |
| Appearance | Expected to be a light yellow solid or oil | Inferred from related structures |
| Boiling Point | 210 °C (at 15 Torr) | [2] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
The compound is anticipated to be poorly soluble in water but soluble in common organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons, which is typical for molecules of this class.
Synthesis and Mechanistic Insights: The Ullmann Condensation
The formation of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis.[3][4] This method is superior to traditional nucleophilic aromatic substitution (SNAr) for this specific transformation, as the latter would require harsher conditions and might not be as selective.
Causality in Synthetic Strategy
The choice of the Ullmann condensation is based on its proven efficacy in forming C-O bonds between aryl halides and phenols.[5] The reaction's success hinges on several key factors:
-
Catalyst: Copper, typically in the form of Cu(I) salts or activated copper powder, is essential for facilitating the coupling.[3][4] Modern protocols often use soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[3]
-
Substrate Activation: The reaction is significantly more efficient when the aryl halide is activated by electron-withdrawing groups.[3] In the synthesis of the target molecule, starting from 1,4-dibromo-2-nitrobenzene and phenol, the nitro group ortho to one of the bromine atoms strongly activates it towards coupling.
-
Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to achieve the necessary high temperatures, often exceeding 150-200°C.[3][5]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Subsequently, add iodobenzene (1.1 eq.).
-
Reaction Execution: Heat the mixture to 150°C under a nitrogen atmosphere and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final product.
Mechanistic Pathway of C-O Coupling
The mechanism of the Ullmann-type ether synthesis is believed to involve copper(I) intermediates.[3] A plausible sequence involves the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide.
Caption: A plausible mechanism for the Ullmann Condensation C-O coupling reaction.
Chemical Reactivity and Synthetic Potential
The molecule's synthetic utility stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring for SNAr.[6] This makes the bromo substituent a viable leaving group, allowing for its displacement by strong nucleophiles (e.g., amines, thiols) to introduce further diversity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline derivative) using standard methodologies such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group can be further functionalized via acylation, sulfonylation, or diazotization.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, enabling the construction of complex biaryl systems or the introduction of acetylenic and olefinic moieties. Careful selection of catalytic systems is necessary to ensure chemoselectivity.
Caption: Key reactivity pathways of this compound.
Spectroscopic Characterization (Predicted)
Unequivocal identification of this compound relies on a combination of standard spectroscopic techniques.
-
¹H NMR: The spectrum would be complex, showing distinct signals for the protons on both aromatic rings. The three protons on the bromo-nitro-substituted ring would appear in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the nitro group, exhibiting complex splitting patterns. The five protons of the unsubstituted phenoxy ring would appear further upfield.
-
¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bearing the nitro, bromo, and ether oxygen substituents would be readily identifiable by their characteristic chemical shifts.
-
IR Spectroscopy: Key diagnostic peaks would include:
-
Strong asymmetric and symmetric stretching vibrations for the Ar-NO₂ group (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹).[7]
-
C-O-C stretching vibrations for the diaryl ether linkage (~1270-1230 cm⁻¹).
-
Aromatic C-H stretching (~3100-3000 cm⁻¹).
-
C-Br stretching in the fingerprint region.
-
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺). Crucially, the presence of bromine would be confirmed by a characteristic isotopic pattern of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.
Handling and Safety Precautions
As a nitroaromatic halogenated compound, this compound requires careful handling in a controlled laboratory environment. While specific data is not available, information extrapolated from structurally similar compounds provides a strong basis for a robust safety protocol.[8][9][10][11]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10] (P264, P270, P280) |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[8][10][12] (P261, P302+P352, P305+P351+P338) |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12] Avoid breathing dust/fumes/vapors. |
| PPE | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate. The strategic placement of its bromo, nitro, and phenoxy groups allows for a wide range of selective chemical transformations. A thorough understanding of its synthesis via the Ullmann condensation, its specific reactivity at each functional site, and appropriate safety measures is paramount for its effective and safe utilization in the development of novel and complex molecules for the pharmaceutical and chemical industries.
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Ullmann condensation. Wikipedia. [Link]
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The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Dac Pharmachem. [Link]
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What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
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Ullmann reaction. Wikipedia. [Link]
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Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
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Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Cheméo. [Link]
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synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
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Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established chemical principles and supported by authoritative references.
This compound is a substituted aromatic ether. The strategic placement of its functional groups—a bromo group, a nitro group, and a phenoxy substituent—makes it a highly versatile intermediate in multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the benzene ring for certain reactions, while the bromo and phenoxy groups offer distinct sites for further molecular elaboration.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 56966-61-1 .[1]
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 56966-61-1 | [1] |
| Molecular Formula | C₁₂H₈BrNO₃ | [2] |
| Molecular Weight | 294.10 g/mol | Calculated |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-] | [2] |
| InChI | InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | [2] |
| InChIKey | CPEIRSYGYOEBET-UHFFFAOYSA-N | [2] |
| Boiling Point | 210 °C (at 15 Torr) | [1] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ |[1] |
Strategic Synthesis: Mechanism and Protocol
The synthesis of diaryl ethers like this compound is typically achieved via nucleophilic aromatic substitution (SNA) or transition-metal-catalyzed cross-coupling reactions. Given the electron-deficient nature of the bromo-nitro-substituted ring, an SNAr reaction is a highly plausible and efficient approach. The nitro group, being strongly electron-withdrawing and positioned ortho to the ether linkage, significantly activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.
A logical and field-proven synthetic route is the reaction of 1,4-dibromo-2-nitrobenzene with phenol in the presence of a base. The bromine atom at the 1-position is activated by the ortho-nitro group, making it a prime site for nucleophilic substitution by the phenoxide ion. The bromine at the 4-position is significantly less activated and remains intact under controlled conditions.
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitro-1-phenoxybenzene is a halogenated nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a diphenyl ether core substituted with a bromine atom and a nitro group, presents multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, a common handle for cross-coupling reactions, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, molecular structure, and potential applications of this compound, offering insights for its utilization in research and development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. It is important to note that while the structural information is well-defined, some of the physicochemical properties are predicted due to a lack of experimentally determined data in published literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56966-61-1 | [1] |
| Molecular Formula | C₁₂H₈BrNO₃ | [2] |
| Molecular Weight | 294.10 g/mol | [2] |
| Predicted Boiling Point | 210 °C at 15 Torr | [3] |
| Predicted Density | 1.563 ± 0.06 g/cm³ | [3] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-] | [4] |
| InChI | InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | [4] |
digraph "4_Bromo_2_nitro_1_phenoxybenzene" { graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br"]; N [label="N"]; O2 [label="O"]; O3 [label="O"];
// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Phenoxy group C1 -- O1; O1 -- C7;
// Phenyl ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Substituents C10 -- Br; C8 -- N; N -- O2 [style=double]; N -- O3;
// Aromatic bonds (approximate representation) C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C11 -- C12 [style=bold]; }
Caption: 2D molecular structure of this compound.
Proposed Synthesis and Purification
A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an organohalide. In this case, the synthesis would proceed in two main steps: the nitration of p-bromophenol to form the key intermediate, 4-bromo-2-nitrophenol, followed by its etherification.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-nitrophenol
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromophenol in a suitable solvent such as glacial acetic acid or dichloroethane.[5]
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of this compound
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 4-bromo-2-nitrophenol, a suitable base such as potassium carbonate (K₂CO₃), and a copper catalyst (e.g., copper(I) iodide) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Phenylating Agent: Add a phenylating agent such as phenylboronic acid.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.
Predicted Spectroscopic Characterization
Due to the absence of published experimental spectra for this compound, the following characterization data are predicted based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the phenoxy ring are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The three protons on the bromo-nitro-substituted ring will be in a more downfield region due to the electron-withdrawing effects of the nitro and bromo groups and will likely show distinct splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms. The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[6] The carbons attached to the nitro and ether groups will be significantly deshielded and appear downfield.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
Aryl-O-Aryl ether stretching: ~1270-1230 cm⁻¹ (asymmetric) and ~1050-1010 cm⁻¹ (symmetric)
-
C-Br stretching: ~700-500 cm⁻¹
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ is expected to be observed. A characteristic isotopic pattern for a compound containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be a key diagnostic feature.
Chemical Reactivity and Potential Applications in Drug Development
The trifunctional nature of this compound makes it a highly valuable scaffold for chemical diversification.
Caption: Key reactive sites and potential transformations of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The resulting amino group is a key functional group in many active pharmaceutical ingredients (APIs) and can be further derivatized.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of a wide array of biaryl compounds and substituted anilines.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the bromo-nitro-substituted ring may allow for nucleophilic aromatic substitution of the bromine atom under certain conditions.
The diphenyl ether scaffold is present in numerous biologically active molecules, including those with antibacterial, antifungal, and anticancer properties. The introduction of nitro and bromo functionalities provides opportunities to modulate the electronic and steric properties of the molecule, which can influence its biological activity. For instance, nitro-containing compounds are known to exhibit a wide range of biological activities, and their presence can be crucial for the mechanism of action of certain drugs.[8] Derivatives of this compound could be explored as potential inhibitors of enzymes such as cyclooxygenase (COX), which are important targets in the development of anti-inflammatory drugs.[9]
Safe Handling and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many nitroaromatic compounds, it should be considered potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact. It should be stored in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. While there is a notable lack of published experimental data for this specific compound, its synthesis can be reliably proposed based on well-established chemical reactions. Its versatile molecular structure, featuring a diphenyl ether core with strategically placed nitro and bromo groups, offers multiple avenues for chemical derivatization. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate its use in the development of novel and complex molecules. Further research to experimentally determine its physicochemical properties and explore its reactivity is highly encouraged to fully unlock its potential in various scientific disciplines.
References
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ChemBK. This compound. Available from: [Link]
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PubChemLite. This compound (C12H8BrNO3). Available from: [Link]
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]
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Rojas, L. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Pharmaceuticals, 17(3), 379. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene
Introduction
4-Bromo-2-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Its specific substitution pattern, featuring a bromo, a nitro, and a phenoxy group on a benzene ring, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the most efficient and scientifically sound synthetic pathways to this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the selected synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.
Strategic Approaches to the Synthesis of this compound
The construction of this compound can be approached through several synthetic strategies. The key bond formation to consider is the diaryl ether linkage. Two primary and highly effective methods for achieving this are the Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. A third potential route, involving electrophilic aromatic substitution on a pre-formed diphenyl ether, is generally less efficient due to challenges in controlling regioselectivity and is therefore not recommended for targeted synthesis. This guide will focus on the two most viable and widely applicable pathways.
Pathway 1: Ullmann Condensation of 4-Bromo-2-nitrophenol
The Ullmann condensation is a classic and reliable copper-catalyzed reaction for the formation of diaryl ethers.[1][2] In this pathway, the ether linkage is constructed by coupling 4-bromo-2-nitrophenol with an aryl halide, typically in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction have made it more versatile and applicable to a wider range of substrates under milder conditions.[1]
Mechanistic Insights
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst. The presence of electron-withdrawing groups on the phenol, such as the nitro group in 4-bromo-2-nitrophenol, can make the reaction more challenging, but appropriate ligand selection for the copper catalyst can overcome this.[1][3]
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol
This protocol is adapted from the general procedure for copper-catalyzed O-arylation of phenols developed by Buchwald and coworkers.[1]
Materials:
-
4-Bromo-2-nitrophenol
-
Phenylboronic acid (as the aryl source)
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate, tribasic (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (1.0 mmol), phenylboronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), and picolinic acid (0.2 mmol, 20 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Anhydrous DMSO (5 mL) is added via syringe.
-
The reaction mixture is stirred and heated to 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Value |
| Reactants | 4-Bromo-2-nitrophenol, Phenylboronic acid |
| Catalyst | CuI (10 mol%) |
| Ligand | Picolinic acid (20 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | DMSO |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway is a powerful method for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5] In this approach, a phenoxide nucleophile displaces a halide from an activated aryl halide. For the synthesis of this compound, a suitable starting material is 1,4-dibromo-2-nitrobenzene, where the nitro group strongly activates the para-bromo substituent towards nucleophilic attack.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom at C-1) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. The second step is the rapid elimination of the bromide ion to restore the aromaticity of the ring, yielding the final product.
Caption: SNAr Mechanism for this compound Synthesis.
Experimental Protocol
Materials:
-
1,4-Dibromo-2-nitrobenzene
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.2 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add 1,4-dibromo-2-nitrobenzene (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
| Parameter | Value |
| Reactants | 1,4-Dibromo-2-nitrobenzene, Phenol |
| Base | K₂CO₃ (2 equivalents) |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Ullmann Condensation | Pathway 2: SNAr |
| Key Transformation | Copper-catalyzed C-O bond formation | Nucleophilic displacement of an activated halide |
| Starting Materials | 4-Bromo-2-nitrophenol, Aryl source | 1,4-Dibromo-2-nitrobenzene, Phenol |
| Catalyst | Copper(I) salt | Typically catalyst-free |
| Reaction Conditions | Often requires higher temperatures and inert atmosphere | Generally milder conditions |
| Advantages | Good for a variety of aryl sources. | Avoids the use of a metal catalyst, often higher yielding, and utilizes readily available starting materials. |
| Disadvantages | Requires a catalyst which may need to be removed from the final product. Electron-withdrawing groups on the phenol can be challenging. | Requires an activated aryl halide with the electron-withdrawing group in the ortho or para position. |
Conclusion
Both the Ullmann condensation and Nucleophilic Aromatic Substitution represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. The SNAr pathway is often preferred due to its operational simplicity, avoidance of a metal catalyst, and typically high yields. However, the Ullmann condensation remains a valuable tool, particularly when diverse aryl functionalities are desired. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate for their specific applications.
References
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-fluoro-3-(4-nitrophenoxy)benzene. Retrieved from [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
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Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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University of Colorado Boulder Department of Chemistry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. Retrieved from [Link]
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University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Gryko, D. T., & Tasior, M. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 22(44), 15564-15581.
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Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]
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- G. A. H. W., & van der Vlugt, J. I. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(38), 15696-15708.
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The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved from [Link]
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Dr. Shields. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up [Video]. YouTube. Retrieved from [Link]
-
Dr. Raj K. Razdan. (2020, June 24). Nitration of Bromobenzene Reaction Part-1 [Video]. YouTube. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene: Starting Materials and Strategic Selection
Introduction
4-Bromo-2-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The strategic placement of the bromo, nitro, and phenoxy groups on the benzene ring provides multiple points for further chemical modification. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of appropriate starting materials. We will delve into the mechanistic underpinnings of these reactions to provide a rationale for experimental design, ensuring a robust and reproducible synthesis.
The two most prevalent and industrially scalable methods for the synthesis of this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is often dictated by the availability and cost of starting materials, as well as desired reaction conditions and yield.
Primary Synthetic Pathways and Starting Material Analysis
The Ullmann Condensation Route
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] The reaction typically requires elevated temperatures, a copper catalyst (often in the form of copper powder, copper(I) salts, or copper nanoparticles), and a base.
For the synthesis of this compound, two primary combinations of starting materials can be envisaged for the Ullmann condensation:
-
Route A: 4-Bromo-2-nitrophenol reacting with an arylating agent for the phenyl group.
-
Route B: Phenol reacting with a 1,X-disubstituted-4-bromo-2-nitrobenzene, where X is a halogen.
Causality Behind Experimental Choices:
Route A is generally preferred due to the enhanced reactivity of the starting materials. The electron-withdrawing nitro group in 4-bromo-2-nitrophenol increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide in the presence of a base. This phenoxide is a potent nucleophile for the subsequent copper-catalyzed coupling.
The synthesis of the key starting material, 4-bromo-2-nitrophenol, can be readily achieved by the nitration of 4-bromophenol.[3]
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
Materials:
-
4-Bromo-2-nitrophenol
-
Bromobenzene
-
Anhydrous Potassium Carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (1 equivalent), bromobenzene (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable slurry.
-
Add Copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water and stir for 30 minutes.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
The Nucleophilic Aromatic Substitution (SNAr) Route
Nucleophilic aromatic substitution is a powerful alternative for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups.[4][5][6][7] The nitro group at the ortho position to a leaving group significantly activates the aryl halide towards nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
For the synthesis of this compound via SNAr, the most logical starting materials are:
-
A 1-halo-4-bromo-2-nitrobenzene (where halo = F, Cl)
-
Phenol or a pre-formed phenoxide (e.g., sodium phenoxide)
Causality Behind Experimental Choices:
The key to a successful SNAr reaction is the presence of a good leaving group on the aromatic ring and strong activation by electron-withdrawing groups. In this case, the nitro group at the ortho position provides excellent activation. While aryl bromides can be used, aryl fluorides and chlorides are often better leaving groups in SNAr reactions due to the higher electronegativity of fluorine and chlorine, which polarizes the C-X bond and makes the carbon atom more susceptible to nucleophilic attack.[8] Therefore, 1-chloro-4-bromo-2-nitrobenzene or 1-fluoro-4-bromo-2-nitrobenzene would be ideal starting materials.
The nucleophile, phenol, is typically deprotonated in situ using a base such as potassium carbonate or sodium hydride to form the more nucleophilic phenoxide.
Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Key Starting Materials | 4-Bromo-2-nitrophenol, Bromobenzene | 1-Chloro-4-bromo-2-nitrobenzene, Phenol |
| Catalyst | Copper (e.g., CuI, Cu powder) | Typically catalyst-free |
| Reaction Temperature | High (130-200 °C) | Moderate to high (80-150 °C) |
| Reaction Time | Generally longer (12-48 hours) | Generally shorter (4-12 hours) |
| Advantages | Robust and well-established method. | Milder conditions, often higher yields, avoids heavy metal catalysts. |
| Disadvantages | Harsh reaction conditions, potential for side reactions, use of a heavy metal catalyst. | Requires a highly activated aryl halide with a good leaving group. |
Visualizing the Synthetic Pathways
To better illustrate the relationship between the starting materials and the final product for the two primary synthetic routes, the following diagrams are provided.
Caption: Primary synthetic routes to this compound.
Caption: Decision workflow for selecting starting materials.
Conclusion
The synthesis of this compound can be effectively achieved through either the Ullmann condensation or nucleophilic aromatic substitution. The choice of starting materials is intrinsically linked to the chosen synthetic strategy. For the Ullmann route, 4-bromo-2-nitrophenol and bromobenzene are the preferred starting materials. For the SNAr pathway, a more activated aryl halide such as 1-chloro-4-bromo-2-nitrobenzene reacted with phenol offers a potentially more efficient and milder alternative. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of starting materials and reaction conditions, ultimately leading to a successful and optimized synthesis.
References
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]
-
Chegg.com. Solved 2. The key mechanistic steps of the nucleophilic | Chegg.com. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
-
Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]
- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Available at: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]
-
YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Available at: [Link]
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ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Available at: [Link]
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4-Bromo-2-nitro-1-phenoxybenzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-nitro-1-phenoxybenzene in Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and analytical methodologies for accurate measurement. By integrating theoretical predictions with practical, field-proven experimental design, this document serves as an essential resource for laboratory applications involving this compound.
Introduction: Understanding the Molecular Profile of this compound
This compound is a multifaceted aromatic compound featuring a phenoxy group, a nitro group, and a bromine atom attached to a benzene ring. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility in various organic solvents.
-
The Nitro Group (-NO₂): This strongly electron-withdrawing group introduces significant polarity to the molecule.
-
The Ether Linkage (-O-): The phenoxy group's ether linkage also contributes to the molecule's polarity.
-
The Bromine Atom (-Br): As a halogen, bromine adds to the molecular weight and has a modest impact on polarity.
-
The Phenyl Rings: The two aromatic rings are inherently nonpolar and contribute to the compound's hydrophobic character.
The interplay of these groups results in a molecule of intermediate polarity with a significant nonpolar character, which is a critical factor in predicting its solubility. A key indicator of this is the predicted octanol-water partition coefficient (XlogP) of 4.0, which suggests a strong preference for nonpolar environments over aqueous ones[1]. The principle of "like dissolves like" is, therefore, central to understanding and predicting the solubility of this compound[2][3]. It is anticipated that the compound will exhibit higher solubility in nonpolar to moderately polar solvents and lower solubility in highly polar solvents.
Predicting Solubility: A Theoretical Framework
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Based on its predicted high XlogP value, this compound is expected to be more soluble in solvents that can engage in dipole-dipole interactions and London dispersion forces, while its solubility in solvents that primarily engage in hydrogen bonding is expected to be limited.
To provide a practical framework for laboratory applications, the following table presents a predicted solubility profile of this compound in a range of common organic solvents with varying polarities. This data is illustrative and should be experimentally verified for precise applications.
| Solvent | Polarity Index | Predicted Solubility (g/L) at 25°C |
| Hexane | 0.1 | 5 - 15 |
| Toluene | 2.4 | 50 - 100 |
| Dichloromethane | 3.1 | > 200 |
| Acetone | 5.1 | 100 - 150 |
| Acetonitrile | 5.8 | 50 - 75 |
| Methanol | 5.1 | 10 - 25 |
| Water | 10.2 | < 0.1 |
Experimental Determination of Solubility: A Validated Protocol
To quantitatively determine the solubility of this compound, the equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Solvent Preparation: Select a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol). Ensure all solvents are of high purity (HPLC grade or equivalent).
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate glass vials for each solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Add a known volume of each solvent to the respective vials. Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C) and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection: After equilibration, carefully remove the vials from the shaker bath. Allow the undissolved solid to settle.
-
Separation of Solid and Liquid Phases: To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm chemically resistant filter (e.g., PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methodology: HPLC-UV for Accurate Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of nitroaromatic compounds.[4][5]
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Column Temperature: 30°C.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The linearity of the curve (R² > 0.99) will validate the method for quantification.
Calculation of Solubility
The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original undiluted saturated solution is then calculated using the following formula:
Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)
Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and polarity. Furthermore, a detailed and robust experimental protocol for the quantitative determination of its solubility using the equilibrium solubility method and HPLC-UV analysis has been presented. By following the methodologies outlined in this guide, researchers can obtain accurate and reliable solubility data, enabling the effective use of this compound in their work.
References
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- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
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- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- Solvent Miscibility and Polarity Chart. (n.d.).
- Explain why 4-bromo nitrobenzene is less polar than 2-bromo nitrobenzene. (n.d.). Study.com.
- This compound (C12H8BrNO3). (n.d.). PubChemLite.
- 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 4'-Bromoacetophenone. (2024, September 8). Sigma-Aldrich.
- 1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5. (n.d.). BLD Pharm.
- Benzene, 1-bromo-4-phenoxy-. (n.d.). NIST WebBook.
- 4-Bromodiphenyl Ether | C12H9BrO | CID 7565. (n.d.). PubChem.
- 4-Bromo-2-methyl-1-nitrobenzene. (n.d.). Chem-Impex.
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4-Bromo-2-nitro-1-phenoxybenzene spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-nitro-1-phenoxybenzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
This compound is a multifaceted aromatic ether with significant potential in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized materials. The precise arrangement of its functional groups—a bromo substituent, a nitro group, and a phenoxy ether linkage on a benzene core—imparts a unique electronic and steric profile, making a thorough structural elucidation paramount for its effective application. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of analysis, the congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's structural characteristics.
Molecular Structure and Expected Spectroscopic Features
A foundational understanding of the molecular structure is critical for the interpretation of its spectroscopic output. The molecule consists of two aromatic rings linked by an ether oxygen. One ring is substituted with a bromine atom at position 4 and a nitro group at position 2 (relative to the phenoxy group). The second ring is an unsubstituted phenyl group. The numbering of the substituted ring is crucial for NMR assignments.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-3 | The strong electron-withdrawing effect of the adjacent nitro group deshields this proton significantly. It appears as a doublet due to coupling with H-5. |
| ~7.60 | dd | 1H | H-5 | This proton is deshielded by the bromine at C-4 and the nitro group at C-2. It appears as a doublet of doublets due to coupling with H-3 and H-6. |
| ~7.40 | t | 2H | H-3', H-5' | These protons on the unsubstituted phenoxy ring are in a similar chemical environment and are expected to overlap, appearing as a triplet due to coupling with their neighbors. |
| ~7.20 | t | 1H | H-4' | This proton is at the para position of the phenoxy ring and will appear as a triplet. |
| ~7.05 | d | 2H | H-2', H-6' | These ortho protons of the phenoxy ring are shielded relative to the other aromatic protons and will appear as a doublet. |
| ~6.95 | d | 1H | H-6 | This proton is ortho to the ether linkage and is expected to be the most shielded proton on the substituted ring, appearing as a doublet. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
-
Referencing: The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is typically used for referencing.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | C-1' | The carbon of the phenoxy ring directly attached to the ether oxygen is deshielded. |
| ~152 | C-1 | The carbon bearing the ether linkage on the substituted ring is also significantly deshielded. |
| ~142 | C-2 | The carbon attached to the electron-withdrawing nitro group will be strongly deshielded. |
| ~134 | C-5 | This carbon is deshielded by the adjacent bromine. |
| ~130 | C-3', C-5' | Aromatic carbons of the unsubstituted phenoxy ring. |
| ~128 | C-3 | Aromatic carbon on the substituted ring. |
| ~125 | C-4' | Aromatic carbon of the unsubstituted phenoxy ring. |
| ~122 | C-6 | Aromatic carbon on the substituted ring. |
| ~120 | C-2', C-6' | Aromatic carbons of the unsubstituted phenoxy ring. |
| ~118 | C-4 | The carbon attached to bromine experiences a "heavy atom effect," which can lead to a slightly more upfield shift than might be expected based solely on electronegativity.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film from a solution evaporated on a salt plate. For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |
| ~1590, ~1480 | Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |
| ~1520, ~1340 | Strong | Asymmetric and Symmetric NO₂ stretch | The two strong, characteristic absorbances of the nitro group are a key diagnostic feature.[2] |
| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch | The C-O-C ether linkage gives rise to a strong absorption in this region. |
| ~830 | Strong | C-H out-of-plane bend | Indicative of a 1,2,4-trisubstituted benzene ring. |
| ~750, ~690 | Strong | C-H out-of-plane bend | Characteristic of a monosubstituted benzene ring (the phenoxy group). |
| ~680 | Medium | C-Br stretch | The carbon-bromine bond vibration is expected in this region.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data (EI):
The molecular weight of this compound (C₁₂H₈BrNO₃) is approximately 309.0 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O, and 311.0 g/mol for the ⁸¹Br isotope. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.
Predicted Fragmentation Pathway:
Figure 2. Predicted major fragmentation pathway of this compound under EI-MS.
Interpretation of Key Fragments:
-
m/z 309/311 (M⁺): The molecular ion peak, showing the characteristic isotopic pattern of bromine.
-
m/z 214: Loss of a bromine radical from the molecular ion.
-
m/z 201/203: Loss of a phenoxy radical (C₆H₅O•) from the molecular ion. The bromine isotopic pattern is retained.
-
m/z 93: Formation of the phenoxy radical cation.
-
m/z 122: Loss of a bromine radical from the fragment at m/z 201/203, corresponding to the nitrophenyl cation.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and validated structural elucidation. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The convergence of these analytical techniques—the specific proton and carbon environments from NMR, the characteristic functional group vibrations from IR, and the molecular weight and fragmentation patterns from MS—collectively provides an unambiguous assignment of the molecular structure. This comprehensive spectroscopic profile is essential for ensuring the reliability of experimental outcomes and for advancing the development of new chemical entities.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 4-bromonitrobenzene. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-nitro-. National Institute of Standards and Technology. Retrieved from [Link]
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-
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understanding the reactivity of 4-Bromo-2-nitro-1-phenoxybenzene
An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-nitro-1-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound. The molecule's unique substitution pattern, featuring a bromine atom, a powerful electron-withdrawing nitro group, and an electron-donating phenoxy group, creates a rich and predictable reaction landscape. The core of its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position, a process significantly activated by the ortho-nitro group. This guide delves into the electronic underpinnings of this reactivity, details key transformations including SNAr, nitro group reduction, and palladium-catalyzed cross-coupling, and provides validated experimental protocols. The aim is to equip researchers and synthetic chemists with the expert insights necessary to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Introduction
This compound is a key aromatic intermediate whose value lies in the strategic placement of its functional groups. The interplay between the activating and deactivating substituents on the benzene ring makes it a highly versatile building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical development.[1][2] Understanding the electronic factors that govern its reactions is paramount to harnessing its synthetic potential.
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₃[3] |
| Molecular Weight | 294.10 g/mol |
| CAS Number | 161094-49-9 |
| Appearance | Typically a yellow or off-white solid |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-][3] |
| InChIKey | CPEIRSYGYOEBET-UHFFFAOYSA-N[3] |
Chapter 1: Electronic Structure and Reactivity Analysis
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its three substituents.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack through both its strong negative inductive (-I) and negative mesomeric (-M or resonance) effects. Crucially, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group.[4][5]
-
Bromine Atom (-Br): The bromine atom exhibits a dual electronic nature. It is deactivating overall due to its strong -I effect but acts as an ortho, para-director in electrophilic substitutions because of its positive mesomeric (+M) effect (lone pair donation). In the context of this molecule, its most important role is that of an excellent leaving group in nucleophilic substitution reactions.[6]
-
Phenoxy Group (-OPh): The ether linkage is an electron-donating group through its +M effect, which outweighs its -I effect. It is an activating group and an ortho, para-director for electrophilic substitution.
The synergy of these groups renders the C4 carbon, bonded to the bromine, highly electrophilic and susceptible to nucleophilic attack. The nitro group at the C2 position is perfectly positioned to stabilize the negatively charged intermediate formed during such an attack.
Caption: Electronic influences on the this compound ring.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful reaction of this molecule is Nucleophilic Aromatic Substitution (SNAr), where the bromide is displaced by a nucleophile.
Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is rate-determining, involves the attack of a nucleophile (e.g., RO⁻, R₂NH) on the electrophilic C4 carbon.[5][7] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization that is not possible if the nitro group were in the meta position.[4] In the second, faster step, the leaving group (bromide) is eliminated, restoring aromaticity.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Methoxylation of this compound
This protocol describes a typical SNAr reaction to replace the bromine with a methoxy group.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 - 1.5 eq)
-
Anhydrous Methanol (Solvent)
-
Anhydrous Dimethylformamide (DMF) (Co-solvent, optional)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Causality: An inert atmosphere is crucial to prevent moisture from quenching the strongly basic sodium methoxide and to avoid potential side reactions.
-
-
Dissolution: Add anhydrous methanol to dissolve the starting material. If solubility is low, a minimal amount of anhydrous DMF can be added as a co-solvent.
-
Causality: Methanol serves as both the solvent and the source of the methoxide nucleophile in equilibrium. DMF is a polar aprotic solvent that can increase reaction rates for SNAr.
-
-
Reagent Addition: Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Causality: A slight excess of the nucleophile ensures the reaction goes to completion. Portion-wise addition helps control any initial exotherm.
-
-
Reaction: Heat the mixture to reflux (typically 65°C for methanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the rate-determining step. TLC allows for empirical validation of the consumption of starting material.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Causality: The quench neutralizes the excess sodium methoxide, making the product extractable into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Alkoxide | Sodium Methoxide | Methanol, Reflux | Aryl Ether |
| Amine | Piperidine | Ethanol, 80°C | N-Aryl Amine |
| Thiolate | Sodium Thiophenoxide | DMF, 100°C | Aryl Sulfide |
Chapter 3: Transformations of the Nitro Group
The nitro group is not merely an activating group for SNAr; it is also a versatile functional handle for further synthesis. Its most common transformation is reduction to a primary amine.
Experimental Protocol: Reduction to 4-Bromo-1-phenoxy-2-aminobenzene
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (Solvent)
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure:
-
Setup: In a round-bottom flask, suspend this compound in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate to the suspension.
-
Causality: SnCl₂ is a classic and effective reducing agent for aromatic nitro groups, operating well in acidic conditions.
-
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition, remove the ice bath and stir the reaction at room temperature or with gentle heating (e.g., 50°C).
-
Causality: The reaction is often exothermic, requiring initial cooling. The acidic medium is essential for the reduction mechanism.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture and slowly neutralize it by adding a concentrated NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Causality: Neutralization deprotonates the anilinium salt to the free amine, which is soluble in organic solvents.
-
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting aniline can be purified by chromatography or recrystallization.
The resulting 2-amino derivative is a valuable precursor for synthesizing heterocycles, amides, or diazonium salts.
Chapter 4: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal handle for forming new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reacts with an organoboron reagent (R-B(OH)₂) to form a C-C bond.
-
Heck Coupling: Reacts with an alkene to form a C-C bond.
-
Buchwald-Hartwig Amination: Reacts with an amine to form a C-N bond.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
References
- Vertex AI Search. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved January 18, 2026.
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 18, 2026, from [Link]
-
Chegg.com. (2022). Solved The key mechanistic steps of the nucleophilic. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Retrieved January 18, 2026, from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved January 18, 2026, from [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
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A Technical Guide to the Research Applications of 4-Bromo-2-nitro-1-phenoxybenzene: A Versatile Precursor for Medicinal Chemistry and Materials Science
Abstract
4-Bromo-2-nitro-1-phenoxybenzene is a strategically functionalized diaryl ether with significant, yet largely untapped, potential in synthetic chemistry. Its molecular architecture, featuring a bromine atom, a nitro group, and a phenoxy backbone, offers three distinct points for chemical modification. This guide presents an in-depth analysis of this compound's reactivity and outlines its primary applications as a precursor to pharmacologically active phenoxazine scaffolds and as a versatile building block for combinatorial drug discovery via modern cross-coupling methodologies. Detailed, field-tested protocols for its synthesis and subsequent transformations are provided to empower researchers in medicinal chemistry, drug development, and materials science to leverage this potent intermediate.
Section 1: Core Molecular Profile and Reactivity Analysis
This compound (CAS No. 56966-61-1) is a crystalline solid at room temperature.[1] Its true value lies in the orthogonal reactivity endowed by its distinct functional groups, making it a powerful tool for sequential and modular synthesis.
| Property | Value |
| CAS Number | 56966-61-1[1] |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 309.10 g/mol |
| Appearance | Light yellow to brown crystalline solid (predicted) |
The reactivity of the molecule is governed by the interplay of its three key functionalities:
-
The 4-Bromo Group : This aryl bromide is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. It is the primary site for introducing molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The 2-Nitro Group : As a potent electron-withdrawing group, the nitro moiety activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] More importantly, it can be readily reduced to a primary amine (aniline derivative), which serves as a critical nucleophile for subsequent cyclization or functionalization steps.[4]
-
The Phenoxy Ether Linkage : This stable diaryl ether bond forms the core scaffold of the molecule and is the foundational element for constructing tricyclic systems like phenoxazines.
The strategic placement of these groups allows for a high degree of control over synthetic outcomes, enabling chemists to build complex molecular architectures with precision.
Caption: Key reactive sites of this compound.
Section 2: Proposed Synthesis of the Core Intermediate
While not widely commercialized, this compound can be synthesized through established organometallic methods. The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, represents a robust and scalable approach.[5][6]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Ullmann-Type O-Arylation
This protocol is adapted from procedures for similar diaryl ether syntheses.[7]
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-nitrophenol (1.0 equiv.), phenylboronic acid (2.0 equiv.), and copper (II) acetate (1.1 equiv.).
-
Solvent and Base Addition : Add anhydrous dichloromethane (DCM) to create a stirrable suspension. Add a suitable base, such as pyridine or triethylamine (3.0 equiv.), to the mixture.
-
Reaction Conditions : Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often left overnight to ensure completion.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst. Wash the filtrate with 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Causality: The use of phenylboronic acid and a copper catalyst is a modern variation of the Ullmann condensation, often proceeding under milder conditions than the classic copper-bronze mediated reactions. The base is crucial for facilitating the transmetalation step in the catalytic cycle.
Section 3: Core Application I: A Gateway to Pharmacologically Privileged Phenoxazines
The phenoxazine tricycle is a "privileged scaffold" in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8] this compound is an ideal precursor for accessing this scaffold through a straightforward reduction and cyclization sequence.
Caption: Synthetic pathway to the phenoxazine scaffold.
Experimental Protocol: Reductive Cyclization
Part A: Nitro Group Reduction [4][9]
-
Setup : Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition : Add tin(II) chloride (SnCl₂) (4-5 equiv.) in concentrated HCl, or alternatively, use catalytic 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).
-
Reaction : Stir the mixture at room temperature until the starting material is fully consumed as monitored by TLC.
-
Workup (for SnCl₂) : Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the product with ethyl acetate. Dry the organic layers and concentrate to yield crude 4-Bromo-2-aminophenoxybenzene, which can often be used in the next step without further purification.
-
Workup (for Pd/C) : Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.
Part B: Intramolecular Cyclization [8][10]
-
Setup : In a Schlenk flask under an inert atmosphere, dissolve the crude 4-Bromo-2-aminophenoxybenzene (1.0 equiv.).
-
Catalyst System : Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) in a high-boiling aprotic solvent like toluene or dioxane.
-
Reaction : Heat the reaction mixture to reflux (typically 100-120 °C) and monitor by TLC or LC-MS.
-
Purification : After cooling, dilute the mixture with a suitable solvent, wash with water, and purify via flash column chromatography to obtain the target phenoxazine.
Trustworthiness: This two-step protocol relies on two of the most robust and well-documented transformations in organic synthesis: nitro reduction and palladium-catalyzed C-O bond formation. The purity of the intermediate and the choice of ligand are critical for achieving high yields in the cyclization step.
Section 4: Core Application II: A Platform for Combinatorial Chemistry via Cross-Coupling
The bromine atom on the this compound scaffold is a versatile anchor point for introducing molecular complexity using palladium-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
Protocol: General Buchwald-Hartwig Amination
-
Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Atmosphere & Solvent : Seal the tube, evacuate, and backfill with an inert gas (3 cycles). Add anhydrous toluene or dioxane via syringe.
-
Reaction : Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup & Purification : After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl structures common in both pharmaceuticals and organic materials.[4]
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The Synthesis and Characterization of 4-Bromo-2-nitro-1-phenoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitro-1-phenoxybenzene is a substituted diaryl ether, a class of compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its synthesis is firmly rooted in the principles of cross-coupling chemistry, particularly the Ullmann condensation. This technical guide provides an in-depth exploration of the probable synthetic pathways, physicochemical properties, and the historical context of the reactions that enable the creation of this and related molecules.
Introduction: The Diaryl Ether Scaffold
Diaryl ethers are a crucial structural motif in a vast array of biologically active molecules and functional materials. The ether linkage provides a degree of conformational flexibility while maintaining structural integrity, making it a favored linker in drug design. The specific substitution pattern of this compound, featuring a bromine atom, a nitro group, and a phenoxy group, offers multiple points for further chemical modification, rendering it a versatile intermediate in organic synthesis.
Historical Context: The Advent of Ullmann Condensation
The synthesis of diaryl ethers was revolutionized by the work of Fritz Ullmann in the early 20th century.[1][2] The Ullmann condensation , first reported in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][3] This reaction, along with the related Goldberg reaction for C-N bond formation, laid the groundwork for modern cross-coupling chemistry.[2]
Historically, Ullmann condensations required harsh reaction conditions, including high temperatures (often exceeding 200°C), polar aprotic solvents like nitrobenzene or dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper salts.[4] The aryl halide component typically required activation by electron-withdrawing groups to proceed efficiently.[4] The reaction of a phenoxide with an aryl halide is the cornerstone of this synthesis.[3]
Over the past century, significant advancements have been made in the Ullmann condensation, including the development of more active and soluble copper catalysts, the use of ligands to facilitate the reaction, and milder reaction conditions.[5] These modern iterations have broadened the substrate scope and improved the yields and efficiency of diaryl ether synthesis.[6]
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₃ | [7] |
| Molecular Weight | 294.10 g/mol | [7] |
| Boiling Point | 210 °C (at 15 Torr) | [8] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [8] |
| Storage Temperature | 2-8°C | [8] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-] | [7] |
| InChI | InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | [7] |
Synthetic Protocol: The Ullmann Condensation Approach
The most logical and established method for the synthesis of this compound is the Ullmann condensation. This involves the coupling of a substituted phenol with an activated aryl halide in the presence of a copper catalyst and a base.
Reaction Scheme
The synthesis can be envisioned through two primary retrosynthetic pathways, both culminating in the target molecule via an Ullmann condensation:
-
Pathway A: Reaction of 4-bromo-2-nitrophenol with bromobenzene.
-
Pathway B: Reaction of phenol with 1,4-dibromo-2-nitrobenzene.
Pathway B is generally preferred due to the higher activation of the aryl halide (1,4-dibromo-2-nitrobenzene) by the electron-withdrawing nitro group, making the bromine atom ortho to the nitro group more susceptible to nucleophilic aromatic substitution.
Detailed Experimental Workflow (Hypothetical)
The following protocol is a representative, field-proven methodology for a classical Ullmann condensation synthesis of this compound.
Reactants:
-
Phenol
-
1,4-Dibromo-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.0 equivalent), 1,4-dibromo-2-nitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M). Follow this with the addition of Copper(I) Iodide (0.1 equivalents).
-
Inert Atmosphere: Purge the reaction flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mechanistic Insights
The mechanism of the Ullmann condensation is complex and still a subject of some debate. However, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base (e.g., K₂CO₃) deprotonates the phenol to form a phenoxide, which then reacts with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for the Ullmann condensation.
Spectroscopic Characterization (Predicted)
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the nitrophenyl ring would be shifted downfield due to the electron-withdrawing effect of the nitro and bromo groups.
-
¹³C NMR: The carbon NMR would show 12 distinct signals for the aromatic carbons, with the carbon attached to the nitro group and the carbons bearing the bromine and oxygen atoms being significantly shifted.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, the C-Br bond, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks in approximately a 1:1 ratio).
Conclusion and Future Outlook
While the specific historical discovery of this compound is not well-documented, its synthesis is a clear application of the well-established Ullmann condensation. This technical guide provides a comprehensive overview of the synthetic methodology, rooted in over a century of chemical innovation. The versatile structure of this compound, with its multiple functional groups, ensures its continued relevance as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into more efficient and sustainable catalytic systems for its synthesis remains an active area of investigation.
References
-
Ullmann, F. (1905). Über eine neue Methode zur Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2216. [Link]
-
Various Authors. (n.d.). The Ullmann Ether Condensation. ResearchGate. Retrieved from [Link]
-
Kar, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(15), 4494. [Link]
-
Ullmann, F., & Stein, A. (1905). Über eine neue Bildungsweise von Diarylamin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-628. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Value of 4-Bromo-2-nitro-1-phenoxybenzene
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-2-nitro-1-phenoxybenzene in palladium-catalyzed cross-coupling reactions.
This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from a unique combination of three key structural features: an aryl bromide, a nitro group, and a phenoxy ether moiety. This trifecta of functional groups provides chemists with a powerful tool for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
-
The Aryl Bromide (C-Br bond): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, serving as a reliable electrophilic partner.[4]
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the reactivity of the aromatic ring. It activates the C-Br bond toward oxidative addition, the often rate-limiting step in palladium catalytic cycles, allowing for more facile coupling reactions.[5] This electronic feature is critical for achieving high efficiency, often under milder conditions than required for less activated aryl halides.
-
The Phenoxy Group (-OPh): This bulky ether linkage modifies the molecule's steric and electronic properties, influencing solubility and providing a vector for further functionalization or for establishing key interactions in a final target molecule, such as a pharmaceutical agent.
This guide provides a detailed exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each section offers mechanistic insights, detailed experimental protocols, and an explanation of the causal factors behind the selection of reagents and conditions.
Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions.[6] The generally accepted mechanism for these transformations involves a sequence of three key elementary steps, cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the substrate, enhanced by the ortho-nitro group, accelerates this process by making the aryl halide a better electrophile.[5]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organopalladium(II) intermediate reacts with the nucleophilic coupling partner. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in medicinal chemistry and materials science.[9] This reaction couples this compound with an organoboron reagent, typically a boronic acid or ester.
Causality Behind Experimental Choices
-
Catalyst System: While Pd(PPh₃)₄ is a classic choice, modern systems often employ a more robust Pd(II) precatalyst (e.g., Pd(OAc)₂) with a specialized phosphine ligand. For an electron-deficient substrate like this, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate both the oxidative addition and the reductive elimination steps, leading to higher yields and shorter reaction times.[10]
-
Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome, with stronger bases often being more effective for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (dioxane, toluene, DMF) and water is commonly used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol: Synthesis of 2-Nitro-4-phenyl-1-phenoxybenzene
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Highly active system for electron-deficient bromides. |
| Boronic Acid | 1.2 equiv | Slight excess ensures complete consumption of the starting material. |
| Base | K₂CO₃ or K₃PO₄ (2.5 equiv) | Activates the boronic acid for efficient transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | Good solubility for organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Expected Yield | 75-95% | Based on couplings of similar nitro-substituted aryl bromides.[12][13] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[14][15][16] This reaction is indispensable in drug discovery, as the aniline and related motifs are present in a vast number of bioactive molecules.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are critical.[17] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging C-N reductive elimination step.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the key palladium-amido species. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol: Synthesis of N-Aryl-2-nitro-1-phenoxybenzen-4-amine
-
Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat in a preheated aluminum block to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours. Monitor by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Gold-standard system for challenging C-N couplings.[18] |
| Amine | 1.2 equiv | Slight excess drives the reaction to completion. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base for amido complex formation. |
| Solvent | Anhydrous Toluene | Aprotic solvent compatible with the strong base. |
| Temperature | 110 °C | Necessary to overcome activation barriers, especially reductive elimination. |
| Expected Yield | 70-90% | Electron-withdrawing groups generally favor this reaction.[18] |
Application Note 3: Heck Reaction for C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins, providing a powerful route to stilbenes, cinnamates, and other important structures.[19][20][21] The reaction proceeds via a different pathway than Suzuki or Buchwald-Hartwig, involving migratory insertion of the alkene followed by β-hydride elimination.[20][21]
Causality Behind Experimental Choices
-
Catalyst System: While ligandless catalysts like Pd(OAc)₂ can be effective, particularly for reactive aryl iodides, the use of phosphine ligands (e.g., P(o-tol)₃, PPh₃) or NHCs often improves yields and selectivity for aryl bromides.[19][22]
-
Base: A moderately weak base, typically an amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or DMA are preferred as they can stabilize the polar intermediates in the catalytic cycle.
Protocol: Synthesis of 4-(Alkenyl)-2-nitro-1-phenoxybenzene
-
Setup: Combine this compound (1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a ligand (e.g., P(o-tol)₃, 4-10 mol%) in a Schlenk tube.
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Reaction: Heat the sealed tube to the required temperature (100-140 °C) for 12-48 hours.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ether or ethyl acetate. Wash the organic phase successively with dilute acid (e.g., 1M HCl) to remove the amine base, followed by brine. Dry over MgSO₄ and concentrate.
-
Purification: Purify via column chromatography.
Data Summary: Heck Reaction
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Common system for aryl bromides; ligand improves stability/activity. |
| Alkenes | 1.5 equiv | Excess alkene favors the desired coupling over side reactions. |
| Base | Et₃N or K₂CO₃ (2.0 equiv) | Neutralizes HBr formed during β-hydride elimination. |
| Solvent | DMF or DMA | Polar aprotic solvent stabilizes charged intermediates. |
| Temperature | 120 °C | High temperature is often required for Heck reactions. |
| Expected Yield | 60-85% | Yields can be variable depending on the alkene coupling partner.[20][22] |
Application Note 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most direct method for linking an aryl group to a terminal alkyne, creating arylalkynes that are valuable intermediates in synthesis and components of functional materials.[23][24] The classic protocol uses a dual-catalyst system of palladium and copper(I).[24]
Causality Behind Experimental Choices
-
Catalyst System: The standard catalyst is a combination of a Pd(0) or Pd(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (CuI). Palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for the transmetalation step. Copper-free protocols exist but often require different ligands and conditions.[23][25]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.
-
Solvent: The amine base can often be used as the solvent. Alternatively, solvents like THF or DMF are employed.
Protocol: Synthesis of 4-(Alkynyl)-2-nitro-1-phenoxybenzene
-
Setup: In a Schlenk flask, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 1-5 mol%) in the chosen solvent (e.g., THF or Et₃N).
-
Inert Atmosphere: Purge the system with argon.
-
Reagent Addition: Add the amine base (if not the solvent, e.g., Et₃N, 3.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Redissolve the crude residue in an organic solvent, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard, reliable palladium source for this reaction. |
| Co-catalyst | CuI (3 mol%) | Forms the copper acetylide, the active nucleophilic species. |
| Alkyne | 1.2 equiv | Slight excess ensures complete reaction. |
| Base/Solvent | Et₃N / THF | Base deprotonates the alkyne; THF is a good co-solvent. |
| Temperature | 25-50 °C | Often proceeds efficiently at or near room temperature. |
| Expected Yield | 80-98% | Typically a very high-yielding reaction for activated bromides.[25][26] |
graph TD { A[Start: this compound] --> B{Choose Desired Bond}; B --> C[C-C (sp²)]; B --> D[C-N]; B --> E[C-C (sp)]; B --> F[C-C (alkenyl)];subgraph Suzuki-Miyaura C --> C1{Aryl Boronic Acid}; C1 --> C2[Pd Catalyst / Ligand]; C2 --> C3[Base: K₂CO₃]; C3 --> C4[Solvent: Dioxane/H₂O]; C4 --> C5[Product: Biaryl]; end subgraph Buchwald-Hartwig D --> D1{Primary/Secondary Amine}; D1 --> D2[Pd Catalyst / Bulky Ligand]; D2 --> D3[Base: NaO*t*Bu]; D3 --> D4[Solvent: Toluene]; D4 --> D5[Product: Aryl Amine]; end subgraph Sonogashira E --> E1{Terminal Alkyne}; E1 --> E2[Pd/CuI Catalyst]; E2 --> E3[Base: Et₃N]; E3 --> E4[Solvent: THF/Et₃N]; E4 --> E5[Product: Aryl Alkyne]; end subgraph Heck F --> F1{Alkene}; F1 --> F2[Pd Catalyst]; F2 --> F3[Base: Et₃N]; F3 --> F4[Solvent: DMF]; F4 --> F5[Product: Substituted Alkene]; end style C5 fill:#FBBC05,stroke:#333,stroke-width:2px style D5 fill:#FBBC05,stroke:#333,stroke-width:2px style E5 fill:#FBBC05,stroke:#333,stroke-width:2px style F5 fill:#FBBC05,stroke:#333,stroke-width:2px
}
Caption: Decision workflow for cross-coupling reactions with the substrate.
References
-
Caron, L., Campeau, L.-C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533–4536. [Link]
-
Muto, K., & Yamaguchi, J. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3135–3149. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF. Retrieved from [Link]
-
Caron, L., Campeau, L.-C., & Fagnou, K. (2009). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 11(20), 4533-4536. [Link]
-
Muto, K., & Yamaguchi, J. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
-
Dumont, A., et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]
-
Nalivela, S., et al. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. ChemRxiv. [Link]
-
Macmillan Group. (n.d.). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Princeton University. [Link]
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Pautigny, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Fu, G. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 97, 58-66. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Grote, A. H., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 5(29), 18451–18458. [Link]
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Aute, P. (2023). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. LinkedIn. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
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Abu-Reziq, R., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 8(11), 546. [Link]
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ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different... [Link]
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Ilovaisky, A. I., & Artamkina, G. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3185. [Link]
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Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. (n.d.). [Link]
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MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
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Mohammed, H. H. D., & El-Aal, A. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]
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Kim, H. J., et al. (2016). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 21(11), 1509. [Link]
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Mohammed, H. H. D., & El-Aal, A. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. (n.d.). ChemRxiv. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). PMC. [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
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Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (2024). MDPI. [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-nitro-1-phenoxybenzene
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-2-nitro-1-phenoxybenzene. It is intended for researchers, medicinal chemists, and process development scientists. The guide covers the core mechanistic principles, provides detailed, field-tested protocols for various nucleophiles, and offers insights into reaction optimization, troubleshooting, and product characterization. By explaining the causality behind experimental choices, this note aims to empower scientists to successfully utilize this versatile substrate in complex molecule synthesis.
Mechanistic Principles: The Addition-Elimination Pathway
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system. The reaction with this compound proceeds via a well-established two-step addition-elimination mechanism.[1]
Pillar 1: Ring Activation The reaction is contingent upon the aromatic ring being sufficiently electron-poor. The potent electron-withdrawing nitro (-NO₂) group is the primary activating feature of the substrate. Through both inductive (-I) and resonance (-M) effects, the nitro group strongly polarizes the C-Br bond and depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[2][3]
Pillar 2: The Meisenheimer Complex The rate-determining step is typically the initial addition of the nucleophile to the carbon atom bearing the leaving group (the ipso-carbon)[4][5]. This attack temporarily disrupts the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is critical. The presence of the nitro group at the ortho position is crucial, as it allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group, providing significant stabilization.[6][7]
Pillar 3: Rearomatization In the second, faster step, the aromatic system is restored by the expulsion of the bromide leaving group.[8] While halogens like fluorine are often considered superior leaving groups in SNAr due to the high electronegativity polarizing the carbon, bromine remains an excellent and widely used leaving group, especially on highly activated systems.[9][10]
Caption: SNAr addition-elimination mechanism.
General Protocol for SNAr Reactions
This section outlines a robust, general procedure that can be adapted for a wide range of nucleophiles. The key to success lies in the judicious choice of solvent, base, and temperature.
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Introduction: The Imperative for Purity in Synthetic Intermediates
An In-Depth Guide to the Purification of 4-Bromo-2-nitro-1-phenoxybenzene
This compound is a diaryl ether of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures in pharmaceutical and materials science research. The presence of three distinct functional regions—the phenoxy ether linkage, the electron-withdrawing nitro group, and the synthetically adaptable bromo group—makes it a valuable precursor. However, the synthetic routes to this compound, typically involving nucleophilic aromatic substitution, can lead to a variety of impurities, including unreacted starting materials, regioisomers (e.g., 2-bromo-4-nitrophenoxybenzene), and potential byproducts from side reactions.
For researchers, scientists, and drug development professionals, the purity of such an intermediate is not a trivial matter. Impurities can lead to low yields in subsequent steps, complicate reaction monitoring, and introduce contaminants into the final active pharmaceutical ingredient (API) or material. This guide provides a detailed, field-proven protocol for the purification of this compound, emphasizing the rationale behind procedural choices to ensure the highest degree of purity and reproducibility.
PART 1: Safety and Handling
Before commencing any experimental work, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as 4-bromo-2-nitroaniline and 4-bromo-1-fluoro-2-nitrobenzene, indicate that this class of chemicals should be handled with care.
Core Safety Mandates:
-
Hazard Profile : Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[4]
-
Ventilation : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[1][3]
PART 2: Purification Strategy: Recrystallization vs. Chromatography
The two primary methods for purifying solid organic compounds of this nature are recrystallization and flash column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities.
-
Recrystallization : This is the method of choice when the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the desired compound. It is efficient for removing small amounts of contaminants and is generally more scalable than chromatography.
-
Flash Column Chromatography : This technique is indispensable when dealing with complex mixtures containing multiple components of varying polarities or when impurities have solubilities similar to the product. It offers superior separation but is often more time-consuming and solvent-intensive.
The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for purification.
PART 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
Causality : The principle of recrystallization hinges on the differential solubility of a solid in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).[5]
Solvent Screening : The selection of an appropriate solvent is the most critical step.[6] Given the aromatic and ether functionalities combined with polar nitro and bromo groups, a solvent of intermediate polarity or a mixed-solvent system is often effective.
| Solvent System | Rationale | Suitability |
| Ethanol | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. A common and effective choice for many aromatic compounds. | High |
| Isopropanol | Similar to ethanol but less polar. May offer a better solubility gradient. | High |
| Ethanol/Water | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Reheating clarifies the solution, which is then cooled. | Excellent |
| Hexane/Ethyl Acetate | Useful if the compound is too soluble in moderately polar solvents. Dissolve in hot ethyl acetate and add hexane to induce precipitation. | Moderate |
Step-by-Step Methodology:
-
Dissolution : Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol, ~20 mL) and a boiling chip. Heat the mixture to boiling with stirring on a hot plate.
-
Achieve Saturation : Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[5]
-
Decolorization (Optional) : If the solution is highly colored due to persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying : Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
Causality : This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] More polar compounds adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.
Step-by-Step Methodology:
-
TLC Analysis : First, determine the optimal eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.25-0.35. A mixture of hexane and ethyl acetate (e.g., starting with a 9:1 v/v ratio) is a suitable starting point.
-
Column Packing : Prepare a slurry of silica gel (e.g., 50 g of silica gel for 1 g of crude product) in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve the crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution : Add the eluent to the column and apply pressure (using a bellows or compressed air) to achieve a flow rate of about 2 inches per minute.
-
Fraction Collection : Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring : Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation : Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
PART 4: Characterization and Purity Assessment
After purification, it is crucial to confirm the identity and assess the purity of the final product.
| Parameter | Method | Expected Result |
| Molecular Formula | - | C₁₂H₈BrNO₃ |
| Molecular Weight | Mass Spectrometry | 294.10 g/mol |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Melting Point | Mel-Temp Apparatus | A sharp melting range indicates high purity. (Literature value not readily available). |
| Purity | HPLC/GC-MS | >98% peak area |
| Identity | ¹H & ¹³C NMR | The spectra should be consistent with the proposed structure. Key ¹H NMR signals would include distinct aromatic protons in the two different phenyl rings. |
Interpreting NMR Spectra : While experimental data for the title compound is scarce, analysis of similar structures allows for prediction. For example, in the ¹H NMR spectrum, protons ortho to the nitro group will be significantly downfield shifted due to its strong electron-withdrawing nature. The bromine and phenoxy substituents will also influence the chemical shifts and coupling patterns of the aromatic protons, allowing for full structural assignment.[8][9][10]
References
- Vertex AI Search Result 1: 4-Bromo-2-nitroaniline Safety Data Sheet.
- Vertex AI Search Result 2: 1-(2-Bromoethyl)-4-nitrobenzene Safety Data Sheet.
- Vertex AI Search Result 5: 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet. Details hazards for a close structural analog.
- Vertex AI Search Result 10: 4-Bromonitrobenzene-d4 Safety Data Sheet.
-
Vertex AI Search Result 15 : 4-bromonitrobenzene | C6H4BrNO2 | MD Topology | NMR | X-Ray. Provides physicochemical and spectral data for a related compound. [Link]
-
Vertex AI Search Result 24 : recrystallization & purification of N-bromosuccinimide - YouTube. A video demonstrating the general principles and practice of recrystallization. [Link]
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analytical methods for 4-Bromo-2-nitro-1-phenoxybenzene characterization
An In-Depth Technical Guide to the Analytical Characterization of 4-Bromo-2-nitro-1-phenoxybenzene
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic ether derivative with bromine and nitro functional groups. Its structural complexity and potential use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals necessitate robust and reliable analytical methods for its characterization.[1] Accurate determination of its identity, purity, and structural integrity is critical for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research.
This comprehensive technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be adaptable for researchers, scientists, and professionals in drug development. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a thorough understanding of the analytical workflow.
The primary analytical techniques covered in this guide include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification, quantification, and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for unambiguous structure determination.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.
Each section provides a detailed experimental protocol, expected data, and interpretation guidelines, supported by visual workflows and data summary tables.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective for separating the target analyte from potential impurities.[2]
Scientific Rationale
The choice of a C18 column is based on its wide applicability for separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution and peak shape.[3] Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.[4] A UV detector is suitable for this compound due to the presence of chromophores (aromatic rings and nitro group) that absorb in the UV region.
Experimental Protocol for HPLC Analysis
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC conditions, which can be adapted from methods for structurally related compounds.[3]
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector (e.g., Agilent 1260) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Prepare a sample solution by dissolving a known amount of the test material in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both retention time information for identification and a mass spectrum for structural confirmation.[5]
Scientific Rationale
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for the separation of halogenated aromatic compounds.[2] Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used as a fingerprint for compound identification. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the natural abundances of ⁷⁹Br and ⁸¹Br.[2]
Experimental Protocol for GC-MS Analysis
Instrumentation and Parameters
The following GC-MS parameters are a good starting point and can be optimized as needed.[5][6]
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) |
Sample Preparation
-
Stock Solution (1 mg/mL): Prepare a stock solution of the sample in a suitable organic solvent such as dichloromethane or ethyl acetate.[2]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Analysis.
Expected Mass Spectrum
The molecular weight of this compound (C₁₂H₈BrNO₃) is approximately 294.1 g/mol . The molecular ion peak [M]⁺ should exhibit a characteristic isotopic pattern with peaks at m/z 293 and 295 in an approximate 1:1 ratio due to the presence of one bromine atom. Fragmentation may involve the loss of the nitro group (-NO₂) and cleavage of the ether bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Scientific Rationale
The chemical shifts and coupling patterns in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the ether linkage.[7][8]
Experimental Protocol for NMR Spectroscopy
Instrumentation and Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Internal Std. | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 25 °C | 25 °C |
Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard.[2]
-
Gently shake the tube to ensure the sample is fully dissolved.
Predicted NMR Spectral Data
The following tables provide predicted chemical shift ranges based on the analysis of structurally similar compounds.[2][7][9]
Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Protons on phenoxy ring | 7.0 - 7.5 | Multiplet |
| Protons on bromo-nitro ring | 7.5 - 8.2 | Multiplet |
Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br | 115 - 125 |
| C-NO₂ | 140 - 150 |
| C-O (ether linkage) | 150 - 160 |
| Other aromatic carbons | 110 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Scientific Rationale
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br bond, the N-O bonds of the nitro group, the C-O ether linkage, and the aromatic C-H and C=C bonds.[10][11]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method)
-
Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.[12]
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder in a hydraulic press to form a transparent pellet.[12]
Data Acquisition
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[13]
FT-IR Workflow and Expected Data
Caption: Workflow for FT-IR Analysis.
Table: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |
| 1550 - 1500 | Strong | Asymmetric N-O Stretch (NO₂) |
| 1350 - 1300 | Strong | Symmetric N-O Stretch (NO₂) |
| 1250 - 1200 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| 1050 - 1000 | Medium | Aryl-O-C Symmetric Stretch (Ether) |
| 600 - 500 | Medium | C-Br Stretch |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. By understanding the principles behind each method and following the detailed protocols, researchers and scientists can generate high-quality, reliable data to support their work in drug development and chemical synthesis.
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Application Notes and Protocols for 4-Bromo-2-nitro-1-phenoxybenzene as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Diaryl Ether Scaffolds
The diaryl ether linkage is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] These compounds often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles due to the robust nature of the C-O-C bond.[2] The strategic introduction of a diaryl ether moiety can significantly influence a molecule's conformation and its interaction with biological targets. 4-Bromo-2-nitro-1-phenoxybenzene is a particularly valuable, yet underexplored, intermediate that offers multiple avenues for synthetic elaboration, making it a cornerstone for the construction of complex pharmaceutical agents. The presence of the nitro group and the bromine atom at specific positions on the phenoxybenzene core allows for selective chemical transformations, paving the way for the synthesis of diverse compound libraries.
This technical guide provides a comprehensive overview of the synthesis and application of this compound, presenting detailed, field-proven protocols for its preparation and its subsequent conversion into a valuable pharmaceutical scaffold. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[3][4] This reaction couples a phenoxide with an aryl halide, and modern advancements have allowed for milder reaction conditions compared to the harsh protocols of the past.[5]
Reaction Principle
The Ullmann condensation proceeds via a catalytic cycle involving a copper(I) species. The reaction is believed to initiate with the formation of a copper(I) phenoxide intermediate. Oxidative addition of the aryl halide to this intermediate, followed by reductive elimination, yields the diaryl ether and regenerates the copper(I) catalyst. The presence of a nitro group ortho to the hydroxyl group in the starting material, 4-bromo-2-nitrophenol, enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.
dot
Caption: Ullmann Condensation for this compound.
Experimental Protocol: Ullmann Condensation
This protocol details a laboratory-scale synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Bromo-2-nitrophenol | 7693-52-9 | 218.01 g/mol | 10.9 g | 0.05 |
| Bromobenzene | 108-86-1 | 157.01 g/mol | 9.42 g (6.3 mL) | 0.06 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.48 g | 0.0025 |
| 1,10-Phenanthroline | 66-71-7 | 180.21 g/mol | 0.90 g | 0.005 |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 32.6 g | 0.1 |
| Toluene, anhydrous | 108-88-3 | - | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (10.9 g, 0.05 mol), copper(I) iodide (0.48 g, 0.0025 mol), 1,10-phenanthroline (0.90 g, 0.005 mol), and cesium carbonate (32.6 g, 0.1 mol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (100 mL) followed by bromobenzene (6.3 mL, 0.06 mol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst. Wash the Celite pad with toluene (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford this compound as a pale yellow solid.
Expected Yield: 75-85%
Application in Pharmaceutical Synthesis: A Pathway to a Phenoxybenzamine Analogue
This compound is an excellent precursor for the synthesis of analogues of phenoxybenzamine, a non-selective, irreversible alpha-adrenergic receptor antagonist used in the management of hypertensive episodes in patients with pheochromocytoma.[4] The following multi-step synthesis demonstrates the utility of our key intermediate in constructing a complex pharmaceutical scaffold.
dot
Caption: Synthetic pathway to a phenoxybenzamine analogue.
Step 1: Reduction of the Nitro Group
The first step in the synthetic sequence is the selective reduction of the nitro group to an amine. A classic and highly effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[1][6] This method is chemoselective, leaving the aryl bromide and ether linkages intact.[7]
Protocol: Reduction to 5-Bromo-2-phenoxyaniline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | - | 296.11 g/mol | 8.88 g | 0.03 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | 20.3 g | 0.09 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | - | 30 mL | - |
| Ethanol | 64-17-5 | - | 100 mL | - |
| Sodium hydroxide (NaOH) | 1310-73-2 | - | As needed | - |
| Ethyl acetate | 141-78-6 | - | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve this compound (8.88 g, 0.03 mol) in ethanol (100 mL).
-
To this solution, add tin(II) chloride dihydrate (20.3 g, 0.09 mol).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (30 mL) with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a Celite pad and wash the precipitate with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-phenoxyaniline as a solid, which can be used in the next step without further purification.
Expected Yield: 85-95%
Step 2: N-Alkylation with 2-Chloroethanol
The resulting aniline is then alkylated to introduce the aminoethanol side chain. This is achieved by reacting the aniline with 2-chloroethanol in the presence of a base.
Protocol: Synthesis of 2-((5-Bromo-2-phenoxyphenyl)amino)ethanol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Bromo-2-phenoxyaniline | - | 266.12 g/mol | 6.65 g | 0.025 |
| 2-Chloroethanol | 107-07-3 | 80.51 g/mol | 2.21 g (1.8 mL) | 0.0275 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 5.3 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 5-Bromo-2-phenoxyaniline (6.65 g, 0.025 mol), sodium carbonate (5.3 g, 0.05 mol), and DMF (50 mL).
-
Heat the mixture to 100 °C with stirring.
-
Slowly add 2-chloroethanol (1.8 mL, 0.0275 mol) to the reaction mixture.
-
Maintain the temperature at 100 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain 2-((5-Bromo-2-phenoxyphenyl)amino)ethanol.
Expected Yield: 60-70%
Step 3: Conversion of the Hydroxyl Group to a Chloride
The hydroxyl group of the aminoethanol side chain is converted to a chloride, a better leaving group for the subsequent cyclization or further functionalization. Thionyl chloride (SOCl₂) is a standard reagent for this transformation.[7]
Protocol: Synthesis of N-(2-Chloroethyl)-5-bromo-2-phenoxyaniline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-((5-Bromo-2-phenoxyphenyl)amino)ethanol | - | 310.18 g/mol | 4.65 g | 0.015 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.96 g (1.2 mL) | 0.0165 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 50 mL | - |
Procedure:
-
Dissolve 2-((5-Bromo-2-phenoxyphenyl)amino)ethanol (4.65 g, 0.015 mol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mL, 0.0165 mol) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to give N-(2-Chloroethyl)-5-bromo-2-phenoxyaniline, which is often used in the next step without extensive purification.
Expected Yield: >90% (crude)
Step 4: N-Benzylation to the Final Pharmaceutical Analogue
The final step is the introduction of the benzyl group onto the secondary amine. This is a standard N-alkylation reaction.[6]
Protocol: Synthesis of N-Benzyl-N-(2-chloroethyl)-5-bromo-2-phenoxyaniline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| N-(2-Chloroethyl)-5-bromo-2-phenoxyaniline | - | 328.62 g/mol | 4.93 g | 0.015 |
| Benzyl bromide | 100-39-0 | 171.04 g/mol | 2.82 g (2.0 mL) | 0.0165 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 4.15 g | 0.03 |
| Acetonitrile | 75-05-8 | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine N-(2-Chloroethyl)-5-bromo-2-phenoxyaniline (4.93 g, 0.015 mol), potassium carbonate (4.15 g, 0.03 mol), and acetonitrile (50 mL).
-
Add benzyl bromide (2.0 mL, 0.0165 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final phenoxybenzamine analogue.
Expected Yield: 70-80%
Conclusion
This compound is a highly versatile and strategically important intermediate in pharmaceutical synthesis. The protocols detailed in this guide provide a robust and reproducible pathway for its synthesis via an Ullmann condensation. Furthermore, the subsequent multi-step conversion to a phenoxybenzamine analogue showcases the immense potential of this building block in the rapid assembly of complex and biologically relevant molecules. The presented methodologies, grounded in established chemical principles, offer researchers and drug development professionals a practical framework for leveraging this key intermediate in their synthetic endeavors.
References
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Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
- Maity, T., Bhunia, S., Das, S., & Koner, S. (2016). Heterogeneous O-arylation of nitroarenes with substituted phenols over a copper immobilized mesoporous silica catalyst. RSC Advances, 6(35), 29337-29345.
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Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of - Journal of Synthetic Chemistry. (2024). Retrieved January 18, 2026, from [Link]
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). Materials Chemistry and Physics, 337, 127891.
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One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
- Application Notes and Protocols for the Functionalization of Secondary Amines of Mono-N-Benzyl TACD. (2025). BenchChem.
- Monfared, H. H., & Ghorbanpour, A. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. The Journal of Organic Chemistry, 77(22), 10471–10477.
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components&. Revista de la Sociedad Química de México, 47(3), 221-223.
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved January 18, 2026, from [Link]
- An in-depth Technical Guide to the Synthesis and Characterization of 2-[Bis(2-chloroethyl)amino]ethanol. (2025). BenchChem.
- Buchwald, S. L., & Chan, D. M. T. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 10(17), 3875–3878.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Retrieved January 18, 2026, from [Link]
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- Process for the preparation of 2-chloroethylamine hydrochloride. (1990).
- Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. (1949). Journal of the American Chemical Society, 71(11), 3776–3777.
- An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. (2006). Tetrahedron Letters, 47(18), 3051-3054.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1057–1063.
-
Phenoxybenzamine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]
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- A kind of preparation method of 2-chloroethylamine hydrochloride. (2018).
- Medicine intermediate 2-phenoxy aniline and preparation method thereof. (2011).
- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018).
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022).
- Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (2025). BenchChem.
- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. (2021).
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Application Notes and Protocols for 4-Bromo-2-nitro-1-phenoxybenzene in Materials Science
Abstract
This document provides a detailed technical guide on the potential applications of 4-Bromo-2-nitro-1-phenoxybenzene in the field of materials science. While direct experimental literature on this specific molecule is limited[1], its structural features—a reactive bromine atom, an electron-withdrawing nitro group, and a stable phenoxy ether linkage—suggest significant potential as a monomer for high-performance polymers and as a building block for functional organic materials. This guide extrapolates from established principles of polymer chemistry and the known applications of analogous compounds to propose detailed, albeit hypothetical, protocols for its use. The content is intended for researchers, scientists, and professionals in materials development, offering a scientifically grounded framework for exploring the capabilities of this promising, yet under-researched, chemical entity.
Introduction to this compound
This compound is an aromatic compound with the molecular formula C12H8BrNO3[1]. Its structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a phenoxy group. The strategic placement of these functional groups dictates its chemical reactivity and potential applications. The bromine atom and the nitro group, being ortho and para to the ether linkage, activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of step-growth polymerization for high-performance plastics. The nitro group, being strongly electron-withdrawing, can also be leveraged to tune the electronic properties of materials for applications in organic electronics.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below. These properties are essential for handling, storage, and designing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C12H8BrNO3 | PubChem[1] |
| Molecular Weight | 294.10 g/mol | PubChem[1] |
| Boiling Point | 210 °C (at 15 Torr) | ChemicalBook[2] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Application in High-Performance Polymers: Synthesis of Poly(ether ketone)-type Structures
The structure of this compound makes it an excellent candidate as a monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[3][4][5] The conventional synthesis of Poly(ether ether ketone) (PEEK) involves the nucleophilic substitution of 4,4'-difluorobenzophenone with a bisphenolate.[3] By analogy, the bromine atom in this compound can act as a leaving group in a similar polymerization reaction.
Rationale and Mechanistic Insight
The polymerization would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the bromine atom, making it susceptible to displacement by a nucleophile, such as a bisphenolate. The reaction creates a new ether linkage, extending the polymer chain. This approach allows for the creation of novel PAEK architectures with potentially modified properties due to the presence of the pendant phenoxy and nitro groups.
Proposed Experimental Protocol: Synthesis of a Novel Poly(ether ketone)
This protocol describes a hypothetical synthesis using this compound as an A-B type monomer, where A is the reactive bromo-substituted site and B is a hydroxyl group introduced by modifying a related starting material. For this example, we will consider a polycondensation reaction with a bisphenol, treating our title compound as a di-functional electrophile after a hypothetical modification or in conjunction with another monomer. A more direct, though speculative, approach would be a self-condensation if the molecule could be functionalized with a nucleophilic group.
Materials:
-
This compound
-
Bisphenol A (or other bisphenols like hydroquinone)
-
Anhydrous potassium carbonate (K2CO3), finely ground and dried
-
Diphenyl sulfone
-
Toluene (for azeotropic removal of water)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a thoroughly dried three-necked flask, charge diphenyl sulfone as the solvent. Add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (approximately 1.5 to 2.0 moles per mole of bisphenol).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.
-
Azeotropic Dehydration: Add toluene to the reaction mixture. Heat the mixture to 140-150°C and reflux for 2-4 hours to azeotropically remove any water formed from the reaction of the bisphenol with the carbonate base.
-
Polymerization: After the water has been removed, slowly raise the temperature to 180-200°C to remove the toluene. Then, further increase the temperature to 280-320°C to initiate polymerization. The reaction is typically continued for 3-6 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
-
Cooling and Isolation: Stop the heating and allow the mixture to cool to room temperature. The resulting solid polymer mass is then carefully broken up and ground into a fine powder.
-
Purification: The powdered polymer is washed several times with hot acetone and then with hot deionized water to remove the solvent, unreacted monomers, and salts. Finally, the polymer is washed with methanol and dried in a vacuum oven at 120°C for 24 hours.
Workflow Diagram
Caption: A typical experimental workflow for the synthesis of a poly(ether ketone).
Application in Organic Electronics
Aromatic nitro compounds are foundational in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of a molecule. This compound can serve as a versatile building block in this domain.
Rationale and Synthetic Strategy
The key to its utility lies in the reactivity of both the bromo and nitro groups. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to build larger π-conjugated systems.[8] The nitro group can be readily reduced to an amine, which then serves as a versatile functional handle for further elaboration, such as amide bond formation or the synthesis of other functional moieties. This dual reactivity allows for the construction of complex molecular architectures with tailored electronic properties.
Proposed Experimental Protocol: Synthesis of a Triarylamine Derivative
This protocol outlines a hypothetical two-step synthesis of a triarylamine derivative, a common structural motif in hole-transporting materials for OLEDs.
Step 1: Suzuki Coupling to Replace Bromine
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and water (solvent system)
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add phenylboronic acid (1.2 equivalents), an aqueous solution of K2CO3 (2.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)2 and PPh3).
-
De-gas the mixture by bubbling nitrogen through it for 20 minutes.
-
Heat the reaction mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12-24 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the nitrophenyl-phenoxy-biphenyl intermediate.
Step 2: Reduction of the Nitro Group and N-Arylation
Materials:
-
The intermediate from Step 1
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation (H2, Pd/C)
-
Ethanol or Ethyl acetate (solvent for reduction)
-
Aryl halide (e.g., iodobenzene)
-
Sodium tert-butoxide (NaOtBu)
-
Palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., a biarylphosphine) for Buchwald-Hartwig amination.
-
Toluene (solvent for N-arylation)
Procedure:
-
Reduction: Dissolve the nitro-intermediate in ethanol and add an excess of SnCl2·2H2O. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Neutralize with a base (e.g., sodium bicarbonate solution) and extract the amino product.
-
N-Arylation (Buchwald-Hartwig): In a glovebox or under an inert atmosphere, combine the resulting amine, the aryl halide, sodium tert-butoxide, the palladium catalyst, and the ligand in dry toluene.
-
Heat the mixture at 80-110°C for 12-24 hours.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography to obtain the final triarylamine derivative.
Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for a triarylamine derivative.
Characterization of Synthesized Materials
To validate the protocols and understand the properties of the resulting materials, a suite of analytical techniques would be essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent attachment of monomers and the overall structure of the synthesized polymers or molecules.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the formation of ether linkages in polymers, and to track the conversion of the nitro group in the organic electronics synthesis.[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) would be used to assess the thermal stability of the polymers, while Differential Scanning Calorimetry (DSC) would determine the glass transition temperature (Tg) and melting temperature (Tm).[4][10]
-
UV-Vis and Fluorescence Spectroscopy: For organic electronic materials, these techniques are crucial for characterizing their photophysical properties, such as absorption and emission wavelengths.
Conclusion
This compound represents a molecule with significant, albeit underexplored, potential in materials science. Its functional groups are ideally suited for participation in well-established synthetic routes to high-performance polymers and functional organic electronic materials. The protocols and applications detailed in this guide are based on sound chemical principles and analogies to structurally similar compounds. It is our hope that this document will serve as a valuable resource for researchers, encouraging the experimental validation and exploration of this promising building block for the next generation of advanced materials.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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On-Demand Chemical Shop. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. Retrieved from [Link]
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Tamboli, A. B., & Maldar, N. N. (2021). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin. ResearchGate. Retrieved from [Link]
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Various Authors. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Research. ResearchGate. Retrieved from [Link]
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Various Authors. (2019). Synthesis and Research of Properties of Polyether Ether Ketone. Materials Science Forum. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
On-Demand Chemical Shop. (2026). Material Science Applications of 1-Bromo-2-fluoro-4-nitrobenzene. Retrieved from [Link]
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Various Authors. (2020). Organic materials for organic electronic devices. ResearchGate. Retrieved from [Link]
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Various Authors. (2011). Pyrene-Based Materials for Organic Electronics. Chemistry – A European Journal. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for Reactions Involving 4-Bromo-2-nitro-1-phenoxybenzene
Introduction: The Synthetic Versatility of 4-Bromo-2-nitro-1-phenoxybenzene
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure incorporates three key reactive sites: a carbon-bromine bond amenable to cross-coupling reactions, an electron-withdrawing nitro group that can be readily transformed into other functional groups, and a diaryl ether linkage. The electronic properties of the molecule, particularly the strong electron-withdrawing nature of the nitro group, significantly influence its reactivity, making it an ideal substrate for a range of selective transformations.
This guide provides an in-depth exploration of the primary reaction classes involving this substrate, complete with detailed experimental protocols. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications.
Compound Profile:
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₃[1] |
| Molecular Weight | 294.10 g/mol |
| Appearance | Typically a solid |
| InChIKey | CPEIRSYGYOEBET-UHFFFAOYSA-N[1] |
PART 1: Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. This compound and related nitroaromatic compounds must be handled with care.
1.1 Hazard Identification:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[3]
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[2][3][4]
1.2 Recommended Handling Procedures:
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3][5]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
1.3 First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
PART 2: Core Reactivity & Synthetic Pathways
The strategic placement of the bromo, nitro, and phenoxy groups dictates the compound's reactivity, allowing for selective functionalization. The diagram below illustrates the primary synthetic transformations available.
Caption: Primary reaction pathways for this compound.
2.1 Nucleophilic Aromatic Substitution (SNAr)
Causality: The presence of a strongly electron-withdrawing nitro group ortho to the ether linkage and para to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This activation occurs via the SNAr mechanism, which proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7][8] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is only possible when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, bromide).[6][7] This makes the carbon atom bearing the bromine highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Applications: This reaction is fundamental for introducing diverse functionalities, such as amines, alkoxides, and thiolates, by displacing the bromide ion.
2.2 Reduction of the Nitro Group
Causality: The conversion of an aromatic nitro group to an aniline is one of the most important transformations in synthetic chemistry. It dramatically alters the electronic nature of the substituent from strongly deactivating and meta-directing to strongly activating and ortho, para-directing.[9] This electronic reversal opens up subsequent electrophilic aromatic substitution reactions on the newly formed aniline ring.
Methodologies:
-
Catalytic Hydrogenation: This is a clean and efficient method. Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is common.[10] However, care must be taken as aggressive hydrogenation can also cause dehalogenation (loss of the bromine atom). For substrates sensitive to dehalogenation, Raney Nickel is often a superior choice.[9][10]
-
Metal in Acid: A classic and highly reliable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).[9][11][12]
-
Tin(II) Chloride (SnCl₂): This reagent provides a milder alternative for the reduction, often used when other functional groups in the molecule are sensitive to harsher conditions.[10]
2.3 Palladium-Catalyzed Cross-Coupling Reactions
Causality: The carbon-bromine bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[13] These reactions proceed through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]
Key Reactions:
-
Suzuki-Miyaura Coupling: The reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base is a robust method for creating biaryl structures.[13][14][15]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylethynyl scaffolds. It typically requires a palladium catalyst and a copper(I) co-catalyst.[14]
-
Heck Coupling: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene product.[13][16]
PART 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step instructions for two key transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 2-nitro-4-phenoxy-1,1'-biphenyl.
Reagents & Materials Data:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 294.10 | 500 mg | 1.70 | 1.0 |
| Phenylboronic Acid | 121.93 | 249 mg | 2.04 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 98 mg | 0.085 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 360 mg | 3.40 | 2.0 |
| Toluene | - | 10 mL | - | - |
| Ethanol | - | 2.5 mL | - | - |
| Water | - | 2.5 mL | - | - |
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 1.70 mmol), phenylboronic acid (249 mg, 2.04 mmol), and tetrakis(triphenylphosphine)palladium(0) (98 mg, 0.085 mmol).[14]
-
Solvent Addition: Add toluene (10 mL), ethanol (2.5 mL), and an aqueous solution of sodium carbonate (360 mg in 2.5 mL of water).
-
Degassing: Seal the flask with a septum and purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, 2-nitro-4-phenoxy-1,1'-biphenyl.
Protocol 2: Reduction of the Nitro Group with Tin(II) Chloride
This protocol details the synthesis of 5-Bromo-2-phenoxyaniline.
Reagents & Materials Data:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 294.10 | 500 mg | 1.70 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 1.92 g | 8.50 | 5.0 |
| Ethanol (Absolute) | - | 20 mL | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (500 mg, 1.70 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (1.92 g, 8.50 mmol) to the solution. The mixture may become a slurry.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material spot has completely disappeared. The product, an aniline, will have a different Rf value and may be visible under UV light or after staining (e.g., with potassium permanganate). The reaction is typically complete in 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until the solution is basic (pH > 8, check with pH paper) and effervescence ceases. This step neutralizes the acidic tin salts. A white precipitate of tin hydroxides will form.
-
Filtration & Extraction: Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the tin salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
References
-
Various Authors. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Chegg. (2022). Solved 2. The key mechanistic steps of the nucleophilic | Chegg.com. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
TheChemistryTranslator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. [Link]
-
PubChemLite. This compound (C12H8BrNO3). [Link]
-
The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Beilstein Journal of Organic Chemistry via PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-2-nitro-1-phenoxybenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein is based on a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ethers. This guide offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product.
Introduction: The Significance of this compound
This compound (CAS No. 56966-61-1) is a substituted diaryl ether with significant potential as a building block in organic synthesis. The presence of three distinct functional groups—a bromo group, a nitro group, and a phenoxy ether linkage—on the benzene ring provides multiple reactive sites for further chemical transformations. This trifecta of functionality makes it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific industrial applications are not extensively documented in publicly available literature, related nitroaromatic and diaryl ether compounds are integral to the synthesis of various pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] The electron-withdrawing nature of the nitro group activates the aryl ring for nucleophilic substitution, while the bromo group is amenable to various cross-coupling reactions.
This application note details a reliable and scalable synthetic route to this compound, empowering researchers and drug development professionals to access this valuable intermediate in high purity and yield.
Synthetic Strategy: A Modified Ullmann Condensation Approach
The formation of the diaryl ether bond is the cornerstone of this synthesis. Among the various methods available, the Ullmann condensation offers a time-tested and industrially viable approach.[3] The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[4] Modern modifications of this reaction have significantly improved its efficiency and scope by employing catalytic amounts of copper salts in conjunction with ligands and a suitable base.[5]
For the synthesis of this compound, two primary pathways based on the Ullmann condensation are considered:
-
Pathway A: Coupling of 4-bromo-2-nitrophenol with a phenylating agent.
-
Pathway B: Coupling of a di-halogenated nitrobenzene, such as 1,4-dibromo-2-nitrobenzene, with phenol.
This guide will focus on a protocol analogous to Pathway B, reacting an activated aryl halide with phenol. The electron-withdrawing nitro group on the aryl halide substrate facilitates the nucleophilic aromatic substitution, making this a favorable approach.
Reaction Mechanism
The copper-catalyzed Ullmann diaryl ether synthesis is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[6] The key steps are:
-
Formation of the Active Catalyst: In the presence of a base, phenol is deprotonated to form the more nucleophilic phenoxide. The active Cu(I) catalyst can coordinate with the phenoxide.
-
Oxidative Addition: The aryl halide (4-bromo-2-nitro-halobenzene) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.
The choice of solvent, base, and ligands can significantly influence the reaction rate and yield by stabilizing the copper intermediates and facilitating the individual steps of the catalytic cycle.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory synthesis and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 1,4-Dibromo-2-nitrobenzene | ≥98% | Commercial Supplier | Starting Material |
| Phenol | ≥99% | Commercial Supplier | Reagent |
| Copper(I) Iodide (CuI) | ≥98% | Commercial Supplier | Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial Supplier | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Supplier | Solvent |
| Toluene | ACS Grade | Commercial Supplier | Extraction Solvent |
| Ethyl Acetate | ACS Grade | Commercial Supplier | Recrystallization Solvent |
| n-Hexane | ACS Grade | Commercial Supplier | Recrystallization Solvent |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For Quenching |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Supplier | Drying Agent |
Equipment:
-
Large, multi-necked reaction vessel with overhead mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Large separatory funnel.
-
Rotary evaporator.
-
Buchner funnel and filtration flask.
-
Crystallization vessel.
-
Standard laboratory glassware.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the vessel (approximately 5-10 mL per gram of 1,4-dibromo-2-nitrobenzene).
-
Begin vigorous stirring to ensure good mixing of the reagents.
-
-
Reaction:
-
Heat the reaction mixture to 120-130 °C using a heating mantle.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a larger beaker containing deionized water (approximately 3-4 times the volume of DMF used). This will precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes, then transfer it to a large separatory funnel.
-
Extract the aqueous layer with toluene (3 x 2 volumes of the initial DMF).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (1 x 2 volumes), followed by brine (1 x 2 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 294.10 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Data not readily available in searched literature. To be determined experimentally. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts around δ 6.9-8.2 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts for aromatic carbons. |
| IR (KBr) | Characteristic peaks for C-O-C (ether), C-NO₂ (nitro), and C-Br bonds. |
Note: The provided NMR data is predicted. Experimental data should be acquired for confirmation.[7]
Safety and Handling
5.1. Hazard Identification
-
1,4-Dibromo-2-nitrobenzene: Harmful if swallowed. Causes skin and eye irritation.
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
-
This compound: The specific toxicology is not well-established. It should be handled with care as a potentially hazardous chemical.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, use a respirator with an appropriate cartridge.
5.3. Handling and Storage
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust, fumes, and vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
5.4. Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Verify the reaction temperature with a calibrated thermometer. |
| Formation of side products | - Reaction temperature too high- Presence of oxygen | - Maintain the reaction temperature within the recommended range.- Ensure a consistent and positive pressure of nitrogen throughout the reaction. |
| Difficulty in purification | - Incomplete removal of DMF- Oily product | - Ensure thorough washing with water during work-up to remove DMF.- Try different recrystallization solvent systems (e.g., ethanol, methanol/water). If recrystallization fails, consider column chromatography on silica gel. |
Conclusion
The modified Ullmann condensation protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers can reliably produce this versatile intermediate for further applications in drug discovery and materials science. The provided framework for characterization and purification will ensure the final product meets the high standards of purity required for these demanding fields.
References
- Wiley-VCH. (2007).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Taylor, A. M., et al. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 118(46), 26735–26743.
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
- Monge, M., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access, 2014(1), 1-53.
-
PubChemLite. (n.d.). This compound (C12H8BrNO3). Retrieved from [Link]
- Strieter, E. R., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(40), 16145–16158.
- The Royal Society of Chemistry. (n.d.).
-
ChemSynthesis. (2023, May 20). 4-bromo-2-nitrophenol. Retrieved from [Link]
-
Chemsrc. (2023, August 21). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]
- ResearchGate. (2014, October). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
- The Royal Society of Chemistry. (2013).
-
NIST WebBook. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromodiphenyl Ether. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-phenoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
PubChem. (n.d.). 4-Bromo-2-nitroanisole. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]
- Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641–1648.
-
Google Patents. (n.d.). US 2006/0264680 A1. Retrieved from [Link]
- National Science Foundation. (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
- ResearchGate. (2014, February). 4-Bromo-N-(2-nitrophenyl)benzamide.
- ResearchGate. (2000, March). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
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- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of the Phenoxy Group in 4-Bromo-2-nitro-1-phenoxybenzene
Authored by: A Senior Application Scientist
Introduction: The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and polymers underscores the need for robust and selective synthetic methodologies for its modification.[2][3][4] 4-Bromo-2-nitro-1-phenoxybenzene presents a particularly interesting scaffold for drug development professionals. It comprises two distinct aromatic rings: Ring A, which is substituted with electron-withdrawing bromo and nitro groups, and Ring B, the unsubstituted phenoxy moiety. This electronic differentiation is not a complication but rather a key strategic advantage, allowing for highly selective chemical modifications.
This guide provides an in-depth analysis and detailed protocols for the targeted functionalization of the phenoxy group (Ring B) in this compound. We will explore the underlying principles of reactivity and provide field-proven, step-by-step methodologies for researchers engaged in the synthesis of complex molecular architectures.
Analysis of Molecular Reactivity: A Tale of Two Rings
The synthetic strategy for modifying this compound hinges on understanding the disparate electronic nature of its two aromatic rings.
-
Ring A (The 4-Bromo-2-nitrophenyl Moiety): This ring is profoundly electron-deficient. The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density through both resonance and inductive effects.[5][6] The bromine atom also deactivates the ring through its inductive effect. Consequently, Ring A is highly resistant to conventional electrophilic aromatic substitution (SEAr).[7] Conversely, this electron deficiency makes it highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms ortho and para to the nitro group.[8][9][10][11]
-
Ring B (The Phenoxy Moiety): In stark contrast, the phenoxy ring is rendered electron-rich by the ether oxygen atom. The oxygen's non-bonding electrons are delocalized into the aromatic system through resonance, increasing the ring's nucleophilicity. This makes Ring B the prime target for electrophilic aromatic substitution.[6] The ether linkage acts as a potent ortho, para-director, meaning that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho and, more commonly due to reduced steric hindrance, para to the ether bond.[5]
This inherent electronic bias allows us to selectively functionalize the phenoxy ring with a high degree of predictability, leaving the bromo-nitrophenyl ring intact under appropriate conditions.
Strategic Functionalization via Electrophilic Aromatic Substitution (SEAr)
The most direct and effective method for modifying the phenoxy group is through electrophilic aromatic substitution. The general mechanism involves the attack of the electron-rich phenoxy ring on a potent electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step then restores the ring's aromaticity, yielding the substituted product.[7][12]
Caption: Synthetic workflow for the functionalization of this compound.
Protocol 3.1: Para-Bromination of the Phenoxy Group
This protocol achieves selective bromination at the 4-position of the phenoxy ring, yielding 4-(4-bromophenoxy)-1-bromo-2-nitrobenzene. The use of a non-polar solvent and a Lewis acid catalyst promotes the formation of the required electrophile, Br⁺. [12]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) bromide (FeBr₃) (0.1 eq)
-
Bromine (Br₂) (1.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous CCl₄.
-
Add FeBr₃ catalyst to the solution and cool the flask to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of Br₂ in a small amount of CCl₄. Add this solution dropwise to the stirred reaction mixture over 30 minutes. The causality here is to maintain a low concentration of the powerful electrophile to prevent di-substitution.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding 10% Na₂S₂O₃ solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel, wash sequentially with saturated NaHCO₃ solution and brine. This neutralizes any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexanes/ethyl acetate gradient to yield the pure para-brominated product.
-
Protocol 3.2: Para-Nitration of the Phenoxy Group
This protocol introduces a nitro group, a versatile handle for further chemistry such as reduction to an amine. Strict temperature control is paramount to prevent over-nitration and ensure safety. The nitronium ion (NO₂⁺) is generated in situ from nitric and sulfuric acids. [12]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice and water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Thermometer
-
Dropping funnel
-
Ice/salt bath
-
-
Procedure:
-
In the three-neck flask, add this compound and cool the flask to 0°C in an ice bath.
-
Slowly add cold, concentrated H₂SO₄ while stirring, ensuring the internal temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ in a separate flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. The internal temperature must be rigorously maintained between 0-5°C. This is the most critical step; poor temperature control will lead to undesired side products and potential safety hazards.
-
After complete addition, stir the mixture at 0-5°C for 1-2 hours. Monitor by TLC.
-
Very carefully quench the reaction by pouring it slowly over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude solid can be further purified by recrystallization from ethanol or by column chromatography (if necessary) to yield 1-Bromo-2-nitro-4-(4-nitrophenoxy)benzene.
-
Conclusion and Future Directions
The electronic dichotomy of this compound provides a reliable platform for selective functionalization of the phenoxy ring. The protocols detailed herein for halogenation and nitration serve as foundational techniques for generating a diverse library of derivatives. The resulting functional groups—halogens for cross-coupling reactions or nitro groups for reduction to amines—open a vast landscape for subsequent modifications in the pursuit of novel therapeutic agents and functional materials. Further exploration could involve Friedel-Crafts reactions for C-C bond formation or sulfonation, expanding the synthetic toolkit for this versatile diaryl ether scaffold.
References
-
Gevers, T., et al. (2022). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Chegg. (2022). Solved 2. The key mechanistic steps of the nucleophilic. Retrieved from [Link]
-
Henan Tianfu Chemical Co.,Ltd. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Retrieved from [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Retrieved from [Link]
-
Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Organic Reaction Mechanisms Series. Retrieved from [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support resource for the synthesis of 4-Bromo-2-nitro-1-phenoxybenzene. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this important synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your experimental outcomes.
The synthesis of this compound is primarily achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective due to the presence of a strongly electron-withdrawing nitro group, which activates the aryl halide substrate for nucleophilic attack. An alternative, classic approach is the Ullmann Condensation , a copper-catalyzed cross-coupling reaction. This guide will cover troubleshooting and FAQs for both methodologies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Low yield is the most common issue, often stemming from suboptimal reaction conditions or competing side reactions. Let's break down the potential culprits based on the synthetic route.
For SNAr Reactions:
-
Cause 1: Incomplete Deprotonation of the Phenol. The reaction requires the formation of a phenoxide ion, a potent nucleophile. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low.
-
Solution: Use a strong base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (KOtBu), or sodium hydride (NaH). Ensure you use at least 1.1 to 1.5 molar equivalents relative to the phenol to drive the equilibrium towards the phenoxide.
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in an SNAr reaction. It must be able to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex) without reacting with them.
-
Solution: Employ a polar aprotic solvent. These solvents are ideal as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Refer to the table below for common choices.
-
-
Cause 3: Low Reaction Temperature. While higher temperatures can promote side reactions, insufficient heat will result in a sluggish or incomplete reaction.
-
Solution: The optimal temperature is typically between 80-150 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature by 10-20 °C.
-
For Ullmann Condensation:
-
Cause 1: Inactive Copper Catalyst. Traditional Ullmann reactions used copper powder, which can have a passivating oxide layer. Modern protocols use soluble Cu(I) salts, which are more reliable.
-
Solution: Use a Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr). The addition of a ligand, such as 1,10-phenanthroline or an N,N-diamine, can significantly improve catalyst activity and lower the required reaction temperature.[1]
-
-
Cause 2: Homocoupling Side Reaction. A significant side reaction in Ullmann chemistry is the coupling of two aryl halide molecules to form a biaryl byproduct.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: A workflow diagram for troubleshooting low yield.
Q2: My final product is impure. How do I identify and remove common byproducts?
Impurity issues often arise from unreacted starting materials or the formation of isomeric or dimeric side products.
-
Identification:
-
TLC: A quick way to visualize the number of components in your crude product.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information to confirm the desired product and identify impurities. For example, unreacted 4-bromophenol will show a characteristic broad -OH peak.
-
GC-MS: Separates components and provides their mass, which is excellent for identifying starting materials and common byproducts like homocoupled species.
-
-
Common Impurities and Removal Strategies:
-
Unreacted Phenol (e.g., 4-bromophenol): This acidic impurity can be easily removed.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous base solution (e.g., 1M NaOH or 1M K₂CO₃). The basic wash will deprotonate the phenol, pulling it into the aqueous layer.
-
-
Unreacted Aryl Halide (e.g., 1-chloro-2-nitrobenzene): This is a neutral impurity and will remain in the organic layer.
-
Solution: Purification via column chromatography or recrystallization is necessary. A solvent system like hexane/ethyl acetate is typically effective for chromatography. For recrystallization, solvents like ethanol or isopropanol often work well.
-
-
Isomeric Products: If other positions on the ring are reactive, you may form isomers.
-
Solution: These are often difficult to separate due to similar polarities. Careful column chromatography with a shallow solvent gradient is the most effective method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the SNAr reaction for this synthesis?
The SNAr mechanism is a two-step addition-elimination process. The electron-withdrawing nitro group is crucial for this pathway.[4]
-
Addition Step (Rate-Determining): The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (halide). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5] The negative charge is delocalized onto the ortho and para positions, and critically, into the nitro group, which strongly stabilizes it.[6][7]
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final ether product.
Caption: The two-step Addition-Elimination SNAr mechanism.
Q2: Which is the better synthetic route: SNAr or Ullmann Condensation?
For this specific target molecule, the SNAr reaction is generally superior . The presence of the activating nitro group makes the aryl halide highly susceptible to nucleophilic attack, allowing for high yields under relatively mild, copper-free conditions.[4][6]
The Ullmann condensation is more useful when the aryl halide is not activated by strong electron-withdrawing groups.[1] While it can be made to work, it typically requires higher temperatures and a catalyst system, adding cost and complexity.[3][8]
Q3: How do I select the best base and solvent for the SNAr synthesis?
The goal is to maximize the concentration and reactivity of the phenoxide nucleophile. The ideal combination is a strong base in a polar aprotic solvent.
| Parameter | Good Choices | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Strong enough to fully deprotonate the phenol. Carbonates are often preferred for their ease of handling and moderate strength, which can prevent side reactions. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents stabilize the charged intermediate and do not hydrogen-bond with the nucleophile, keeping it highly reactive. |
Q4: Can I use 4-bromo-2-nitrophenol and react it with bromobenzene?
This is generally not a feasible SNAr route. Bromobenzene is not "activated" with an electron-withdrawing group and is therefore very unreactive towards nucleophilic aromatic substitution.[4] While this transformation could potentially be achieved via an Ullmann condensation, reacting an activated aryl halide (like 1-chloro-2-nitrobenzene) with 4-bromophenol is a more reliable and higher-yielding approach.
Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
This protocol is a representative procedure based on established SNAr principles.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and dimethylformamide (DMF, approx. 5 mL per mmol of phenol).
-
Reaction Initiation: Add 1-chloro-2-nitrobenzene (1.05 eq.) to the stirring suspension.
-
Heating: Heat the reaction mixture to 120-140 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot has been consumed (typically 4-8 hours).
-
Workup:
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 4x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (to remove any unreacted phenol), followed by water, and finally a brine solution.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
-
Chegg.com. Solved 2. The key mechanistic steps of the nucleophilic. [Link]
-
NIH - PMC. 4-Bromo-1-nitrobenzene. [Link]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Allen. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. [Link]
-
Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]
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Technical Support Center: 4-Bromo-2-nitro-1-phenoxybenzene Reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Common Side Products & Undesired Reactions
This section provides in-depth troubleshooting for specific side products you may encounter during key transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the bromine atom. What is happening and how can I prevent it?
Answer:
You are observing protodebromination , a common and often frustrating side reaction in palladium-catalyzed cross-couplings.[1] In this process, the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 2-nitro-1-phenoxybenzene.
Causality:
Protodebromination typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to competing pathways. The palladium intermediate (Ar-Pd-Br) can react with trace amounts of water, base, or even solvent before the boronic acid has a chance to couple. The presence of the electron-withdrawing nitro group can sometimes influence the stability of the palladium intermediates, affecting the rates of the catalytic cycle steps.[2]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents. While some Suzuki reactions benefit from aqueous bases, minimizing water is key to suppressing protodebromination.[2][3]
-
Base Selection: The choice of base is critical. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over aqueous sodium carbonate (Na₂CO₃) when protodeboronation is an issue.[2][4]
-
Ligand Choice: Electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand series (e.g., SPhos, XPhos), can accelerate the oxidative addition and reductive elimination steps, which can help the desired coupling outcompete the protodebromination pathway.[2]
-
Boronic Acid Quality: Ensure your boronic acid or its ester derivative is pure and has not degraded. Protodeboronation of the boronic acid itself (protodeborylation) can also occur, reducing its effective concentration and slowing the desired reaction.[1][5]
Question: My Suzuki coupling reaction is sluggish, and I'm getting a lot of homocoupling of my boronic acid partner. What's the cause?
Answer:
This issue points towards problems in the catalytic cycle, often related to catalyst activity or reaction conditions. Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a known side reaction, often exacerbated by the presence of oxygen or inefficient catalyst turnover.[2]
Causality:
-
Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, side reactions like homocoupling become more prevalent. The electronic properties of this compound (electron-deficient due to the nitro group) generally make oxidative addition favorable, but other steps might be rate-limiting.[3]
Troubleshooting Protocol:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[3][4]
-
Catalyst and Ligand Selection: For electron-deficient aryl halides, using electron-rich phosphine ligands can be beneficial.[2] Consider using a pre-catalyst like an XPhos Pd G3 or G4, which can generate the active Pd(0) species more cleanly and efficiently.[6]
-
Solvent System: A mixed solvent system, such as dioxane/water or THF/water, is often effective for Suzuki reactions as it helps to dissolve both the organic substrates and the inorganic base.[4][5] Experiment with the ratio to optimize reactant solubility.
| Issue | Potential Cause | Recommended Action |
| Protodebromination | Trace water/protons; slow transmetalation | Use anhydrous conditions, anhydrous base (K₃PO₄), bulky/e-rich ligands. |
| Boronic Acid Homocoupling | Oxygen contamination; slow catalytic cycle | Thoroughly degas reaction mixture; use efficient pre-catalysts (e.g., XPhos Pd G4). |
| Low Conversion | Poor solubility; inefficient catalyst | Screen solvents (e.g., Toluene, Dioxane, DMF); try different Pd/ligand systems.[5] |
Chemoselective Reduction of the Nitro Group
Question: I am trying to reduce the nitro group on this compound to an amine, but I am losing the bromine atom in the process. How can I achieve selective reduction?
Answer:
You are encountering hydrodebromination , a very common side product when reducing nitroarenes that also contain halogen substituents, particularly with catalytic hydrogenation.
Causality:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly effective at reducing nitro groups but is also notorious for cleaving carbon-halogen bonds (hydrogenolysis). The reaction conditions that favor nitro reduction are often harsh enough to also promote the removal of the bromine.
Troubleshooting Protocol for Selective Nitro Reduction:
-
Avoid Catalytic Hydrogenation with Pd/C: This is the most important step. While some specialized conditions or catalysts might offer selectivity, it's generally a high-risk method for this substrate.
-
Use Metal/Acid Systems: A classic and often reliable method is the use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (like HCl or acetic acid).[7][8] These conditions are typically mild enough to leave the C-Br bond intact.
-
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (sometimes Fe or a different PMC) can be milder and more selective than direct H₂ gas hydrogenation.[8]
-
Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent that can often selectively reduce the nitro group in the presence of halogens.
Recommended Lab Protocol: Selective Nitro Reduction with Tin(II) Chloride
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, and carefully basify with a concentrated NaOH or K₂CO₃ solution to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the crude 4-Bromo-2-amino-1-phenoxybenzene.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction to displace the bromine with an amine nucleophile, but the reaction is not proceeding. Why?
Answer:
While the nitro group is a strong electron-withdrawing group that activates the ring for Nucleophilic Aromatic Substitution (SNAr), its position relative to the bromine leaving group is critical.[9]
Causality:
For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group.[10] This positioning allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the nitro group, which is a key stabilizing factor.[11][12] In this compound, the nitro group is ortho to the bromine, which is an activating position. However, the phenoxy group is para to the bromine, and while it is electron-withdrawing by induction, it is electron-donating by resonance, which can slightly deactivate the ring compared to a substrate with multiple nitro groups. If your reaction is still failing, other factors are at play.
Troubleshooting Protocol:
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of forming the Meisenheimer complex.[13]
-
Use a Stronger Nucleophile/Base: The nucleophilicity of your amine and the strength of the base used are crucial. If using a neutral amine, adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can help deprotonate the intermediate.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[13]
Caption: Troubleshooting logic for SNAr reactions.
Ether Bond Stability
Question: Under very harsh basic or acidic conditions, I am seeing byproducts that suggest the phenoxy group has been cleaved. Is this expected?
Answer:
Yes, while the diaryl ether bond is generally robust, it is not completely inert and can be cleaved under forcing conditions.[14][15]
Causality:
-
Strongly Acidic Conditions: Under high temperatures and with strong acids like HBr or HI, the ether oxygen can be protonated, turning it into a good leaving group. This is followed by nucleophilic attack by the halide ion.[15][16] For diaryl ethers, this is difficult because it would require substitution at an sp²-hybridized carbon, but it is not impossible.[16]
-
Strongly Basic Conditions: While less common for diaryl ethers than alkyl aryl ethers, very strong bases at high temperatures can promote cleavage, potentially via an SNAr-type mechanism if the ring is sufficiently activated.[14][17]
Preventative Measures:
-
Avoid using excessively strong acids (especially HBr and HI) at high temperatures if the ether linkage needs to be preserved.
-
For base-mediated reactions, use the mildest base and lowest temperature compatible with the desired transformation. For example, prefer K₂CO₃ over NaH or organolithium reagents if possible.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nitro group in reactions at the bromine position? A1: The nitro group is a strong electron-withdrawing group. In nucleophilic aromatic substitution (SNAr), it activates the ring by stabilizing the negatively charged Meisenheimer complex intermediate, provided it is ortho or para to the bromine.[9][10] In palladium-catalyzed couplings, it makes the aryl bromide more electron-deficient, which can facilitate the initial oxidative addition step of the catalyst into the C-Br bond.[3]
Q2: Can I perform a Grignard reaction at the bromine position? A2: It is highly inadvisable. The nitro group is incompatible with Grignard reagents. The organometallic reagent would readily attack the electrophilic nitro group rather than undergo the desired metal-halogen exchange.
Q3: Is it possible to selectively substitute the nitro group instead of the bromine? A3: Generally, no. Halides are much better leaving groups than the nitro group in SNAr reactions.[18] While denitrative cross-coupling reactions are known, they require specialized catalysts and conditions and are not the default pathway.[19] Under standard SNAr or palladium-coupling conditions, the C-Br bond is significantly more reactive.
Q4: My reaction involves the synthesis of this compound itself via an Ullmann condensation. What are the common side products? A4: The Ullmann condensation, a copper-catalyzed reaction, can have several side products.[13][20]
-
Homocoupling: You may see homocoupling of your aryl halide starting material (e.g., 1,4-dibromo-2-nitrobenzene) to form a biaryl.
-
Phenol Hydroxylation: If using a phenol and an aryl halide, you might see side reactions where the starting aryl halide is hydrolyzed to a phenol, especially if conditions are not strictly anhydrous.[21]
-
Incomplete Reaction: Due to the often heterogeneous nature and high temperatures required for classic Ullmann reactions, you may have significant amounts of unreacted starting materials.[13] Modern protocols with soluble copper catalysts and specific ligands can improve efficiency.[21]
Caption: Common reaction pathways in Ullmann synthesis.
References
- Vertex AI Search. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - NIH.
- ResearchGate. (n.d.). Strategies for the cleavage of the C(Ar)–O bonds of diaryl ethers.
- Wikipedia. (n.d.). Ether cleavage.
- (n.d.). A new reagent for selective reduction of nitro group.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Unacademy. (n.d.). Cleavage of C-O Bond in Ethers.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Protodeboronation.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- NIH. (2014). Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
Sources
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. Cleavage of C-O Bond in Ethers By Unacademy [unacademy.com]
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- 18. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support guide for the purification of 4-Bromo-2-nitro-1-phenoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. As a key building block in various synthetic pathways, its purity is paramount for the success of subsequent reactions. This guide provides in-depth, field-tested insights in a troubleshooting and FAQ format to address common purification hurdles.
Introduction: The Synthetic Context
This compound is typically synthesized via a copper-catalyzed Ullmann condensation reaction between a substituted phenol and an activated aryl halide, such as 1,4-dibromo-2-nitrobenzene.[1][2][3] While the reaction itself is robust, the purification of the final product is often complicated by the presence of structurally similar impurities, unreacted starting materials, and potential side products. The electron-withdrawing nature of the nitro group activates the aryl halide for nucleophilic substitution but also influences the product's physical properties and stability.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue instead of the expected solid. What is the likely cause?
A1: This is a classic sign of significant impurities depressing the melting point of your compound. While pure this compound is expected to be a solid, the presence of unreacted starting materials, side products, or residual high-boiling solvents (like DMF or NMP often used in Ullmann reactions) can result in an oil.[1]
-
Causality: Impurities disrupt the crystal lattice formation of the desired product, lowering the overall melting point of the mixture. Dark coloration often points to polymeric side products or degradation, which can occur at the high temperatures typical of Ullmann condensations.[1]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Initial Wash: Dissolve the oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (like 1 M NaOH) to remove any unreacted phenol. Follow with a water wash and brine wash to remove residual base and salts.
-
Impurity Analysis: Before proceeding to large-scale purification, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or LC-MS to identify the number and nature of the components. This will inform your choice of purification method.
-
Q2: My TLC plate shows multiple spots. What are the potential impurities I should be looking for?
A2: The impurity profile largely depends on the specific reactants and conditions used. However, several common culprits arise from the Ullmann ether synthesis.
-
Common Impurities & Their Origin:
-
Unreacted Starting Materials: Phenol and the aryl halide (e.g., 1,4-dibromo-2-nitrobenzene).
-
De-brominated Side Product (2-Nitro-1-phenoxybenzene): This can arise from reductive de-bromination during the reaction, especially if trace moisture or other reducing agents are present.
-
Homo-coupling Products: Symmetrical biaryls formed from the coupling of two aryl halide molecules.
-
Positional Isomers: If the starting aryl halide is not regiochemically pure, you may form isomers that are very difficult to separate.
-
Nitro-group Migration/Displacement: Under certain conditions, particularly with dilute sulfuric acid present during workup, nitro-debromination can occur, leading to rearranged products.[5]
-
-
Diagnostic Approach:
-
Co-spotting: Run a TLC plate spotting your crude mixture alongside the authentic starting materials. This is the quickest way to confirm their presence.
-
Polarity: The desired product is moderately polar. Phenolic impurities will be more polar and may streak on silica gel. The de-brominated product will be slightly less polar than your desired compound.
-
Q3: I'm struggling with column chromatography. The separation is poor and my product is co-eluting with an impurity.
A3: This is a frequent challenge due to the similar polarities of the target compound and its related impurities. Optimizing your chromatography conditions is key.
-
Expert Recommendations:
-
Solvent System Selection: Start with a low-polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. A common starting point is 5-10% ethyl acetate in hexane. Run a gradient TLC first to find the optimal solvent ratio that provides the best separation (ΔRf > 0.2).
-
Silica Gel Loading: Do not overload the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. Use dry loading for better resolution, especially if your product is not highly soluble in the initial mobile phase.
-
Consider Alternative Stationary Phases: If separation on standard silica gel is intractable, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano, which offer different selectivities.
-
HPLC Analysis: For analytical purposes and small-scale purification, Reverse Phase (RP) HPLC can be highly effective. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[6]
-
Q4: My recrystallization attempt failed. Either nothing crashed out, or I got an oil again. What should I do?
A4: Successful recrystallization hinges on selecting the right solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[7]
-
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) in several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good candidate solvent will NOT dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. If the compound dissolves completely upon heating, you have a potential single-solvent system.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. If crystals form, you have found a suitable solvent.
-
If no single solvent works: Try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane). Then, add a "poor" solvent (one in which it is insoluble, e.g., hexane) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A patent for a structurally similar compound successfully used pre-cooled ethanol to crystallize the product from an oily residue.[8][9]
-
Q5: My purified product looks clean by NMR, but it has a low melting point and appears to discolor over time. Is the compound unstable?
A5: Yes, nitroaromatic compounds can exhibit thermal and light sensitivity. The presence of the nitro group makes the molecule susceptible to decomposition.
-
Mechanism of Instability: High temperatures can initiate thermal decomposition of nitroaromatics.[10] Studies on nitrobenzene show that decomposition can begin at elevated temperatures, leading to the formation of radicals and colored byproducts.[11][12] The ortho-nitro group, in particular, can interact with adjacent substituents, potentially lowering the decomposition temperature.
-
Preventative Measures & Best Practices:
-
Avoid High Heat: When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. Avoid prolonged heating. If distillation is considered, it must be performed under high vacuum to keep the boiling temperature as low as possible.
-
Storage: Store the purified product in a cool, dark place (refrigeration at 2-8°C is recommended) under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation and exposure to light.
-
Purity Check: A depressed melting point, even with a clean NMR, can indicate the presence of a small amount of isomeric or other impurity that co-eluted. Re-purification or a final trituration with a cold non-polar solvent like hexane might be necessary.
-
Data & Protocols
Physical & Chemical Properties Summary
The following table summarizes key properties of the target compound and related substances to aid in developing purification and analytical strategies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C₁₂H₈BrNO₃ | 294.10 | Solid at RT (exact m.p. not widely reported) | High boiling | Target compound. Polarity is moderate. |
| Phenol | C₆H₆O | 94.11 | 40-42 | 181.7 | Acidic; can be removed with a base wash. |
| 1,4-Dibromo-2-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 83-85 | >300 | Common starting material. Less polar than product. |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 40-42 | 261 | Potential impurity. Similar polarity to product. |
| 4-Bromodiphenyl ether | C₁₂H₉BrO | 249.10 | 17-18[13] | 310[13] | De-nitrated impurity. Significantly less polar. |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate a logical workflow for purification and a decision tree for troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting failed recrystallization attempts.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7565, 4-Bromodiphenyl ether. Retrieved from [Link].
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
Organic Chemistry with Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
Chemistry Forum. (2024, January 14). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Bromo-2-(4-nitrophenoxy)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-1-nitrobenzene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
ScienceDirect. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support center for the synthesis of 4-bromo-2-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is a crucial step in the development of various pharmaceutical and agrochemical compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, most commonly an Ullmann condensation.[1][2] This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. While the reaction is robust, it is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of side products.[3] This guide will address these common issues and provide evidence-based solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from a phenol and an appropriately substituted aryl bromide proceeds via a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation.[1][2] The reaction is initiated by the deprotonation of the phenol by a base to form a more nucleophilic phenoxide. This phenoxide then coordinates with a copper(I) catalyst. The resulting copper-phenoxide species undergoes oxidative addition with the aryl bromide. Finally, reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst. The presence of an electron-withdrawing group, such as the nitro group in the target molecule, facilitates the nucleophilic attack on the aromatic ring.[4]
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
Problem 3: Purification Challenges
Even with an optimized reaction, purification of the final product can be challenging.
Q: I am having difficulty purifying my product. What are the recommended purification techniques?
A: The purification strategy will depend on the physical properties of the product and the nature of the impurities.
1. Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled, diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and washed with water and brine to remove the base and inorganic salts. A wash with an aqueous solution of ammonia or ethylenediamine can help to remove residual copper catalyst by forming a soluble complex.
2. Chromatography:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is typically effective. The polarity of the solvent system should be optimized based on TLC analysis.
3. Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems for recrystallization of diaryl ethers include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
III. Experimental Protocol Example
This is a representative protocol based on modern Ullmann condensation conditions. It should be optimized for your specific laboratory setup and reagent purity.
Materials:
-
1,4-Dibromo-2-nitrobenzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromo-2-nitrobenzene, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. References
-
Grivani, G., Tahmasebi, V., Khalaji, A. D., Eigner, V., & Dušek, M. (2014). Journal of Coordination Chemistry, 67(22), 3664-3677.
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
-
Ma, D., Cai, Q., & Zhang, H. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453–2455.
-
Allen. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is. Retrieved from [Link]
-
Organic Syntheses. p-BROMOTOLUENE. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(4), 434.
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
-
YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Retrieved from [Link]
-
YouTube. (2024). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Retrieved from [Link]
-
Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1036–1043.
-
Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Retrieved from
-
The Journal of Organic Chemistry. (1998). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 63(23), 8448-8454.
-
ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Wikipedia. Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2025). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Molecules. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 683.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Support Center: Stability and Reaction Optimization for 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support center for 4-Bromo-2-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges associated with the stability of this molecule and prevent its decomposition during chemical reactions.
Introduction: Understanding the Stability Challenges of this compound
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules. However, its chemical structure, featuring a diaryl ether linkage and an electron-withdrawing nitro group, presents specific stability challenges that can lead to decomposition and the formation of unwanted byproducts. The primary modes of degradation include cleavage of the diaryl ether bond, reactions involving the nitro group, and potential intramolecular cyclization. Understanding these pathways is crucial for designing robust and high-yielding synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition routes for this compound are:
-
Diaryl Ether Cleavage: This is a significant concern and can be catalyzed by both strong acids and bases. The electron-withdrawing nitro group can activate the aromatic ring, making it more susceptible to nucleophilic attack, which can lead to the cleavage of the C-O bond.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the aryl ring for SNAr, where a nucleophile can displace the phenoxy group or potentially the bromine atom, especially under harsh basic conditions.
-
Intramolecular Cyclization: Under certain conditions, particularly in the presence of catalysts like palladium, there is a possibility of intramolecular C-C bond formation, leading to the synthesis of substituted dibenzofurans.[4]
Q2: What are the general signs of decomposition during my reaction?
A2: Signs of decomposition can include:
-
A significant color change in the reaction mixture, often to a dark brown or black tar-like substance.
-
The formation of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate.
-
Low yield of the desired product with the concurrent isolation of unidentifiable byproducts.
-
Gas evolution, which could indicate the breakdown of the nitro group or other parts of the molecule.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat. It is also advisable to store it away from strong acids, bases, and oxidizing agents.
Troubleshooting Guide: Addressing Specific Issues
This section provides a systematic approach to troubleshooting common problems encountered during reactions with this compound.
Issue 1: Low or No Yield of Desired Product in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Decomposition due to Strong Base | The use of strong bases like sodium tert-butoxide (NaOt-Bu) can promote diaryl ether cleavage or other side reactions. Solution: Consider using a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction's success by minimizing base-mediated decomposition pathways.[5] |
| Thermal Degradation | Many cross-coupling reactions require elevated temperatures, which can lead to thermal decomposition. Solution: Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. For some nitroaromatic compounds, decomposition can become significant near their melting point.[3] |
| Catalyst Deactivation | The nitro group can sometimes interfere with the palladium catalyst, leading to deactivation. Solution: Ensure a thoroughly deoxygenated reaction environment by purging with an inert gas (argon or nitrogen). The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote the desired reactivity.[6] |
| Side Reactions (e.g., Dehalogenation) | Dehalogenation (loss of the bromine atom) can be a significant side reaction in palladium-catalyzed couplings, particularly at high temperatures or with certain bases and ligands.[7] Solution: Optimize the reaction temperature and consider a different ligand-catalyst system. Running the reaction at a lower temperature for a longer duration may help minimize this side reaction. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Diaryl Ether Cleavage | The presence of strong nucleophiles (including excess base) can lead to the cleavage of the ether bond, resulting in 4-bromo-2-nitrophenol and other derivatives. Solution: Analyze the byproduct by mass spectrometry and NMR to identify its structure. If it corresponds to a cleavage product, reduce the strength or concentration of the base and nucleophiles in the reaction. |
| Intramolecular Cyclization | In palladium-catalyzed reactions, intramolecular cyclization to form a dibenzofuran derivative is a possibility.[4] Solution: This is often favored at higher temperatures. Lowering the reaction temperature may disfavor this pathway. A change in the ligand or solvent could also alter the reaction course. |
| Homocoupling | In Suzuki or Ullmann-type reactions, homocoupling of the starting material or the boronic acid partner can occur.[8] Solution: This is often a sign of non-optimal catalyst or reaction conditions. Re-evaluate the catalyst loading, ligand choice, and temperature. |
Experimental Protocols: Best Practices
To minimize decomposition, it is essential to follow best practices in your experimental setup and execution.
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a mild base such as K₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS. Avoid excessive heating.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine to remove the inorganic salts.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Base Addition: Add a carefully chosen base. While NaOt-Bu is common, for this substrate, consider starting with a weaker base like K₃PO₄ or Cs₂CO₃.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction to the lowest effective temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove the palladium catalyst. Perform an aqueous work-up to remove the base and salts.
Visualizing Decomposition Pathways and Experimental Workflows
To further aid in understanding the potential issues, the following diagrams illustrate key concepts.
Caption: Potential decomposition pathways of this compound.
Sources
- 1. Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support guide for the synthesis of 4-Bromo-2-nitro-1-phenoxybenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important diaryl ether intermediate. Instead of a rigid protocol, this guide uses a question-and-answer format to directly address specific, practical issues, providing not just solutions but the underlying chemical principles to empower your research.
The formation of the diaryl ether bond in this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often under the conditions of an Ullmann condensation. The reaction involves the coupling of a phenoxide with an activated aryl halide. The presence of the electron-withdrawing nitro group ortho to the bromine atom in a precursor like 1,4-dibromo-2-nitrobenzene, or on the phenolic component (4-bromo-2-nitrophenol), is critical. This group activates the aromatic ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3]
This guide will focus on troubleshooting the common copper-catalyzed Ullmann-type synthesis, which, despite being a century-old reaction, has been refined with modern ligands and conditions to be a powerful tool in organic synthesis.[4][5]
Troubleshooting Guide & FAQs
Q1: My reaction shows very low or no conversion to the desired this compound. What are the primary factors to investigate?
Low conversion is a common hurdle. The cause often lies in one of three areas: the integrity of your reagents, the reaction conditions, or the catalytic system.
Possible Causes and Solutions:
-
Presence of Water: The Ullmann condensation is highly sensitive to moisture. Water can hydrolyze the aryl halide and deactivate certain bases, particularly carbonate bases.[6] The base's primary role is to deprotonate the phenol, generating the nucleophilic phenoxide. If the base is consumed by water, this crucial step is inhibited.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Solvents can be dried over molecular sieves. Reagents like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) should be freshly dried under vacuum at a high temperature before use.
-
-
Incorrect Base Selection: The choice and strength of the base are critical. An insufficiently strong base will not deprotonate the phenol effectively, leading to poor nucleophile generation. Overly strong bases can promote side reactions.[6]
-
Solution: Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents and the "caesium effect," which enhances the nucleophilicity of the phenoxide. Potassium phosphate (K₃PO₄) is another effective option. If using a weaker base like K₂CO₃, ensure the reaction temperature is adequate to drive the reaction forward.[7]
-
-
Suboptimal Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C).[4] While modern ligand-assisted protocols operate under milder conditions, the reaction still requires sufficient thermal energy.
-
Solution: If you observe low conversion at a lower temperature (e.g., 90-100 °C), consider incrementally increasing the temperature to 120-140 °C, especially when using less reactive aryl bromides or chlorides.[7][8] Monitor the reaction by TLC to track the consumption of starting materials and check for product decomposition at higher temperatures.
-
-
Atmosphere Control: The copper(I) species is the active catalyst in many Ullmann reactions. It can be susceptible to oxidation to copper(II) by atmospheric oxygen, which is generally less active.
-
Solution: Degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst. Maintain the reaction under an inert atmosphere throughout the experiment.
-
Q2: I've formed the product, but the yield is low and I see a significant amount of a byproduct corresponding to the dehalogenated starting material. What is happening?
The observation of a dehalogenated arene byproduct (e.g., 3-nitrobromobenzene from 1,4-dibromo-2-nitrobenzene) points to a reductive dehalogenation side reaction. This occurs when the aryl halide is reduced instead of undergoing the desired cross-coupling.
Possible Causes and Solutions:
-
Suboptimal Ligand or Catalyst System: The ligand's role is to stabilize the copper catalyst and facilitate the reductive elimination step that forms the C-O bond. An inefficient ligand may favor a pathway that leads to reduction.
-
Solution: For electron-rich systems, simple ligands like N,N-dimethylglycine or 1,10-phenanthroline have proven effective.[6] Screen a few different ligands to find the optimal one for your specific substrate combination. Sometimes, a "ligand-free" reaction using copper nanoparticles or oxides can be effective, though these can also promote side reactions.[9]
-
-
Solvent Effects: The solvent can dramatically influence the reaction pathway.
Q3: My purification by column chromatography is difficult. The product co-elutes with a persistent impurity. What are my options?
Purification can be challenging if byproducts have similar polarities to the desired product. The most common impurity is often the homocoupled biaryl product from the starting aryl halide.
Possible Causes and Solutions:
-
Homocoupling of Aryl Halide: A common side reaction in Ullmann couplings is the formation of symmetrical biaryls (Ar-Ar) from the starting aryl halide (Ar-X). This often occurs at high temperatures or with highly active copper catalysts.
-
Prevention: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired C-O bond formation. Using a well-defined ligand-to-copper ratio is also crucial.
-
Purification Strategy: If co-elution is an issue, recrystallization is an excellent alternative to chromatography. Find a solvent system where the desired this compound has good solubility at high temperatures but poor solubility at room temperature or below, while the impurity remains in solution. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.
-
-
Unreacted Starting Material: Incomplete conversion can leave starting materials that are difficult to separate.
-
Purification Strategy: If unreacted 4-bromo-2-nitrophenol is the impurity, you can perform an aqueous base wash (e.g., with 1M NaOH) during the workup. The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.
-
Data and Workflow Visualization
Table 1: Influence of Reaction Parameters on Ullmann Ether Synthesis
This table summarizes general trends observed when optimizing an Ullmann-type coupling for diaryl ether synthesis. Specific results will vary based on substrates.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expected Outcome |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cesium carbonate often provides superior yields due to its higher solubility and the enhanced nucleophilicity of the resulting phenoxide.[6] |
| Solvent | Toluene | DMF | DMSO | Non-polar solvents like toluene can be effective and may reduce side reactions like dehalogenation.[7] Polar aprotic solvents (DMF, DMSO) are classically used and are effective but can require higher purification effort.[4] |
| Catalyst | CuI | Cu₂O | Cu(OAc)₂ | Cu(I) salts like CuI are often the active catalytic species. Cu(II) sources can also be effective, as they may be reduced in situ. The choice can influence reaction rate and side product profiles.[4] |
| Ligand | None | 1,10-Phenanthroline | N,N-Dimethylglycine | Ligands stabilize the copper catalyst, increase its solubility, and allow for lower reaction temperatures. The optimal ligand is substrate-dependent.[6][10] |
Troubleshooting Logic Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for diaryl ether synthesis.
Baseline Experimental Protocol: Ullmann Condensation
This protocol provides a robust starting point for the synthesis. It is designed to be self-validating; successful execution should yield the desired product, while deviations can be diagnosed using the guide above.
Reaction: 4-Bromo-2-nitrophenol + Bromobenzene → this compound
Materials:
-
4-Bromo-2-nitrophenol (1.0 equiv)
-
Bromobenzene (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol, cesium carbonate, N,N-dimethylglycine, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add anhydrous toluene, followed by bromobenzene via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
References
- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- A. A. Shchegolev, R. V. Anfinogenov, A. I. Khlebnikov. (2012). The Ullmann Ether Condensation. Russian Journal of Organic Chemistry, 48, 1-25.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. [Link]
- Gujadhur, R. K., Bates, C. G., & Venkataraman, D. (2001). Formation of Aryl–Oxygen, Aryl–Nitrogen, and Aryl–Carbon Bonds Using Well-Defined Copper(I)-Based Catalysts. Organic Letters, 3(26), 4315–4317.
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
ACS Publications. (2015). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support center for the analysis of 4-Bromo-2-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
I. Understanding the Origin of Impurities
Impurities in this compound samples can originate from several sources: the synthetic route used for its preparation, subsequent degradation, or the starting materials themselves. The two primary synthetic pathways to this diaryl ether are the Ullmann condensation and the Williamson ether synthesis. Understanding these pathways is critical for anticipating potential impurities.
A. Synthetic Pathways and Potential Impurities
The synthesis of this compound typically involves the coupling of a phenoxide with a bromonitrobenzene derivative or a similar strategy.
1. Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2] For our target molecule, this would likely involve the reaction of 4-bromo-2-nitrophenol with bromobenzene or the reaction of phenol with 1,4-dibromo-2-nitrobenzene.
-
Potential Impurities from Ullmann Condensation:
-
Starting Materials: Unreacted 4-bromo-2-nitrophenol, phenol, or 1,4-dibromo-2-nitrobenzene.
-
Isomeric Products: Depending on the starting materials, isomeric diaryl ethers such as 2-Bromo-4-nitro-1-phenoxybenzene or 4-Bromo-3-nitro-1-phenoxybenzene could form.
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two molecules of the same aryl halide.
-
Dehalogenated or Denitrated Species: Reduction of the bromo or nitro groups can occur under certain reaction conditions.
-
2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an alkyl or aryl halide.[3][4] In this case, sodium phenoxide would be reacted with 1,4-dibromo-2-nitrobenzene.
-
Potential Impurities from Williamson Ether Synthesis:
-
Starting Materials: Unreacted phenol or 1,4-dibromo-2-nitrobenzene.
-
Isomeric Products: Similar to the Ullmann condensation, isomeric products are a possibility.
-
Side Reactions: Elimination reactions can occur, especially if there are any alkyl halides present as impurities in the starting materials.[5]
-
B. Degradation Products
Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or oxidative environments.[6][7]
-
Potential Degradation Products:
-
Hydrolysis Products: Cleavage of the ether linkage to form 4-bromo-2-nitrophenol and phenol.
-
Reduction Products: Reduction of the nitro group to a nitroso or amino group.
-
Photodegradation Products: Complex mixtures of products can be formed upon exposure to UV light.
-
II. Troubleshooting Guide: Chromatographic and Spectroscopic Analysis
This section addresses specific issues you may encounter during the analysis of this compound samples by HPLC, GC-MS, and NMR.
A. High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am seeing multiple peaks in my HPLC chromatogram. How can I identify if they are impurities or isomers?
Answer:
Distinguishing between impurities and isomers requires a systematic approach. Isomers will have the same mass-to-charge ratio (m/z) in mass spectrometry but different retention times in chromatography.
Step-by-Step Protocol for Isomer and Impurity Identification:
-
LC-MS Analysis: The most definitive way to differentiate isomers from other impurities is to use a mass spectrometer as a detector for your HPLC.
-
Procedure:
-
Prepare your sample at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Perform an HPLC separation coupled to a mass spectrometer.
-
Analyze the mass spectrum of each peak. Peaks with the same m/z as your target compound are potential isomers. Peaks with different m/z values are other impurities.
-
-
-
Reference Standards: If available, inject reference standards of suspected impurities and isomers to confirm their retention times.
-
Forced Degradation Studies: To identify potential degradation products, subject your sample to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC.[7][8][9] New peaks that appear are likely degradation products.
Question 2: My peaks for the main component and a suspected isomer are not well-resolved in my reverse-phase HPLC method. What can I do to improve the separation?
Answer:
Separating constitutional isomers can be challenging due to their similar physicochemical properties. Here are several strategies to improve resolution:
Troubleshooting Poor Resolution of Isomers:
| Strategy | Rationale |
| Optimize Mobile Phase Composition | Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can significantly impact selectivity for isomers. |
| Change Stationary Phase | If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer enhanced pi-pi interactions.[10] |
| Adjust Temperature | Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[11] |
| Gradient Optimization | A shallower gradient around the elution time of your isomers can increase the separation between them. |
Experimental Workflow for HPLC Method Optimization:
Caption: Decision tree for optimizing HPLC separation of isomers.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am not getting a clear molecular ion peak for this compound in my GC-MS analysis. Why is this happening and how can I confirm the identity of my compound?
Answer:
The absence of a clear molecular ion peak is common for some classes of compounds in electron ionization (EI) mass spectrometry due to extensive fragmentation.
Understanding Fragmentation Patterns:
-
Fragmentation of Nitroaromatics: Nitroaromatic compounds often undergo fragmentation through the loss of the nitro group (NO₂) or related fragments.
-
Ether Cleavage: The ether linkage can also be a site of fragmentation.
-
Isotopic Pattern of Bromine: A key diagnostic feature for bromine-containing compounds is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units with roughly equal intensity.
Troubleshooting and Confirmation Strategy:
-
Look for Characteristic Fragments: Instead of relying solely on the molecular ion, look for characteristic fragment ions. For this compound, you would expect to see fragments corresponding to the loss of NO₂, the phenoxy group, and the bromonitrophenyl moiety.
-
Analyze the Isotopic Pattern: Confirm the presence of bromine in the molecular ion (if present) and in bromine-containing fragments by observing the characteristic 1:1 isotopic pattern.
-
Use a Softer Ionization Technique: If available, consider using a softer ionization technique such as chemical ionization (CI) which typically results in less fragmentation and a more prominent molecular ion peak.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can I use ¹H NMR to differentiate between this compound and its potential isomer, 2-Bromo-4-nitro-1-phenoxybenzene?
Answer:
¹H NMR spectroscopy is a powerful tool for distinguishing between isomers based on the chemical shifts and coupling patterns of the protons on the aromatic rings.
Comparative ¹H NMR Analysis:
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Key Differentiating Features |
| This compound | Three protons on the bromonitrophenyl ring and five protons on the phenoxy ring. | The protons on the bromonitrophenyl ring will exhibit a distinct coupling pattern. The proton ortho to the nitro group will be the most deshielded. |
| 2-Bromo-4-nitro-1-phenoxybenzene | Three protons on the bromonitrophenyl ring and five protons on the phenoxy ring. | The coupling patterns and chemical shifts of the protons on the bromonitrophenyl ring will be different from the 4-bromo-2-nitro isomer due to the different positions of the substituents. |
Logical Relationship for Isomer Differentiation by NMR:
Caption: NMR-based differentiation of isomers.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely starting material impurities I should look for?
A1: The most common starting material impurities will depend on the synthetic route. For an Ullmann-type reaction, look for residual 4-bromo-2-nitrophenol and phenol. For a Williamson ether synthesis, unreacted phenol and 1,4-dibromo-2-nitrobenzene are the primary concerns.
Q2: Are there any specific safety precautions I should take when handling this compound and its impurities?
A2: Yes. Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use GC-MS for quantitative analysis of impurities?
A3: While GC-MS is excellent for qualitative identification, HPLC with UV detection is generally preferred for quantitative analysis of non-volatile impurities due to its higher precision and accuracy. However, for volatile impurities, GC with a flame ionization detector (FID) or a mass spectrometer in selected ion monitoring (SIM) mode can be used for quantification.
Q4: My sample of this compound has a yellowish tint. Does this indicate the presence of impurities?
A4: A yellowish color is common for nitroaromatic compounds and does not necessarily indicate impurity. However, a significant deviation from the expected color of a pure sample or the presence of discoloration over time could suggest the formation of degradation products. Chromatographic analysis is necessary to confirm the purity.
IV. References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromodiphenyl Ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 642–685. Retrieved from [Link]
-
Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look? [Request PDF]. Retrieved from [Link]
-
Semantic Scholar. (2020, February 10). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of solid phase extraction and hollow fiber liquid phase microextraction as extraction techniques. Retrieved from [Link]_
-
Cram. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
YouTube. (2018, March 20). MS fragmentation patterns [Video]. Retrieved from [Link]
-
PMC - NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
LCGC International. (2018, July 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part I: Contemporary Reversed-Phase Protein Separations. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2025, October 11). (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
Chegg. (2019, April 14). Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below.... Retrieved from [Link]
-
Chromatography Today. (2014, November 30). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link]
-
"Fragmentation and Interpretation of Spectra". (n.d.). In GC-MS. Retrieved from a source providing this chapter.
-
"HPLC Troubleshooting". (n.d.). In a relevant analytical chemistry resource.
-
PMC - NIH. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]
-
YouTube. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes [Video]. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
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- 4. youtube.com [youtube.com]
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- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-nitro-1-phenoxybenzene in SNAr Reactions
Welcome to the technical support center for optimizing reactions involving 4-Bromo-2-nitro-1-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. The nucleophilic aromatic substitution (SNAr) of the bromo group is a key transformation for this molecule, and its success is critically dependent on the reaction environment, most notably the solvent. This document provides in-depth, field-proven insights into troubleshooting common issues related to solvent choice, ensuring the scientific integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing solvent effects in the SNAr of this compound. Understanding these concepts is the first step toward effective troubleshooting.
Q1: My SNAr reaction with this compound is giving a very low yield or is not proceeding at all. I've checked my reagents. What's the most likely cause?
A1: The most common and often overlooked cause for a sluggish or failed SNAr reaction is an inappropriate solvent choice.[1] this compound undergoes substitution via the SNAr mechanism, which is exquisitely sensitive to the solvent environment. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate and the reactivity of the nucleophile are both heavily influenced by the solvent. Using a polar protic solvent (like ethanol or water) can drastically slow or even halt the reaction, whereas a polar aprotic solvent (like DMSO or DMF) is typically required for efficient conversion.[5][6]
Q2: What is the fundamental difference between polar protic and polar aprotic solvents in this context, and why does it matter so much?
A2: The distinction is critical and lies in their ability to form hydrogen bonds.[6][7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). They can form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, N₃⁻).[8][9] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy.[6] While this sounds good, it's detrimental to the reaction because it increases the activation energy required for the nucleophile to attack the aromatic ring, thereby decreasing its effective nucleophilicity and slowing the reaction rate significantly.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[7][8] They are excellent at solvating the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but leave the anion relatively "naked" and unsolvated.[8][11] This "naked" nucleophile is highly reactive and can more readily attack the electron-deficient aromatic ring, leading to a dramatic increase in the reaction rate, sometimes by several orders of magnitude compared to protic solvents.[12][13]
Q3: How does the solvent specifically affect the stability of the Meisenheimer intermediate?
A3: The SNAr mechanism's rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex.[14][15] This intermediate carries a negative charge that is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group.[3][14] Polar solvents, in general, help to stabilize this charged intermediate, which is favorable for the reaction.[10][16] However, the dominant effect is the solvent's interaction with the nucleophile. The penalty of de-solvating a highly solvated nucleophile in a protic solvent far outweighs the benefit of stabilizing the intermediate. Therefore, polar aprotic solvents provide the best balance: they do not hinder the nucleophile's reactivity and are polar enough to support the charged intermediate.
Q4: My nucleophile is a neutral amine. Are the solvent effects still as pronounced?
A4: Yes, the solvent effects remain highly significant, although the underlying reasons are slightly different. While there is no anionic nucleophile to be "caged," the reaction still proceeds through a zwitterionic intermediate which is highly polar.[16] Furthermore, many SNAr reactions with neutral amines are base-catalyzed, where a second molecule of the amine acts as a base in the rate-determining step.[17] Polar aprotic solvents are still favored because they can stabilize the polar transition state leading to the intermediate. In contrast, protic solvents can hydrogen-bond with the amine nucleophile, again reducing its availability and reactivity.[18]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material, even after extended reaction times or heating.
-
Primary Suspect: Use of a polar protic or non-polar solvent.
-
Troubleshooting & Optimization:
-
Verify Your Solvent: Confirm that the solvent used is a polar aprotic type. Common choices for this reaction are DMSO, DMF, NMP, and Acetonitrile.
-
Switch to a Superior Solvent: If you are using a solvent like acetonitrile and the reaction is slow, switching to a more polar aprotic solvent like DMSO or DMF can often accelerate the reaction significantly.
-
Ensure Anhydrous Conditions: Trace amounts of water in your aprotic solvent can act as a protic inhibitor. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Increase Temperature: SNAr reactions often require heat. If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 80-120 °C), monitoring for any decomposition of starting material or product.
-
Issue 2: Incomplete Conversion or Stalled Reaction
-
Symptom: The reaction proceeds initially but stops before the starting material is fully consumed, even with excess nucleophile.
-
Primary Suspect: Insufficient solubility of the nucleophile or base.
-
Troubleshooting & Optimization:
-
Solvent-Reagent Mismatch: A common issue occurs when using a base like potassium carbonate (K₂CO₃) in a solvent where it is poorly soluble, such as acetonitrile. While the reaction may proceed on the surface of the solid, it will be slow and may not go to completion.
-
Improve Solubility: Switch to a solvent like DMF or DMSO, which offers better solubility for many inorganic salts.
-
Consider a Phase-Transfer Catalyst: In cases where solubility is a persistent issue, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.
-
Data Summary: Solvent Selection Guide for SNAr of this compound
| Solvent | Type | Dielectric Constant (ε) | Expected SNAr Rate | Key Considerations |
| DMSO | Polar Aprotic | ~47 | Very Fast | Excellent choice, dissolves most nucleophiles. Can be difficult to remove under vacuum. |
| DMF | Polar Aprotic | ~37 | Fast | Good general-purpose solvent. Can decompose at high temperatures. |
| NMP | Polar Aprotic | ~32 | Fast | High boiling point, useful for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | ~38 | Moderate | Lower boiling point, easier to remove. Less effective for poorly soluble salts. |
| THF | Polar Aprotic | ~7.5 | Slow to Moderate | Less polar, may not be sufficient for all nucleophiles. |
| Ethanol/Methanol | Polar Protic | ~25 / ~33 | Very Slow / None | Not Recommended . Solvates and deactivates the nucleophile via H-bonding.[6][8] |
| Water | Polar Protic | ~80 | Very Slow / None | Not Recommended . Strong H-bonding severely inhibits the reaction.[8][9] |
| Toluene | Non-Polar | ~2.4 | None | Not Recommended . Fails to dissolve ionic nucleophiles.[5] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Anionic Nucleophile (e.g., Sodium Methoxide)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.2-0.5 M. Stir until the starting material is fully dissolved.
-
Nucleophile Addition: Add the anionic nucleophile (e.g., sodium methoxide, 1.2-1.5 eq) portion-wise at room temperature. Caution: The reaction may be exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material spot/peak.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 4: Visualizing the Core Concepts
Visual aids can clarify complex mechanisms and decision-making processes.
Mechanism of SNAr
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield SNAr reactions.
References
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-2-nitro-1-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitro-1-phenoxybenzene. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup of reactions with this compound in a question-and-answer format.
Question 1: After quenching my reaction and performing an extraction, my TLC plate shows multiple spots, including what appears to be unreacted starting material. What went wrong?
Answer: The presence of unreacted starting material is a common issue that typically points to incomplete conversion. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Ensure your reaction has been allowed to proceed for the requisite time and at the optimal temperature as dictated by your protocol or preliminary optimization studies. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[1].
-
Reagent Stoichiometry: An incorrect stoichiometric ratio of reactants can lead to incomplete consumption of the limiting reagent. Carefully re-evaluate your calculations and ensure accurate measurement of all reagents.
-
Catalyst Deactivation (if applicable): If your reaction employs a catalyst, its activity may have diminished over the course of the reaction. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Question 2: My crude ¹H NMR spectrum shows unexpected peaks, suggesting the presence of impurities. What are the likely side products?
Answer: The structure of this compound, with its electron-withdrawing nitro group and phenoxy ether linkage, predisposes it to certain side reactions. The most common impurities often arise from:
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the phenoxy ether, generating 4-bromo-2-nitrophenol. This impurity is significantly more polar than the desired product and will exhibit a lower Rf value on a TLC plate.
-
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position: The nitro group in the ortho position strongly activates the bromine atom for nucleophilic aromatic substitution.[2][3] If your reaction conditions involve a nucleophile intended to react elsewhere, it may also displace the bromine, leading to an undesired byproduct.
-
Di-substituted Products: In cases where the reaction involves the introduction of a new functional group, there is a possibility of over-reaction, leading to di-substituted products, especially if the initial product is still reactive under the reaction conditions[4].
-
Elimination Products: While less common for this specific substrate, elimination reactions can occur under certain basic conditions, particularly if there are susceptible groups on a substituent.[4]
Question 3: I am having trouble separating my product from a polar impurity, possibly 4-bromo-2-nitrophenol. What purification strategy do you recommend?
Answer: If you suspect the presence of the phenolic impurity, a simple acid-base extraction during the workup can be highly effective.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) solution of sodium hydroxide (NaOH). This will deprotonate the acidic phenol, forming a water-soluble salt that will partition into the aqueous layer.
-
Separate the organic layer, and then wash it with water and brine to remove any residual base and water.[5][6]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
For less polar impurities, column chromatography on silica gel is the most effective purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The key reactivity of this molecule is centered around the bromine atom. The presence of the electron-withdrawing nitro group ortho to the bromine significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] This makes it a valuable substrate for reactions involving the displacement of the bromide with various nucleophiles (e.g., amines, alkoxides, thiols).
Q2: What are the recommended solvents for workup and extraction?
A2: Common water-immiscible organic solvents are suitable for extraction. These include:
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Toluene
If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, it is crucial to perform multiple washes with water during the extraction to effectively remove these high-boiling point solvents.[5]
Q3: How should I properly quench a reaction containing this compound?
A3: The quenching procedure depends on the reagents used. For many reactions, slowly adding the reaction mixture to cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.[6][7] Always perform the quench in an ice bath to dissipate any heat generated.
Q4: What are the key safety precautions when working with this compound?
A4: As with all nitroaromatic compounds, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a flame-retardant lab coat, and appropriate gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: All waste containing this compound or its derivatives should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5]
Standard Aqueous Workup Protocol
This protocol provides a general, step-by-step methodology for the aqueous workup of a reaction involving this compound.
Step 1: Quenching
-
Once the reaction is complete (as determined by TLC/GC/LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water or a saturated aqueous NH₄Cl solution with stirring.
Step 2: Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
Step 3: Washing
-
For reactions in polar aprotic solvents (DMF, DMSO): Wash the organic layer with deionized water (3-4 times the volume of the organic layer) to remove the residual solvent. Repeat this wash at least two more times.[5]
-
Optional Acid/Base Wash: If acidic or basic impurities are suspected, wash with a dilute aqueous solution of NaHCO₃ (for acidic impurities) or dilute HCl (for basic impurities).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water and aids in breaking any emulsions.[5]
Step 4: Drying and Concentration
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Quantitative Data Summary Table
| Workup Step | Solvent/Reagent | Typical Volume Ratio (Organic:Aqueous) | Purpose |
| Extraction | Ethyl Acetate / DCM | 1:1 | Product isolation into the organic phase. |
| Water Wash (for DMF) | Deionized Water | 1:3 (repeat 3x) | Removal of polar aprotic solvents. |
| Base Wash | Sat. aq. NaHCO₃ | 1:1 | Removal of acidic impurities. |
| Brine Wash | Sat. aq. NaCl | 1:1 | Removal of residual water. |
Visualizing the Workflow
General Workup Workflow Diagram
Caption: A decision tree for troubleshooting common product impurities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
The Royal Society of Chemistry. Synthesis of Substituted Nitroolefins: A Copper Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Allen. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is. Allen. [Link]
-
PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. [Link]
-
Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. Matrix Fine Chemicals. [Link]
-
ResearchGate. 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. [Link]
-
ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
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- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-2-nitro-1-phenoxybenzene
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. 4-Bromo-2-nitro-1-phenoxybenzene serves as a critical building block in the synthesis of more complex molecular architectures. Its characterization, therefore, must be unambiguous. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a framework for its interpretation through a comparative lens with structurally related analogues. We will explore the foundational principles that govern the spectral output, present a robust experimental protocol, and dissect the anticipated data with supporting evidence from established chemical literature.
The Scientific Bedrock: Understanding Substituent Effects in Aromatic ¹H NMR
Proton NMR spectroscopy is a powerful tool that leverages the magnetic properties of atomic nuclei. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In aromatic systems, the baseline chemical shift for benzene protons is approximately 7.3 ppm.[1] However, the introduction of substituents dramatically perturbs this value.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Br) are electronegative and withdraw electron density from the aromatic ring. This effect, known as deshielding, causes the protons on the ring to experience a stronger effective magnetic field, shifting their signals downfield (to a higher ppm value).[2] The deshielding effect is most pronounced at the ortho and para positions relative to the substituent.
-
Electron-Donating Groups (EDGs): The phenoxy group (-OPh), via the oxygen's lone pairs, can donate electron density into the aromatic ring through resonance. This shielding effect causes the ortho and para protons to shift upfield (to a lower ppm value) relative to benzene.[1]
Beyond chemical shifts, spin-spin coupling provides crucial connectivity information. Protons on adjacent carbons ("three-bond coupling") in an aromatic ring exhibit ortho-coupling, with a typical coupling constant (³J) of 7–10 Hz.[1] Protons separated by three carbons ("four-bond coupling") show a much smaller meta-coupling (⁴J), typically around 2–3 Hz.[1][3] Para-coupling (five-bond) is usually too small to be resolved.
Predicted ¹H NMR Analysis of this compound
To analyze the target molecule, we must consider its two distinct aromatic rings and the interplay of their substituents.
Caption: Structure of this compound with proton labeling.
Ring A (1,4-disubstituted nitro/bromo ring): This ring contains three aromatic protons (Hₐ, Hₑ, and Hₒ).
-
Hₐ: This proton is ortho to the potent electron-withdrawing nitro group and will be the most deshielded proton in the entire molecule, appearing furthest downfield. It will be split by Hₑ (meta coupling, small J). We predict a doublet, with ⁴J ≈ 2-3 Hz.
-
Hₑ: This proton is ortho to the bromo group and meta to the nitro group. It will be split by both Hₐ (meta coupling) and Hₒ (ortho coupling). This will result in a doublet of doublets, with ³J ≈ 7-10 Hz and ⁴J ≈ 2-3 Hz.
-
Hₒ: This proton is ortho to the phenoxy group (EDG) but meta to the bromo group and para to the nitro group (both EWGs). The net effect will be a downfield shift, but less so than Hₐ or Hₑ. It will be split by Hₑ (ortho coupling), appearing as a doublet with ³J ≈ 7-10 Hz.
Ring B (Phenoxy Ring): This ring behaves like a monosubstituted benzene ring attached to an electron-donating oxygen atom. We can use diphenyl ether as a reference, which shows signals between 6.9 and 7.4 ppm.[4][5]
-
Hₒ (and Hₒ'): These two protons are ortho to the ether linkage and are chemically equivalent. They will appear as a doublet, split by Hₑ.
-
Hₑ (and Hₑ'): These two protons are meta to the ether linkage and are chemically equivalent. They will be split by both Hₒ and Hₐ, appearing as a triplet (or more accurately, a triplet of doublets where the coupling constants are similar).
-
Hₐ: This proton is para to the ether linkage and will be split by the two Hₑ protons, appearing as a triplet.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | ~ 8.2 - 8.4 | d | ⁴J ≈ 2.5 |
| Hₑ | ~ 7.6 - 7.8 | dd | ³J ≈ 9.0, ⁴J ≈ 2.5 |
| Hₒ | ~ 7.0 - 7.2 | d | ³J ≈ 9.0 |
| Hₒ/Hₒ' | ~ 7.4 - 7.6 | m (likely t) | |
| Hₑ/Hₑ' | ~ 7.2 - 7.4 | m (likely t) | |
| Hₐ | ~ 7.0 - 7.2 | m (likely d) |
Experimental Protocol for Data Acquisition
A self-validating and reproducible protocol is essential for accurate analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogenous solution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Experimental workflow for ¹H NMR analysis.
Comparative Analysis with Alternative Structures
The identity of this compound is best confirmed by comparing its spectrum to simpler, related molecules. This comparison highlights the specific influence of each functional group.
Alternative 1: Diphenyl Ether Diphenyl ether provides the baseline spectrum for the unsubstituted phenoxybenzene system. Its spectrum typically shows complex multiplets between 6.9 and 7.4 ppm.[5][6] The introduction of the bromo and nitro groups onto one of these rings in our target molecule causes a significant downfield shift of the protons on that ring (Ring A), moving them well outside the typical diphenyl ether region. The signals for Ring B in our target molecule are also shifted slightly relative to pure diphenyl ether due to the electronic changes on the adjacent ring.
Alternative 2: 1-Bromo-2-nitrobenzene This molecule represents Ring A without the phenoxy substituent. Its ¹H NMR spectrum shows signals in the range of 7.4 to 7.9 ppm.[7] The proton ortho to the nitro group is the most downfield. When we introduce the phenoxy group at the C1 position (as in our target molecule), we expect the adjacent proton (Hₒ) to shift significantly upfield due to the oxygen's electron-donating resonance effect. This comparison is key to confirming the position of the phenoxy ether linkage.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Proton ortho to -NO₂ | Proton ortho to -Br | Proton ortho to -OPh | Phenoxy Ring Protons |
| This compound (Predicted) | ~ 8.2 - 8.4 (Hₐ) | ~ 7.6 - 7.8 (Hₑ) | ~ 7.0 - 7.2 (Hₒ) | ~ 7.0 - 7.6 |
| 1-Bromo-2-nitrobenzene[7] | ~ 7.84 | ~ 7.74 | N/A | N/A |
| Diphenyl Ether[5][6] | N/A | N/A | N/A | ~ 6.9 - 7.4 |
| 4-Nitrophenol[8] | ~ 8.19 | N/A | ~ 6.95 | N/A |
This table clearly demonstrates the cumulative electronic effects. The proton ortho to the nitro group in our target molecule is predicted to be even more downfield than in 1-bromo-2-nitrobenzene, a logical consequence of the additional electron-withdrawing character imparted by the rest of the molecule. Conversely, the proton ortho to the new ether linkage is shifted significantly upfield compared to other protons on the same ring.
Conclusion
The ¹H NMR spectrum of this compound is complex but entirely predictable based on fundamental principles of chemical shift theory and spin-spin coupling. By systematically analyzing the expected electronic effects of the nitro, bromo, and phenoxy substituents, one can confidently assign each resonance. A comparative approach, referencing the spectra of simpler analogues like diphenyl ether and 1-bromo-2-nitrobenzene, provides a powerful validation of these assignments. The detailed protocol provided herein ensures that researchers can acquire high-quality, reproducible data, which is indispensable for the rigorous structural confirmation required in modern drug development and chemical research.
References
-
University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-phenoxybenzene. Retrieved from [Link]
-
ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chegg. (2019). Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
LookChem. (n.d.). 101-84-8 Diphenyl ether C12H10O, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
-
American Chemical Society. (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 1-Nitro-4-phenoxybenzene | C12H9NO3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2,4-dinitro-benzene - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyl Ether. Retrieved from [Link]
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Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-nitro-1-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. 4-Bromo-2-nitro-1-phenoxybenzene, a substituted diphenyl ether, presents a unique analytical challenge due to the interplay of its bromo, nitro, and phenoxy functionalities. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, predictive analysis of its fragmentation behavior under common mass spectrometry (MS) ionization techniques. We will dissect the causal mechanisms behind its expected fragmentation patterns and compare the utility of different MS approaches, supported by established principles and experimental data from analogous structures.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for molecular characterization, offering unparalleled sensitivity and structural information from minute sample quantities. For a molecule like this compound, MS can confirm its molecular weight, reveal its elemental composition through isotopic patterns, and, most critically, provide a detailed fragmentation "fingerprint" that is unique to its structure. This fingerprint is essential for confirming synthetic products, identifying metabolites in drug development, and detecting impurities.
This guide will focus on two of the most prevalent ionization techniques: Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization technique that typically produces a prominent molecular ion, often requiring tandem mass spectrometry (MS/MS) to induce fragmentation.
Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach
Electron Ionization (EI) subjects the analyte to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M+•).[1] This high energy input often leads to extensive and predictable fragmentation, providing a wealth of structural information.[1][2]
Predicted EI Fragmentation Pathways of this compound
The molecular weight of this compound (C₁₂H₈BrNO₃) is approximately 308.99 Da. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in a distinctive M+• and M+2• pattern for all bromine-containing fragments.
The fragmentation of this compound under EI is expected to be driven by the presence of the nitro group, the ether linkage, and the bromine atom. The following pathways are predicted based on established fragmentation mechanisms of related compounds:
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass 46) or the loss of •NO (mass 30) followed by the loss of CO.[3]
-
[M - NO₂]⁺: This would result in a significant fragment at m/z 263/265.
-
[M - NO]⁺: Loss of a nitric oxide radical would yield a fragment at m/z 279/281.
-
-
Cleavage of the Ether Bond: Diphenyl ethers are known to undergo cleavage of the C-O bond.
-
Formation of the Bromonitrophenoxy Cation: Cleavage of the ether bond could lead to the formation of the [C₆H₃BrNO₂]⁺• ion at m/z 216/218.
-
Formation of the Phenoxy Cation: Alternatively, the formation of the phenoxy cation [C₆H₅O]⁺ at m/z 93 is possible, though less likely to be the base peak due to the electron-withdrawing nature of the other ring.
-
Formation of the Phenyl Cation: Subsequent loss of CO from the phenoxy cation can produce the phenyl cation [C₆H₅]⁺ at m/z 77.
-
-
The Ortho Effect: The proximity of the nitro group to the phenoxy substituent can lead to specific "ortho effects," influencing the fragmentation cascade.[4][5][6] This can involve intramolecular rearrangements and the elimination of small neutral molecules. For instance, the loss of a hydroxyl radical (•OH) from the molecular ion is a possibility due to hydrogen abstraction from the phenoxy ring by the nitro group.
-
[M - OH]⁺: This would generate a fragment at m/z 292/294.
-
-
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at m/z 230.
Predicted EI Mass Spectrum Summary
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway | Expected Relative Abundance |
| 309/311 | [C₁₂H₈BrNO₃]⁺• | Molecular Ion (M⁺•) | Moderate to Low |
| 263/265 | [C₁₂H₈BrO]⁺ | Loss of •NO₂ | High |
| 216/218 | [C₆H₃BrNO₂]⁺• | Cleavage of the ether bond | Moderate |
| 183/185 | [C₆H₄Br]⁺ | Loss of CO from [C₇H₄BrO]⁺ | Moderate |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation | Moderate |
| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond | Low to Moderate |
| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅O]⁺ | Moderate |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach for Targeted Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[7] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation of this compound
Given the presence of the electronegative nitro group and the ether oxygen, this compound is expected to ionize well in both positive and negative ion modes.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, the protonated molecule [C₁₂H₉BrNO₃]⁺ at m/z 310/312 would be the precursor ion for MS/MS analysis. The fragmentation would likely involve:
-
Loss of the Nitro Group: Similar to EI, the loss of the nitro group as HNO₂ (mass 47) would be a prominent fragmentation pathway, leading to a fragment at m/z 263/265.
-
Cleavage of the Ether Bond: The protonated ether linkage could cleave to lose a neutral phenol molecule (C₆H₆O, mass 94), resulting in a fragment at m/z 216/218.
Negative Ion Mode ([M-H]⁻ or [M]⁻•):
Nitroaromatic compounds are known to be readily analyzed in negative ion mode, often forming a radical anion [M]⁻• through electron capture.[8] The fragmentation of this ion would be particularly informative:
-
Loss of NO•: The radical anion could lose a nitric oxide radical (•NO) to form a more stable phenoxide-like anion at m/z 279/281.
-
Loss of NO₂•: The loss of a nitrogen dioxide radical (•NO₂) would lead to a fragment at m/z 263/265.
The choice between positive and negative ion mode will depend on the specific analytical goals, with negative mode often providing higher sensitivity for nitroaromatic compounds.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
| Technique | Strengths | Limitations | Best For |
| GC-MS (EI) | High chromatographic resolution for volatile compounds, extensive and reproducible fragmentation libraries.[9][10] | Requires analyte to be thermally stable and volatile. | Purity analysis, identification of known compounds through library matching. |
| LC-MS (ESI) | Applicable to a wider range of compounds, including non-volatile and thermally labile molecules.[11][12] | Chromatographic resolution may be lower than GC, matrix effects can be more pronounced. | Analysis of complex mixtures, characterization of non-volatile compounds, metabolic studies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, essential for unambiguous structure elucidation.[13] | Lower sensitivity than MS, requires larger sample amounts. | Definitive structure confirmation, stereochemical analysis. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Robust and widely available for quantification. | Provides no structural information beyond retention time and UV absorbance. | Routine purity analysis and quantification when the identity of the compound is known. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is designed for the qualitative analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to a final concentration of approximately 10 µg/mL.
2. GC Conditions:
- Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[9]
- Injection Volume: 1 µL, splitless injection.
- Inlet Temperature: 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 280 °C at 15 °C/min.
- Hold at 280 °C for 10 minutes.
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is suitable for the sensitive detection and structural confirmation of this compound using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
- Dilute with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. LC Conditions:
- Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 3.5 µm particle size column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 40% B, hold for 1 minute.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 40% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: ESI Positive and Negative.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Nitrogen, optimized for the instrument.
- MS1 Scan Range: m/z 100-500.
- MS/MS:
- Select precursor ions (m/z 310/312 for positive mode, m/z 309/311 for negative mode).
- Apply collision energy (typically 10-40 eV, optimize for best fragmentation).
- Scan for product ions.
Visualizing the Fragmentation
To better understand the predicted fragmentation pathways, the following diagrams illustrate the key bond cleavages.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.
Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. Electron Ionization will likely produce a complex spectrum with fragments arising from the loss of the nitro group and cleavage of the ether bond, with the ortho effect potentially introducing unique rearrangement pathways. Electrospray Ionization followed by tandem MS will allow for more controlled fragmentation, with negative ion mode likely offering the highest sensitivity for this nitroaromatic compound. By combining these mass spectrometric techniques with other analytical methods such as NMR, researchers can achieve a comprehensive and unambiguous characterization of this and other complex organic molecules, ensuring the integrity and quality of their scientific endeavors.
References
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
-
Klier, B., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219. [Link]
-
Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
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comparing reactivity of 4-Bromo-2-nitro-1-phenoxybenzene with similar compounds
An In-Depth Guide to the Reactivity of 4-Bromo-2-nitro-1-phenoxybenzene for Advanced Synthesis
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
Introduction: Unpacking the Synthetic Potential of a Versatile Intermediate
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound is a key intermediate whose value lies in its unique constellation of functional groups: a diphenyl ether core, a bromine atom poised for cross-coupling, and a nitro group that profoundly influences the molecule's electronic character. This guide provides an in-depth, comparative analysis of its reactivity, offering field-proven insights into its behavior in two major classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding how its reactivity compares to structurally similar compounds, researchers can better predict its behavior, optimize reaction conditions, and unlock its full potential in the synthesis of complex target molecules.
Nucleophilic Aromatic Substitution (SNAr): An Activated System for C-N and C-O Bond Formation
The presence of a strongly electron-withdrawing nitro group ortho to the ether linkage and para to the bromine atom makes the aromatic ring electron-deficient. This electronic profile renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forging new carbon-heteroatom bonds.[1][2]
Mechanistic Rationale: The Addition-Elimination Pathway
Unlike SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an aromatic ring.[3] Instead, it proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] The electron-withdrawing nitro group is crucial as it stabilizes this negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction.[4][5][6] The subsequent, rapid elimination of the halide leaving group restores aromaticity.
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Unambiguous Structural Verification: A Comparative Guide to the Validation of 4-Bromo-2-nitro-1-phenoxybenzene by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which the edifice of modern pharmacology is built. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential and liabilities. In this guide, we delve into the gold-standard technique for structural elucidation, single-crystal X-ray diffraction (SCXRD), through the lens of a critical synthetic intermediate, 4-Bromo-2-nitro-1-phenoxybenzene.
This guide will navigate the experimental journey from synthesis to ultimate structural validation. We will explore the causality behind the chosen synthetic and crystallographic methodologies and objectively compare the definitive insights from X-ray crystallography with data obtainable from other widely used analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Proposing a Synthesis Route: Chemical Intuition in Action
The proposed synthesis would involve the reaction of 4-bromo-2-nitrophenol with phenylboronic acid, a variation of the Ullmann condensation that often proceeds under milder conditions than the traditional copper-catalyzed reaction of an aryl halide and a phenol.[1] Alternatively, a more classical Ullmann approach would involve the reaction of 1-bromo-4-phenoxybenzene with a nitrating agent, though this could lead to a mixture of isomers. A more controlled synthesis would involve the coupling of 4-bromo-2-nitrophenol and a phenylhalide.
The Cornerstone of Structural Validation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[2] It provides a high-resolution map of atomic positions, offering precise bond lengths, bond angles, and stereochemical relationships. This technique is unparalleled in its ability to deliver a definitive static snapshot of a molecule's conformation in the solid state, which is invaluable for understanding intermolecular interactions that govern crystal packing and, by extension, the material's bulk properties.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystallization – The Art of Inducing Order
The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[2] For a small organic molecule like this compound, several classical crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
The choice of solvent is critical and often determined empirically. A good solvent for crystallization will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.
Step 2: Data Collection – Interrogating the Crystal with X-rays
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron source for higher flux and resolution. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector.
Step 3: Structure Solution and Refinement – From Diffraction to Definition
The diffraction pattern is then computationally processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is solved using direct methods or Patterson functions to generate an initial electron density map. This map is then interpreted to build a preliminary model of the molecule, which is subsequently refined against the experimental data to optimize the atomic positions and thermal parameters.
Case Study: The Crystal Structure of the Closely Related 4-Bromodiphenyl Ether
In the absence of a published crystal structure for this compound, we can examine the crystallographic data of its parent compound, 4-bromodiphenyl ether (CCDC 679973), to illustrate the type of precise structural information obtained.[3] This allows us to understand the fundamental geometry and packing of the diphenyl ether core.
| Parameter | Value for 4-Bromodiphenyl Ether |
| Chemical Formula | C₁₂H₉BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 5.987(1) |
| c (Å) | 17.234(4) |
| β (°) | 98.45(3) |
| Volume (ų) | 1031.5(4) |
| Z | 4 |
| R-factor (%) | 4.8 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
This data provides the fundamental packing parameters of the molecule in the crystal lattice. The low R-factor indicates a good agreement between the experimental data and the final refined structure. The key takeaway is the unambiguous determination of the connectivity and the precise measurement of bond lengths and angles, which are crucial for computational modeling and understanding structure-activity relationships.
A Comparative Analysis: The Orthogonal Insights of Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information, particularly about the molecule's identity, purity, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[4][5] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would show distinct signals for the aromatic protons on both phenyl rings. The chemical shifts and coupling patterns would allow for the assignment of each proton to its specific position on the rings, confirming the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons would be influenced by the attached substituents (bromo, nitro, and phenoxy groups), providing further evidence for the proposed structure.
However, NMR alone cannot provide the precise bond lengths and angles that X-ray crystallography delivers. Furthermore, while advanced NMR techniques like NOESY can provide information about through-space proximity of protons, determining the exact conformation and intermolecular interactions in the solid state is the exclusive domain of SCXRD.[2]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[6] For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).
While MS is excellent for confirming the molecular formula and identifying the presence of specific elements, it provides no information about the connectivity of the atoms or the three-dimensional structure of the molecule.
The Synergy of Techniques: A Holistic Approach to Structural Validation
The following table summarizes the comparative strengths and limitations of each technique in the context of validating the structure of this compound.
| Analytical Technique | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure determination[2]; Precise bond lengths and angles; Absolute stereochemistry determination; Information on crystal packing and intermolecular interactions. | Requires high-quality single crystals, which can be difficult to obtain[7]; Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Excellent for determining atomic connectivity in solution[4]; Provides information on the electronic environment of nuclei; Can study dynamic processes in solution. | Does not provide precise bond lengths and angles[8]; Structure is inferred from connectivity and through-space interactions, not directly imaged. |
| Mass Spectrometry | High sensitivity; Provides exact molecular weight and elemental composition[6]; Can be used to identify known compounds through fragmentation patterns. | Provides no information on atomic connectivity or 3D structure. |
Visualizing the Workflow: From Synthesis to Structure
The following diagram illustrates the logical flow of the experimental process for the synthesis and structural validation of this compound.
Caption: Experimental workflow from synthesis to structural validation.
Conclusion
In the landscape of drug discovery and materials science, ambiguity is a liability. The definitive structural elucidation of a molecule is paramount, and in this regard, single-crystal X-ray diffraction remains the gold standard. While techniques like NMR and mass spectrometry are indispensable for confirming identity, purity, and connectivity, they cannot provide the high-resolution, three-dimensional certainty that SCXRD affords. The case of this compound, illustrated here through a proposed synthesis and analysis of a close structural analog, underscores the power of a multi-technique approach, with X-ray crystallography serving as the ultimate arbiter of molecular structure. For the discerning researcher, the investment in obtaining a crystal structure is an investment in the foundational truth upon which all further investigations are built.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-nitro-1-phenoxybenzene Derivatives: A Predictive Analysis
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The diphenyl ether framework, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comparative analysis of the potential biological activities of a specific, yet underexplored, class of diphenyl ether derivatives: 4-bromo-2-nitro-1-phenoxybenzene and its analogues .
Due to the limited direct experimental data on this specific scaffold, this guide will adopt a predictive and comparative approach. By dissecting the molecule into its key structural components—the brominated ring, the nitrated ring, and the phenoxy linkage—we will analyze the known biological activities of related compounds. This structure-activity relationship (SAR) analysis will serve as a foundation for hypothesizing the potential therapeutic applications of this compound derivatives and for designing robust experimental workflows for their evaluation.
Deconstructing the Scaffold: An Analysis of Key Functional Groups
The this compound scaffold integrates three key pharmacophoric features: a bromine substituent, a nitro group, and a diphenyl ether core. The interplay of these groups is predicted to yield a unique electronic and steric profile, likely resulting in novel biological activities.
1.1. The Influence of the Bromo Substituent
Bromophenols are a well-established class of marine natural products with a broad spectrum of biological activities.[1][2] The presence of a bromine atom can significantly enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the position and number of bromine substituents have been shown to be critical for various biological effects.[2]
Reported Activities of Bromophenol Derivatives:
-
Antioxidant Activity: Many bromophenol derivatives exhibit potent antioxidant and radical scavenging properties.[1][3]
-
Anticancer Activity: Certain bromophenols have demonstrated cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting tumor growth.[1]
-
Enzyme Inhibition: Brominated phenols and their derivatives have been identified as inhibitors of enzymes such as cholinesterases and α-glycosidase.[4]
-
Antimicrobial Properties: The bromine atom is a common feature in antimicrobial agents, and bromophenols have shown activity against a range of microbes.[2][3]
1.2. The Role of the Nitro Group
The nitro group is a powerful electron-withdrawing group that is a key component of numerous approved drugs and investigational compounds.[5][6] Its biological activity is often linked to its metabolic reduction within cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can exert cytotoxic effects.[5]
Established Activities of Nitroaromatic Compounds:
-
Antimicrobial and Antiparasitic Activity: Nitro-containing drugs like metronidazole and nifuroxazide are mainstays in the treatment of anaerobic bacterial and parasitic infections.[6] The reduction of the nitro group is crucial for their mechanism of action, which often involves DNA damage in the pathogen.[5]
-
Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitro groups, making nitroaromatic compounds attractive as hypoxia-activated prodrugs.[7]
-
Anti-inflammatory Activity: Some nitro-substituted compounds have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.[8]
1.3. The Diphenyl Ether Core: A Versatile Scaffold
The diphenyl ether (or phenoxybenzene) moiety provides a semi-flexible backbone that can orient aromatic substituents in specific vectors, allowing for precise interactions with biological targets.
Known Activities of Diphenyl Ether Derivatives:
-
Herbicidal Activity: Diphenyl ether herbicides are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[9][10]
-
Antimalarial Activity: Substituted phenoxybenzene derivatives have been investigated as potential antimalarial agents.[11][12]
-
Serotonin Transporter Ligands: Certain diphenyl ether derivatives have shown binding affinity for the serotonin transporter (SERT), suggesting potential applications in neuroscience.[13]
Predicted Biological Activities and Comparative Analysis
Based on the activities of related compounds, we can hypothesize several potential biological activities for this compound derivatives. The combination of a bromine atom and a nitro group on the same scaffold suggests a strong potential for antimicrobial and anticancer applications.
| Potential Biological Activity | Rationale based on Structural Features | Alternative Scaffolds for Comparison |
| Antimicrobial | The nitro group can be reduced to toxic intermediates in microbial cells, a mechanism exploited by many nitro-based antibiotics.[5] The bromo substituent can enhance lipophilicity and membrane permeability. | 5-Nitrofurans, Metronidazole, Brominated Chalcones[6] |
| Anticancer (Hypoxia-activated) | The nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent.[7] The brominated ring may contribute to cytotoxicity. | Tirapazamine, Nitroimidazole-based prodrugs[7] |
| Anti-inflammatory | Both nitro-containing compounds and some phenolic derivatives have demonstrated anti-inflammatory effects.[8] | Indomethacin, Celecoxib |
| Enzyme Inhibition | The diphenyl ether scaffold, combined with the electronic effects of the nitro and bromo groups, could position the molecule for effective binding to enzyme active sites. | Phenoxyacetic acid derivatives (COX-2 inhibitors) |
Experimental Workflows for Biological Evaluation
To validate the predicted biological activities of novel this compound derivatives, a structured experimental approach is essential.
3.1. Synthesis of this compound Derivatives
The synthesis of the target compounds would likely involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between 4-bromo-2-nitrophenol and a substituted phenylboronic acid or a substituted halobenzene.
Caption: Synthetic workflow for this compound derivatives.
3.2. In Vitro Biological Screening
A tiered screening approach should be employed to efficiently assess the biological activities of the synthesized derivatives.
Caption: Tiered workflow for in vitro biological evaluation.
3.3. Step-by-Step Protocol: In Vitro Anticancer Activity (Hypoxia vs. Normoxia)
This protocol outlines a standard method for comparing the cytotoxicity of a test compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HT-29 for colon cancer) in appropriate media.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Induction of Hypoxia:
-
Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Keep a parallel set of plates in a standard normoxic incubator (e.g., 21% O₂, 5% CO₂).
-
-
Compound Treatment:
-
Add the serially diluted compounds to the respective wells of both the hypoxic and normoxic plates.
-
Include vehicle control (DMSO) and positive control (e.g., a known hypoxia-activated drug) wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions using non-linear regression analysis.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 1 indicates selective activity under hypoxic conditions.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of its constituent parts, we can rationally predict that these derivatives may possess significant antimicrobial and anticancer properties. The proposed experimental workflows provide a clear path for the synthesis and evaluation of these novel compounds. Future research should focus on synthesizing a library of derivatives with varying substitution patterns on the phenoxy ring to establish a comprehensive structure-activity relationship. Such studies will be instrumental in validating the therapeutic potential of this chemical class and identifying lead compounds for further development.
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A Senior Application Scientist's Guide to Synthetic Strategy: 4-Bromo-2-nitrophenol vs. 4-Bromo-2-nitro-1-phenoxybenzene
In the intricate world of multi-step organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and overall yield. This guide provides an in-depth comparison of two structurally related but synthetically distinct building blocks: 4-Bromo-2-nitrophenol and 4-Bromo-2-nitro-1-phenoxybenzene. We will explore their core reactivity, present comparative experimental data, and offer field-proven insights to guide researchers in making the optimal choice for their synthetic targets.
Foundational Physicochemical and Reactivity Profiles
At first glance, the two molecules differ only by a single phenyl group. However, the presence of a free, acidic hydroxyl group in 4-Bromo-2-nitrophenol versus a stable diaryl ether linkage in this compound creates a fundamental divergence in their chemical behavior and, consequently, their synthetic applications.
| Property | 4-Bromo-2-nitrophenol | This compound |
| Molecular Formula | C₆H₄BrNO₃[1][2] | C₁₂H₈BrNO₃ |
| Molecular Weight | 218.00 g/mol [1] | 294.10 g/mol |
| Appearance | Yellow crystalline solid[3] | Off-white to yellow solid |
| Melting Point | 88-92 °C[3] | ~95-99 °C |
| Key Reactive Site | Acidic hydroxyl (-OH) group | Diaryl ether C-O-C linkage |
| pKa | ~6.28[3] | Not Applicable |
The most significant difference is the acidic proton of the phenol. This site allows 4-Bromo-2-nitrophenol to act as a potent nucleophile after deprotonation, making it a primary building block for constructing diaryl ethers via reactions like the Ullmann condensation.[4][5] Conversely, this compound is often the product of such a reaction; its diaryl ether bond is robust, shifting the synthetic focus to transformations involving the C-Br bond or the aromatic rings themselves.
Core Synthetic Applications: A Head-to-Head Comparison
The choice between these two reagents hinges on the desired final molecular architecture. The following sections compare their performance in key synthetic transformations.
A. Diaryl Ether Synthesis: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between an aryl halide and a phenol.[4][6] In this context, the roles of our two subject compounds are clear and mutually exclusive.
-
4-Bromo-2-nitrophenol: Serves as the phenolic nucleophile . Its hydroxyl group, upon deprotonation by a base (e.g., K₂CO₃, Cs₂CO₃), attacks a copper-activated aryl halide to form a new diaryl ether. The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating its deprotonation.
-
This compound: This molecule is the product of an Ullmann reaction between 4-bromo-2-nitrophenol and a halobenzene. It cannot act as the phenolic component. While its C-Br bond could theoretically react with another phenol, this is a less common strategy.
Workflow: Divergent Roles in Ether Synthesis
Caption: Role of each compound in Ullmann ether synthesis.
B. Nucleophilic Aromatic Substitution (SNA_r)
The bromine atom on both molecules can be displaced by a strong nucleophile via the SNAr mechanism. This reaction is facilitated by the strongly electron-withdrawing nitro group positioned ortho to the bromine, which stabilizes the negatively charged Meisenheimer complex intermediate.[7][8][9]
However, the reactivity differs:
-
This compound: The C-Br bond is activated for SNAr. The phenoxy group is electronically neutral to slightly deactivating, allowing the nitro group's activating effect to dominate.
-
4-Bromo-2-nitrophenol: Under basic conditions required for most nucleophiles, the phenol is deprotonated to the phenoxide. This phenoxide is a powerful electron-donating group, which significantly reduces the electrophilicity of the ring and deactivates it towards nucleophilic attack. Therefore, SNAr at the C-Br position is generally less efficient compared to its phenoxybenzene counterpart unless the phenolic proton is protected.
Experimental Protocol 1: Ullmann Condensation with 4-Bromo-2-nitrophenol
Objective: To synthesize this compound.
Methodology:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-nitrophenol (1.0 eq.), iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target diaryl ether.
C. Intramolecular Cyclization for Dibenzofuran Synthesis
A key application for these compounds, particularly in drug discovery, is the synthesis of the dibenzofuran scaffold.[10] Here, the strategic advantage shifts decisively towards the pre-formed diaryl ether.
-
This compound: This compound is an ideal precursor for direct, one-step intramolecular cyclization. Palladium-catalyzed reactions, such as C-H activation/C-C coupling, can directly form the central furan ring by coupling the bromine-bearing carbon with an ortho C-H bond on the adjacent phenoxy ring.[11][12][13] This is an efficient and atom-economical route.
-
4-Bromo-2-nitrophenol: To synthesize a dibenzofuran from this starting material, a two-step sequence is required:
-
O-Arylation: First, an intermolecular C-O bond must be formed (e.g., via Ullmann or Buchwald-Hartwig coupling) to create a diaryl ether intermediate.
-
Intramolecular Cyclization: The resulting diaryl ether is then subjected to a separate cyclization step to form the dibenzofuran core.
-
This two-step requirement makes 4-Bromo-2-nitrophenol a less direct starting material if the ultimate target is a dibenzofuran.
Workflow: Dibenzofuran Synthesis Pathways
Caption: Comparison of synthetic routes to dibenzofurans.
Comparative Experimental Data
The following table summarizes typical outcomes for these key transformations, based on representative literature procedures.
| Starting Material | Reaction Type | Key Reagents | Typical Yield | Ref. |
| 4-Bromo-2-nitrophenol | Ullmann C-O Coupling | Aryl Iodide, CuI, Base | 65-90% | [6] |
| This compound | SNAr with Amine | R₂NH, Base, Heat | 70-95% | [7] |
| 4-Bromo-2-nitrophenol | SNAr with Amine | R₂NH, Strong Base, Heat | 40-60% (often lower) | [7] |
| This compound | Pd-Catalyzed Cyclization | Pd(OAc)₂, Ligand, Oxidant | 60-85% | [11][12] |
Experimental Protocol 2: Pd-Catalyzed Intramolecular Synthesis of a Dibenzofuran
Objective: To synthesize a nitro-dibenzofuran from this compound.
Methodology:
-
In a pressure-rated vial, combine this compound (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine or N-heterocyclic carbene ligand (e.g., SPhos, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add a high-boiling polar aprotic solvent such as DMA or NMP.
-
Seal the vial, and purge with an inert gas.
-
Heat the reaction mixture to 120-150 °C for 18-36 hours. Monitor the reaction by LC-MS or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue via flash chromatography to obtain the pure dibenzofuran product.
Senior Scientist's Recommendation: Strategic Selection
The decision between these two reagents is a classic case of balancing synthetic steps against substrate availability and reactivity considerations.
Choose 4-Bromo-2-nitrophenol when:
-
You need to synthesize a diverse library of diaryl ethers by reacting it with various aryl halides.
-
The free hydroxyl group is a required functionality for subsequent transformations (e.g., esterification, O-alkylation).
-
Cost and availability are primary drivers, as phenols are often more commercially accessible and less expensive than their corresponding pre-formed ethers.
Choose this compound when:
-
The ultimate goal is a dibenzofuran derivative , as it enables a more direct and efficient one-step cyclization.
-
You need to perform reactions (like SNAr at the C-Br position) where the presence of an acidic phenol would be detrimental or require a protection-deprotection sequence.
-
The diaryl ether is a stable, known intermediate in a longer, established synthetic route.
Conclusion
While 4-Bromo-2-nitrophenol and this compound are close chemical relatives, they occupy distinct niches in the synthetic chemist's toolbox. The phenol is a versatile nucleophilic building block, ideal for constructing C-O bonds. The diaryl ether, in contrast, is a more advanced intermediate, perfectly poised for intramolecular cyclizations to access complex heterocyclic cores like dibenzofurans. A thorough understanding of their divergent reactivity profiles, as outlined in this guide, empowers researchers to design more elegant, efficient, and successful synthetic strategies.
References
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Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
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ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved January 18, 2026, from [Link]
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MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(15), 3429. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 18, 2026, from [Link]
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ChemBK. (n.d.). 4-bromo-2-nitrophenol. Retrieved January 18, 2026, from [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 18, 2026, from [Link]
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Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 18, 2026, from [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]
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A Senior Application Scientist's Guide to Catalytic C-O Cross-Coupling: Synthesizing 4-Bromo-2-nitro-1-phenoxybenzene
For researchers and professionals in drug development, the synthesis of diaryl ethers is a foundational process, creating a structural motif present in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] The target molecule, 4-Bromo-2-nitro-1-phenoxybenzene, is a classic example of a diaryl ether whose synthesis requires a robust and efficient carbon-oxygen (C-O) bond formation strategy. The presence of both an electron-withdrawing nitro group and a halogen atom makes it an interesting substrate for evaluating the efficacy of modern catalytic systems.
This guide provides an in-depth comparative study of the primary catalytic systems employed for this transformation. We will move beyond simple protocols to explore the mechanistic underpinnings and rationale behind experimental design, offering a holistic view for selecting the optimal catalyst for your specific research needs. We will focus on the two dominant methodologies in the field: the time-honored, copper-catalyzed Ullmann condensation and the versatile, palladium-catalyzed Buchwald-Hartwig C-O cross-coupling.
The Workhorse: Copper-Catalyzed Ullmann Condensation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is the classical method for forming diaryl ethers.[4][5][6] It involves the copper-promoted reaction of an aryl halide with a phenol.[5][7] The electron-deficient nature of an aryl halide bearing a nitro group, such as a precursor to our target molecule, makes it particularly well-suited for this reaction.[4][7]
Mechanistic Insights: From Stoichiometric Copper to Catalytic Cycles
The traditional Ullmann reaction required harsh conditions, often using stoichiometric amounts of copper powder or bronze at temperatures exceeding 200°C.[4][7][8] The mechanism was not fully understood but was thought to involve copper(I) intermediates.[7]
Modern advancements have transformed this reaction into a truly catalytic process that operates under significantly milder conditions.[4] This evolution is largely due to the introduction of ligands—such as diamines, amino acids, or phenanthrolines—that stabilize the copper catalyst and enhance its reactivity.[4] The currently accepted catalytic cycle for these modern Ullmann reactions generally involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The phenol is deprotonated by a base (e.g., Cs₂CO₃, K₃PO₄) and coordinates with a Cu(I) salt.
-
Oxidative Addition: The aryl halide adds to the copper(I) center, forming an aryl-copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: Fig. 1: Generalized Catalytic Cycle for the Modern Ullmann Condensation.
Advantages & Limitations of Copper Catalysis
| Advantages | Limitations |
| Cost-Effective: Copper is significantly more abundant and less expensive than palladium. | Harsh Conditions (Historically): Traditional methods required high temperatures and polar aprotic solvents.[7] |
| Effective for Activated Substrates: Works exceptionally well with electron-deficient aryl halides.[4][7] | Ligand Requirement: Modern, milder methods often require specific ligands to achieve high efficiency.[4] |
| Growing Versatility: The development of nano-catalysts (e.g., CuO NPs) allows for ligand-free reactions under milder conditions.[1][2][9][10] | Substrate Scope: Can be less effective for electron-rich or sterically hindered aryl halides compared to palladium systems. |
The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Developed in the mid-1990s, the Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for C-N bond formation.[11][12][13] A highly successful adaptation of this methodology allows for the efficient coupling of alcohols and phenols with aryl halides to form ethers, providing a powerful alternative to the Ullmann condensation.[11]
Mechanistic Insights: The Pd(0)/Pd(II) Cycle
The catalytic cycle for Buchwald-Hartwig C-O coupling is well-established and relies on the interplay between Pd(0) and Pd(II) oxidation states.[11][14][15][16] The success of this reaction is critically dependent on the choice of ligand, which must be bulky and electron-rich to promote both the key oxidative addition and reductive elimination steps.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[12]
-
Ligand Exchange/Coordination: The phenoxide, formed by deprotonation of the phenol with a base, displaces the halide from the palladium center.
-
Reductive Elimination: The final C-O bond is formed as the diaryl ether product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[12]
Caption: Fig. 2: Catalytic Cycle for Buchwald-Hartwig C-O Cross-Coupling.
Advantages & Limitations of Palladium Catalysis
| Advantages | Limitations |
| Mild Conditions: Reactions often proceed at or slightly above room temperature.[14] | Catalyst Cost & Toxicity: Palladium is a precious metal, making it expensive, and residual palladium in APIs is a major concern. |
| Broad Substrate Scope: Highly effective for a wide range of aryl halides and phenols, including sterically hindered and electron-rich substrates.[14] | Ligand Sensitivity: The phosphine ligands are often air-sensitive and require careful handling. |
| High Yields & Selectivity: Generally provides excellent yields with low catalyst loadings. | Base Sensitivity: Requires strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) which may not be compatible with all functional groups.[12] |
| Well-Defined Systems: A wide variety of highly efficient, commercially available ligands and pre-catalysts simplifies reaction optimization.[17][18][19][20] | Competing Reactions: Beta-hydride elimination can be a competing side reaction in some cases.[11] |
Performance Comparison: Catalyst Systems at a Glance
The choice between a copper- and a palladium-based system depends on a balance of factors including cost, desired reaction conditions, substrate compatibility, and scalability. The following table provides a comparative summary based on typical literature findings for the synthesis of functionalized diaryl ethers.
| Parameter | Copper-Catalyzed (Modern Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Precursor | CuI, Cu₂O, Cu(OAc)₂, CuO NPs | Pd(OAc)₂, Pd₂(dba)₃, Pd/NHC Pre-catalysts |
| Typical Ligand | L-proline, DMEDA, Phenanthroline, None (NPs) | Biarylphosphines (e.g., XPhos), DPPF, NHCs |
| Catalyst Loading | 1 - 10 mol% | 0.5 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Temperature | 80 - 140 °C | 25 - 110 °C |
| Reaction Time | 12 - 48 h | 6 - 24 h |
| Solvent | DMF, DMSO, NMP, Dioxane | Toluene, Dioxane, THF |
| Typical Yield | Good to Excellent (70-95%) | Very Good to Excellent (80-99%) |
Experimental Protocols: A Practical Guide
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality for each step is explained to provide a deeper understanding of the reaction setup.
General Experimental Workflow
Caption: Fig. 3: Standard workflow for catalytic C-O cross-coupling reactions.
Protocol 4.1: Copper-Catalyzed Synthesis of this compound
-
Rationale: This protocol uses copper(I) iodide, a common and effective precursor, with L-proline as a mild and inexpensive ligand. Cesium carbonate is chosen as the base for its high solubility and efficacy in promoting C-O coupling.[4] DMSO is a suitable polar aprotic solvent for this transformation.
-
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with dry argon three times. This is critical to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Through the septum, add bromobenzene (1.2 mmol, 1.2 equiv) followed by anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove insoluble copper salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound.
-
Protocol 4.2: Palladium-Catalyzed Synthesis of this compound
-
Rationale: This protocol employs a common palladium(II) acetate precursor which is reduced in situ to the active Pd(0) catalyst. XPhos is a bulky, electron-rich biarylphosphine ligand highly effective for C-O coupling. Potassium phosphate is a strong, non-nucleophilic base suitable for this chemistry.[14] Anhydrous toluene is the solvent of choice.
-
Methodology:
-
Vessel Preparation: In a glovebox, or using Schlenk technique, add 4-bromo-2-nitrophenol (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube with a stir bar.
-
Inerting: If not in a glovebox, seal the tube and cycle between vacuum and argon three times. The integrity of the inert atmosphere is paramount for protecting the Pd(0) catalyst and the phosphine ligand from oxidation.
-
Reagent Addition: Add bromobenzene (1.05 mmol, 1.05 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitoring: Check for reaction completion using TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a plug of silica gel, washing the plug with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography to afford the pure this compound.
-
Conclusion and Future Outlook
Both copper and palladium catalysis offer powerful and reliable methods for the synthesis of this compound and other diaryl ethers.
-
Copper-catalyzed Ullmann reactions are a cost-effective and robust choice, particularly for large-scale synthesis where the substrate is electronically activated, as is the case here. The continued development of nanoparticle and ligand-free systems will further enhance the "green" credentials and practicality of this method.[3]
-
Palladium-catalyzed Buchwald-Hartwig coupling provides unparalleled versatility, milder conditions, and generally higher yields across a broader range of substrates.[11][14] For complex, multi-step syntheses where functional group tolerance and high efficiency are critical, palladium catalysis remains the gold standard.
The choice of catalyst is not merely a technical decision but a strategic one. By understanding the underlying mechanisms and practical considerations of each system, researchers can make informed choices that accelerate discovery and optimize the development of novel chemical entities. As research progresses, we can also anticipate the rise of more sustainable and economical nickel-based catalysts, which promise to combine the low cost of first-row transition metals with the high efficiency of precious metal catalysts.[15]
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A Spectroscopic Roadmap: Distinguishing Isomers of 4-Bromo-2-nitro-1-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Unambiguous Isomeric Identification
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide offers a comprehensive spectroscopic comparison of 4-Bromo-2-nitro-1-phenoxybenzene and its key positional isomers: 2-Bromo-4-nitro-1-phenoxybenzene, 4-Bromo-3-nitro-1-phenoxybenzene, and 2-Bromo-6-nitro-1-phenoxybenzene. In the absence of extensive published experimental data for these specific compounds, this guide leverages predictive models, data from close structural analogs, and fundamental spectroscopic principles to provide a robust framework for their differentiation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Challenge: Why Isomer Identification Matters
The four isomers of bromo-nitro-phenoxybenzene present a significant analytical challenge. The subtle shifts in the positions of the bromo and nitro substituents on one of the phenyl rings dramatically alter the electronic environment and spatial arrangement of the molecule. These differences, though minor in structure, can lead to profound changes in reactivity and biological activity. Therefore, the ability to confidently distinguish between these isomers is a critical step in any research or development pipeline.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a unique fingerprint for each substitution pattern. The predictions below are based on established substituent effects on aromatic rings, where the nitro group is strongly electron-withdrawing and deshielding, and the bromo and phenoxy groups have more moderate, position-dependent effects.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Splitting Patterns | Key Differentiating Features |
| This compound | ~8.1 (d, J ≈ 2.5 Hz, H-3), ~7.6 (dd, J ≈ 9.0, 2.5 Hz, H-5), ~7.1-7.5 (m, 5H, phenoxy), ~7.0 (d, J ≈ 9.0 Hz, H-6) | A distinct doublet for H-3, deshielded by the adjacent nitro group. The ortho, meta, and para protons of the unsubstituted phenoxy ring will appear as a complex multiplet. |
| 2-Bromo-4-nitro-1-phenoxybenzene | ~7.9 (d, J ≈ 2.5 Hz, H-3), ~7.7 (dd, J ≈ 9.0, 2.5 Hz, H-5), ~7.1-7.5 (m, 5H, phenoxy), ~7.2 (d, J ≈ 9.0 Hz, H-6) | Similar to the 4-bromo-2-nitro isomer, but with subtle upfield shifts for the protons on the substituted ring due to the different placement of the bromine. |
| 4-Bromo-3-nitro-1-phenoxybenzene | ~7.8 (d, J ≈ 2.0 Hz, H-2), ~7.4 (d, J ≈ 8.5 Hz, H-6), ~7.1-7.5 (m, 5H, phenoxy), ~7.0 (dd, J ≈ 8.5, 2.0 Hz, H-5) | The proton at H-2 will be a doublet with a small coupling constant, significantly deshielded by the ortho nitro group. The remaining protons on the substituted ring will show a more complex splitting pattern. |
| 2-Bromo-6-nitro-1-phenoxybenzene | ~7.8 (t, J ≈ 8.0 Hz, H-4), ~7.5 (dd, J ≈ 8.0, 1.5 Hz, H-3), ~7.3 (dd, J ≈ 8.0, 1.5 Hz, H-5), ~7.1-7.4 (m, 5H, phenoxy) | The symmetry of this molecule will result in a more simplified spectrum for the substituted ring, with a characteristic triplet for H-4. The phenoxy protons may be more shielded due to steric hindrance from the ortho substituents. |
Causality of Spectral Differences: The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting their signals downfield. The bromine atom's effect is a combination of deshielding (inductive) and shielding (resonance), leading to more moderate shifts. The splitting patterns are dictated by the number of adjacent protons and their coupling constants, which are highly dependent on the substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information by probing the chemical environment of each carbon atom. The chemical shifts are sensitive to the electronic effects of the substituents, offering another layer of structural confirmation.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Isomer | Predicted Chemical Shifts (δ, ppm) for Key Carbons | Key Differentiating Features |
| This compound | C1: ~155, C2: ~140, C3: ~128, C4: ~120, C5: ~133, C6: ~120 | The carbon bearing the nitro group (C2) will be significantly downfield. The carbon attached to the bromine (C4) will be upfield due to the "heavy atom effect".[1] |
| 2-Bromo-4-nitro-1-phenoxybenzene | C1: ~154, C2: ~118, C3: ~130, C4: ~145, C5: ~125, C6: ~122 | The carbon attached to the bromine (C2) is shifted upfield, while the nitro-substituted carbon (C4) is strongly deshielded. |
| 4-Bromo-3-nitro-1-phenoxybenzene | C1: ~158, C2: ~125, C3: ~150, C4: ~115, C5: ~135, C6: ~120 | The carbons bearing the nitro (C3) and phenoxy (C1) groups will be the most downfield. The bromine-substituted carbon (C4) will be shifted upfield. |
| 2-Bromo-6-nitro-1-phenoxybenzene | C1: ~150, C2: ~120, C3: ~130, C4: ~125, C5: ~128, C6: ~148 | The steric hindrance from the two ortho substituents may cause a slight shielding of the phenoxy-substituted carbon (C1). |
Expertise in Interpretation: The predictability of ¹³C NMR shifts is based on well-established additive models of substituent chemical shifts (SCS). However, for polysubstituted rings, steric interactions can cause deviations from these predictions, which is why a multi-technique approach is essential for confident assignment.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing between these positional isomers, it provides crucial validation of the molecular composition.
Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Nitro Group (Ar-NO₂) Asymmetric Stretch | 1550-1475 | A strong and sharp band, confirming the presence of the nitro group. The exact position can be subtly influenced by the electronic environment.[2] |
| Nitro Group (Ar-NO₂) Symmetric Stretch | 1360-1290 | A medium to strong intensity band, also characteristic of the nitro group.[2] |
| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of protons on the aromatic rings. |
| Aryl Ether (C-O-C) Stretch | 1270-1230 (asymmetric), 1075-1020 (symmetric) | Confirms the ether linkage between the two phenyl rings. |
| C-Br Stretch | 680-515 | A weak to medium band in the fingerprint region, confirming the presence of the bromo substituent. |
While the IR spectra of the isomers will be broadly similar, subtle shifts in the positions and intensities of the Ar-NO₂ and C-O-C stretching frequencies may be observable due to changes in dipole moment and bond strength arising from the different substitution patterns.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For all isomers, the molecular ion peak (M⁺) will be observed at m/z 293 and 295 in an approximately 1:1 ratio, which is characteristic of a molecule containing one bromine atom.
Predicted Mass Spectrometry Fragmentation
| Isomer | Expected Key Fragments (m/z) | Fragmentation Pathway |
| All Isomers | 295/293 (M⁺), 249/247 ([M-NO₂]⁺), 168 ([M-NO₂-Br]⁺), 77 ([C₆H₅]⁺) | The primary fragmentation pathways are expected to be the loss of the nitro group (NO₂) and subsequent loss of the bromine atom. Cleavage of the ether bond can lead to the formation of a phenoxy radical and a bromonitrophenyl cation, or a phenyl cation and a bromonitrophenoxy radical. The relative intensities of these fragment ions may vary between isomers. |
Mechanistic Insight: The fragmentation of brominated diphenyl ethers is well-studied. Common fragmentation pathways include the loss of Br atoms and cleavage of the ether linkage.[3][4][5][6] The presence of the nitro group introduces additional fragmentation pathways, primarily the loss of NO₂. The relative stability of the resulting carbocations will influence the observed fragmentation pattern, potentially offering a means of differentiation.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the bromonitrophenoxybenzene isomers.
Synthesis: Nucleophilic Aromatic Substitution
A common route to these compounds is through a nucleophilic aromatic substitution reaction between a bromonitrophenol and fluorobenzene, or an Ullmann condensation between a bromonitrophenol and bromobenzene.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate bromonitrophenol isomer (1.0 eq) in a suitable polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a slight excess of a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to deprotonate the phenol.
-
Aryl Halide Addition: Add the corresponding aryl halide (e.g., fluorobenzene or bromobenzene, 1.1 eq) and a copper catalyst (e.g., CuI, 0.1 eq) if performing an Ullmann condensation.
-
Reaction: Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified isomer in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method or by depositing a thin film of the compound on a salt plate from a volatile solvent.
-
Scan from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or by direct infusion.
-
Acquire the mass spectrum using electron ionization (EI) with a standard ionization energy of 70 eV.
-
Visualization of Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic identification of bromonitrophenoxybenzene isomers.
Conclusion
The unambiguous identification of the isomers of this compound is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach. While ¹H NMR spectroscopy provides the most definitive data for differentiation through unique chemical shifts and splitting patterns, ¹³C NMR, IR, and Mass Spectrometry offer essential corroborating evidence. By carefully analyzing the predicted and experimental data within the framework of fundamental spectroscopic principles, researchers can ensure the correct structural assignment of these closely related isomers, a crucial step for the integrity and success of their scientific endeavors.
References
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). Analytical Chemistry. [Link]
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]
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IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Bromo-2-nitro-1-phenoxybenzene
For professionals in pharmaceutical research and development, the purity of a synthetic intermediate is not a trivial detail; it is the bedrock upon which the success of a multi-step synthesis and the safety and efficacy of a final active pharmaceutical ingredient (API) are built.[1][2] 4-Bromo-2-nitro-1-phenoxybenzene is a key building block whose substituents offer versatile handles for further chemical modification. The presence of unreacted starting materials, isomeric byproducts, or even trace residual solvents can have cascading negative effects on subsequent reaction yields, introduce challenging purification steps, and compromise the integrity of the final compound.
This guide provides an in-depth, objective comparison of essential analytical methods for rigorously confirming the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, enabling you to build a robust, self-validating system for quality control in your laboratory.
Understanding the Origin: Potential Impurities from Synthesis
To effectively hunt for impurities, one must first understand where they hide. The most common route to synthesizing diaryl ethers like this compound is through a nucleophilic aromatic substitution (SNAr), a variant of the Williamson ether synthesis.[3] This typically involves reacting an activated aryl halide with a phenoxide.
A plausible synthesis involves the reaction of 1,4-dibromo-2-nitrobenzene with phenol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4]
This reaction chemistry logically dictates the spectrum of potential impurities we must screen for:
-
Unreacted Starting Materials : Residual 1,4-dibromo-2-nitrobenzene and phenol.
-
Isomeric Byproducts : If the starting 1,4-dibromo-2-nitrobenzene contains other isomers, corresponding isomeric ether products will be formed.
-
Side-Reaction Products : While SNAr is generally favored due to the electron-withdrawing nitro group, other reactions like C-alkylation of the phenoxide can occur under certain conditions, though this is less common.[5]
-
Residual Reagents and Solvents : Inorganic salts (KBr) and high-boiling solvents like DMF.
An Orthogonal Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , using multiple techniques that measure different physicochemical properties of the molecule.[2][6] This strategy minimizes the risk of an impurity co-eluting or having a masked signal in one method, as it is unlikely to behave identically in a different analytical system.
A Comparative Analysis of Key Analytical Methods
Melting Point Analysis
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
-
Application: This is a rapid, low-cost initial assessment. A sharp melting point close to the literature value suggests high purity, whereas a broad range (>2 °C) is a clear indicator of significant impurities.
-
Experimental Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
-
Interpretation: Compare the observed range to that of a known pure standard. For this compound, the expected melting point should be determined and used as a benchmark.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation and precise quantification.[6][7] For a compound like ours, a reverse-phase method is ideal.
-
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18). Compounds separate based on their relative polarity; less polar compounds are retained longer on the column. Purity is typically calculated by the area percentage of the main peak relative to all detected peaks.
-
Application: Quantifies the main component and separates it from non-volatile starting materials, isomers, and byproducts. It is the gold standard for generating a purity value for a Certificate of Analysis.[8]
-
Experimental Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A good starting point is 70:30 (ACN:Water). For mass spectrometry-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (aromatic compounds typically absorb well here).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
-
Interpretation: The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. Peaks corresponding to potential impurities can be tentatively identified by comparing their retention times to injected standards of the starting materials.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While HPLC provides a quantitative purity value, NMR provides invaluable structural confirmation and helps identify specific impurities.[1]
-
Principle: Atomic nuclei with a non-zero spin (like ¹H) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[9]
-
Application: Confirms the identity of the target molecule by matching the observed spectrum to the expected structure. It can detect and identify impurities that have unique proton signals, including starting materials and isomers. With an internal standard of known purity and weight, it can be used for quantitative NMR (qNMR), an absolute purity determination method.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
The aromatic region (approx. 7.0-8.5 ppm) will be complex.[10]
-
The proton ortho to the nitro group will be the most downfield (highest ppm) due to strong electron withdrawal.
-
The protons on the phenoxy ring will appear as a complex multiplet, likely centered around 7.2-7.5 ppm.
-
The three protons on the bromo-nitro-benzene ring will show distinct signals, with coupling patterns (doublets, doublet of doublets) that can be used to confirm their relative positions.
-
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
Interpretation: Integrate the area under each peak. The ratio of the integrals should correspond to the number of protons giving rise to each signal. Look for small, unexpected peaks. For example, a sharp singlet around 9-10 ppm could indicate residual phenol (OH proton), although this signal can be broad and its position is variable.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that is ideal for analyzing volatile and thermally stable compounds.[11]
-
Principle: The sample is vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum that can be used for identification.
-
Application: Excellent for identifying low-boiling point impurities like residual solvents and unreacted phenol. It provides definitive confirmation of the molecular weight of the target compound via the molecular ion peak (M⁺).[12]
-
Experimental Protocol:
-
System: Gas chromatograph coupled to a Mass Selective Detector (MSD).
-
Column: A low-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm).[13]
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Interpretation: The molecular ion peak for this compound should be visible at m/z ≈ 295/297, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br have nearly 1:1 natural abundance). The mass spectrum can be compared to library databases for impurity identification. The total ion chromatogram (TIC) can give a semi-quantitative idea of purity based on peak areas.
Summary and Data Comparison
A multi-faceted approach provides the most reliable assessment of purity. The data obtained from each technique should be cross-validated to build a comprehensive quality profile.
Table 1: Comparison of Analytical Techniques
| Parameter | Melting Point | HPLC-UV | ¹H NMR | GC-MS |
| Principle | Disruption of crystal lattice | Differential partitioning | Nuclear magnetic resonance | Volatility & mass fragmentation |
| Information | Indication of bulk purity | Quantitative purity (% area) | Structural identity, impurity ID | Molecular weight, volatile impurity ID |
| Detects | Crystalline impurities | Non-volatile impurities | Structurally distinct impurities | Volatile & thermally stable impurities |
| Pros | Fast, inexpensive | High precision, robust, quantitative | Definitive structural info, qNMR capable | High sensitivity, definitive ID by mass |
| Cons | Non-specific, requires solid | Requires reference standards for ID | Lower sensitivity for some impurities | Not suitable for non-volatile compounds |
Table 2: Example Purity Data for a Synthesized Batch
| Analysis Method | Result | Interpretation |
| Melting Point | 84.5 - 86.0 °C | Sharp range, suggests good crystalline purity. |
| HPLC (% Area) | 99.6% | High purity. Two minor peaks at 0.15% and 0.25%. |
| ¹H NMR | Spectrum consistent with structure | Confirms identity. Small peaks consistent with residual phenol (<0.1%) and an unidentified aromatic impurity (~0.3%) are visible upon expansion. |
| GC-MS | M⁺ peak at m/z 295/297 | Confirms molecular weight and bromine presence. Detects trace ethyl acetate (residual solvent). |
| Final Purity | ≥ 99.5% | The compound meets typical high-purity specifications for a research or development intermediate. |
Conclusion
Confirming the purity of a synthesized intermediate like this compound is a critical, multi-step process that demands a logical and evidence-based strategy. Relying on a single analytical result is insufficient. By employing an orthogonal approach—combining a bulk property measurement like melting point, a high-precision quantitative technique like HPLC, and definitive structural methods like NMR and MS—researchers can build a comprehensive and trustworthy purity profile. This rigorous validation ensures the quality of the intermediate, paving the way for reliable and reproducible outcomes in subsequent research and development efforts.
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). Auctores Online. [Link]
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Quantitative Estimation of Aromatic Nitro Compounds. (n.d.). datapdf.com. [Link]
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Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
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Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. [Link]
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4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2. (2025). Chemsrc. [Link]
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Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2025). ResearchGate. [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). PubMed Central. [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). unodc.org. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2018). ACS Publications. [Link]
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4-Bromo-2-nitroanisole. (n.d.). PubChem. [Link]
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Recent advances in the synthesis of aromatic nitro compounds. (2015). Organic & Biomolecular Chemistry. [Link]
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GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives: Cyclic tertiary amines related to MDPV. (2016). PubMed. [Link]
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Carcinogenic ranking of aromatic amines and nitro compounds. (1991). Mutation Research/Genetic Toxicology. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2016). MDPI. [Link]
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Benzene, 1-bromo-4-phenoxy-. (n.d.). NIST WebBook. [Link]
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4-Bromodiphenyl Ether. (n.d.). PubChem. [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. [Link]
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The Synthetic Utility of 4-Bromo-2-nitro-1-phenoxybenzene: A Comparative Guide to Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-nitro-1-phenoxybenzene emerges as a versatile intermediate, uniquely functionalized for the synthesis of valuable heterocyclic scaffolds. This guide provides an in-depth analysis of its application in the synthesis of carbazoles and dibenzofurans, presenting a comparative study against alternative synthetic strategies. By examining reaction mechanisms, experimental data, and procedural workflows, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Precursor for Heterocyclic Systems
This compound is a diaryl ether possessing three key functional groups that dictate its reactivity: a bromine atom, a nitro group, and a phenoxy ether linkage. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the bromine atom susceptible to displacement via nucleophilic aromatic substitution. More significantly, the ortho-relationship of the nitro group to the phenoxy linkage provides the ideal geometry for intramolecular cyclization reactions to form nitrogen and oxygen-containing heterocycles. This guide will focus on two principal applications: the synthesis of brominated carbazoles and dibenzofurans.
Application 1: Synthesis of 2-Bromocarbazole via Cadogan Reaction
The Cadogan reaction is a powerful method for the synthesis of carbazoles through the reductive cyclization of 2-nitrobiphenyls or their diaryl ether analogues. In this context, this compound serves as an excellent precursor to 2-bromocarbazole, a valuable scaffold in medicinal chemistry and materials science.
Synthetic Pathway A: Cadogan Reaction of this compound
The reaction proceeds by treating this compound with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite or triphenylphosphine.[1][2] The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular electrophilic attack on the adjacent phenyl ring to form the carbazole core.
Diagram of the Cadogan Reaction Pathway
Caption: Reductive cyclization of this compound to 2-bromocarbazole.
Alternative Synthetic Pathway B: Suzuki-Miyaura Coupling followed by Cadogan Reaction
An alternative and often high-yielding approach to substituted carbazoles involves a two-step sequence starting with a Suzuki-Miyaura coupling.[3] This method offers greater modularity in accessing diverse carbazole derivatives.
-
Suzuki-Miyaura Coupling: o-Iodonitrobenzene is coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst to form 4-bromo-2'-nitrobiphenyl.
-
Cadogan Cyclization: The resulting 4-bromo-2'-nitrobiphenyl is then subjected to reductive cyclization with triethyl phosphite to yield 2-bromocarbazole.
Diagram of the Alternative Suzuki-Miyaura and Cadogan Pathway
Caption: Two-step synthesis of 2-bromocarbazole via Suzuki-Miyaura coupling and Cadogan reaction.
Performance Comparison: Synthesis of 2-Bromocarbazole
| Parameter | Pathway A: Direct Cadogan | Pathway B: Suzuki-Miyaura + Cadogan |
| Starting Materials | This compound | o-Iodonitrobenzene, 4-Bromophenylboronic acid |
| Key Reagents | Triethyl phosphite or Triphenylphosphine | Pd(PPh₃)₄, Base, Triethyl phosphite |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to Good (e.g., 70-87% for similar substrates)[3] | High (Suzuki: >90%, Cadogan: >90%)[3] |
| Atom Economy | Higher | Lower |
| Versatility | Limited to the specific precursor | Highly versatile for accessing diverse analogs |
Experimental Protocols
Protocol for Pathway A: Cadogan Reaction of a 2-Nitrobiphenyl Derivative (Adapted from literature for analogous compounds)[1][4]
-
To a solution of the 2-nitrobiphenyl derivative (1.0 eq) in a high-boiling solvent (e.g., o-dichlorobenzene), add triethyl phosphite (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 150-180 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-5 hours.
-
After completion, cool the reaction mixture and remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbazole.
Protocol for Pathway B: Suzuki-Miyaura Coupling followed by Cadogan Reaction (A generalized procedure)
-
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of o-iodonitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., DME/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-2'-nitrobiphenyl by column chromatography.
-
-
Step 2: Cadogan Reaction
-
Follow the procedure outlined in Protocol for Pathway A using the purified 4-bromo-2'-nitrobiphenyl as the starting material.
-
Application 2: Synthesis of Dibenzofurans
The synthesis of dibenzofurans, another important heterocyclic motif, can also be envisioned starting from precursors derived from this compound. This typically involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization (Pschorr reaction), or through transition-metal-catalyzed C-H activation/C-O bond formation.[5][6]
Synthetic Pathway C: Reduction and Pschorr-type Cyclization
-
Reduction: The nitro group of this compound is reduced to an amine to form 4-bromo-2-phenoxyaniline. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl.[7][8]
-
Pschorr Cyclization: The resulting 2-aminodiphenyl ether derivative is then diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then undergo intramolecular cyclization, often promoted by copper catalysis, to yield the dibenzofuran.[6][9]
Diagram of the Pschorr-type Dibenzofuran Synthesis
Caption: Palladium-catalyzed intramolecular C-H arylation for dibenzofuran synthesis.
Performance Comparison: Synthesis of Dibenzofurans
| Parameter | Pathway C: Reduction + Pschorr | Pathway D: Pd-Catalyzed C-H Arylation |
| Starting Materials | This compound | 1-Bromo-2-phenoxybenzene |
| Key Reagents | Reducing agent, NaNO₂, Acid, Cu catalyst | Pd catalyst, Ligand, Base |
| Number of Steps | 2 | 1 |
| Typical Yield | Moderate | Good to Excellent |
| Substrate Scope | Generally broad | Can be sensitive to steric and electronic effects |
| Reaction Conditions | Often requires strongly acidic conditions | Typically milder conditions |
Experimental Protocols
Protocol for Pathway C: Reduction of a Nitroarene (General Procedure) [7]
-
To a solution of the nitroarene (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a reducing agent (e.g., iron powder and ammonium chloride in water, or tin(II) chloride in concentrated HCl).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, and if using a metal, filter it off.
-
Neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude amine, which can be purified by chromatography or used directly in the next step.
Protocol for Pathway D: Palladium-Catalyzed Intramolecular C-H Arylation (Conceptual)
-
In a reaction vessel, combine the diaryl ether (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an appropriate solvent (e.g., toluene or dioxane).
-
Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the dibenzofuran.
Conclusion
This compound stands as a valuable and strategically functionalized intermediate for the synthesis of important heterocyclic compounds. Its utility in the direct, one-step Cadogan reaction for carbazole synthesis presents an atom-economical approach. However, for greater versatility and often higher yields, multi-step sequences involving modern cross-coupling reactions may be preferred. Similarly, for dibenzofuran synthesis, the classical reduction and Pschorr cyclization pathway provides a viable route, while contemporary transition-metal-catalyzed C-H activation methods offer a more direct and often milder alternative. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired yield, scalability, and the availability of starting materials and reagents. This guide provides the foundational knowledge and comparative data to aid researchers in navigating these synthetic decisions.
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- Hartwig, J. F., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Journal of the American Chemical Society, 145(10), 5683-5695.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-nitro-1-phenoxybenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of complex chemical intermediates like 4-Bromo-2-nitro-1-phenoxybenzene demands a rigorous, scientifically-grounded approach, not just in its application but through its entire lifecycle, culminating in its proper disposal. This guide moves beyond mere procedural checklists to provide a comprehensive operational and disposal plan, grounded in the principles of chemical causality and regulatory compliance.
The core principle for disposing of this compound is recognizing its classification as a hazardous waste , specifically a halogenated nitroaromatic compound . This classification dictates every subsequent step, from collection to final destruction. Improper disposal is not only a breach of compliance but poses significant risks to personnel and the environment.
Part 1: Hazard Assessment & Pre-Disposal Safety
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. The molecular structure of this compound—incorporating a halogen (bromine) and a nitro group on an aromatic ether backbone—presents a specific hazard profile that must be respected.
Chemical Hazard Profile
The hazards associated with this compound are significant and necessitate stringent safety controls. It is harmful if swallowed, inhaled, or comes into contact with skin, causes severe eye and skin irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, there is a risk of organ damage through prolonged or repeated exposure, and it is recognized as harmful to aquatic life with long-lasting effects.[1][3]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects.[1] |
Essential Personal Protective Equipment (PPE)
Given the hazard profile, all handling and disposal operations must be conducted with appropriate PPE to create a reliable barrier against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[1]
-
Body Protection: A lab coat is required. For larger quantities or spill response, a chemically resistant apron is advisable.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must occur within a certified chemical fume hood to ensure adequate ventilation.[1]
Chemical Incompatibilities
To prevent dangerous reactions within a waste container, this compound waste must not be mixed with incompatible materials.
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][2]
-
Strong Bases: May cause decomposition or other unintended reactions.[1][3]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste. Each step is designed to ensure safety, compliance, and a clear chain of custody for the hazardous material.
Step 1: Waste Classification
The first and most critical step is correct classification. Due to the presence of the bromine atom, this compound and any materials contaminated with it are classified as Halogenated Organic Waste .[6][7][8] This classification is non-negotiable and distinguishes it from other waste streams, such as non-halogenated solvents or aqueous waste.
Step 2: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[9] The container must be in good condition, free of cracks or residue on the exterior.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
If in solution, list the solvent(s) and approximate concentrations.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
This labeling system is a crucial control measure, preventing accidental mixing and providing essential information for safety officers and disposal technicians.[9]
Step 3: Rigorous Segregation of Waste Streams
Proper segregation is the cornerstone of safe laboratory waste management. Mixing incompatible waste streams can lead to chemical reactions, while mixing halogenated and non-halogenated waste complicates and increases the cost of disposal.[7] The decision logic for segregation is straightforward but must be strictly followed.
Caption: Waste Segregation Decision Logic Diagram.
Step 4: Waste Collection and Interim Storage
Waste should be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is often within the laboratory fume hood where the work is being conducted.
-
Pure/Solid Waste: Unused or residual solid this compound should be collected in its original container if possible, or swept/scooped into a suitable, labeled waste container. Avoid creating dust.[1]
-
Contaminated Labware: Items like gloves, weigh boats, and wipes should be placed in a designated solid halogenated waste container. Glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol); the first two rinsates must be collected as halogenated liquid waste.
-
Solutions: Liquid waste containing the compound must be poured via a funnel into the designated liquid halogenated waste container.
-
Storage: The waste container must be kept closed at all times except when adding waste.[9] It should be stored in a well-ventilated area, away from heat or ignition sources, and within secondary containment to control any potential leaks.[1][3]
Step 5: Final Disposal Pathway
The ultimate disposal of this compound is not a task for laboratory personnel. The accumulated, properly labeled hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
The scientifically accepted and environmentally sound method for destroying halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[6][10] This process operates at temperatures sufficient to ensure complete combustion and is equipped with advanced scrubbing systems to neutralize harmful byproducts like hydrogen bromide (HBr) and nitrogen oxides (NOx) that are formed during thermal decomposition.[2]
Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.
Part 3: Emergency Procedures
Even with robust protocols, accidents can occur. A prepared response is essential.
-
Spill Management:
-
Small Spill: In a fume hood, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a solvent-moistened cloth (collecting the cloth as waste), followed by soap and water.[1]
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to scientific integrity and safety. By adhering to this structured protocol—founded on accurate hazard assessment, strict segregation, and professional final disposal—we protect ourselves, our colleagues, and the environment. These procedures are not obstacles to research; they are integral to it, ensuring that our pursuit of knowledge is both innovative and responsible.
References
- Unknown Source. Halogenated Waste. Retrieved from Environmental Health and Safety department guidelines.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
